molecular formula C8H5F2NO B8098746 3-(Difluoromethyl)-5-hydroxybenzonitrile

3-(Difluoromethyl)-5-hydroxybenzonitrile

Cat. No.: B8098746
M. Wt: 169.13 g/mol
InChI Key: GRJFEPKRTUHYCB-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-hydroxybenzonitrile is a useful research compound. Its molecular formula is C8H5F2NO and its molecular weight is 169.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Difluoromethyl)-5-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethyl)-5-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-8(10)6-1-5(4-11)2-7(12)3-6/h1-3,8,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJFEPKRTUHYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural and Analytical Profiling of 3-(Difluoromethyl)-5-hydroxybenzonitrile: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the strategic incorporation of fluorinated moieties is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS: 874974-85-3) has emerged as a highly versatile building block for fragment-based drug discovery (FBDD). With a precise molecular weight of 169.13 g/mol , it offers a highly efficient, low-mass scaffold that prevents rapid inflation of molecular weight during lead optimization. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating analytical workflow for rigorous characterization.

Physicochemical Profiling & Structural Significance

Understanding the intrinsic properties of a building block is the first step in rational drug design. The quantitative data for 3-(difluoromethyl)-5-hydroxybenzonitrile is summarized below:

ParameterValue
IUPAC Name 3-(difluoromethyl)-5-hydroxybenzonitrile
CAS Registry Number 874974-85-3
Molecular Formula C₈H₅F₂NO
Molecular Weight 169.13 g/mol
Monoisotopic Mass 169.0339 Da
SMILES String N#CC1=CC(O)=CC(C(F)F)=C1
Hydrogen Bond Donors 2 (-OH, -CF₂H)
Hydrogen Bond Acceptors 4 (-CN, -OH, 2x -F)

The architecture of this molecule is defined by three critical functional handles arrayed on a central benzene ring. As an application scientist, it is crucial to understand the causality of how these groups interact electronically:

  • The Difluoromethyl (-CF₂H) Group: Unlike the fully fluorinated trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a [1]. The highly polarized C-F bonds withdraw electron density, rendering the remaining C-H bond sufficiently acidic to participate in hydrogen bonding, while maintaining high lipophilicity compared to traditional hydroxyl or amine donors.

  • The Nitrile (-CN) Group: A strong electron-withdrawing group (EWG) that serves as a metabolically stable bioisostere for halogens, or as a synthetic precursor for tetrazoles and primary amines.

  • The Phenolic Hydroxyl (-OH): The convergence of two meta-substituted EWGs (-CN and -CF₂H) significantly lowers the pKa of this phenol compared to an unsubstituted phenol (pKa 9.95). This increased acidity enhances its reactivity in Mitsunobu reactions and classical etherifications (Sₙ2), making it an ideal handle for late-stage functionalization.

StructuralAnalysis Core 3-(Difluoromethyl)- 5-hydroxybenzonitrile MW: 169.13 CF2H -CF2H Group Lipophilic H-Bond Donor Core->CF2H OH -OH Group Acidic Phenol Handle Core->OH CN -CN Group Electron Withdrawing Core->CN

Structural deconstruction of 3-(Difluoromethyl)-5-hydroxybenzonitrile.

Synthetic Utility in Drug Development

As a commercially available [2], this compound is engineered for modular synthesis. Its low molecular weight ensures that subsequent derivatization does not rapidly push the final drug candidate beyond Lipinski's Rule of 5.

  • O-Alkylation: The highly acidic phenol readily undergoes alkylation with alkyl halides in the presence of mild bases (e.g., K₂CO₃). Because the pKa is lowered by the -CN and -CF₂H groups, the phenoxide anion is easily generated, serving as an efficient attachment point for targeting ligands.

  • Nitrile Derivatization: The cyano group can be converted into a 1H-tetrazole via [3] with sodium azide. This yields an acidic pharmacophore widely used as a carboxylic acid bioisostere to improve oral bioavailability.

Self-Validating Analytical Workflow for Structural Confirmation

To ensure scientific integrity during synthesis or procurement, researchers must employ a self-validating analytical system. Relying solely on LC-MS can lead to false positives due to isobaric impurities. The following protocol pairs high-resolution mass spectrometry (HRMS) with multinuclear NMR to establish absolute structural causality.

AnalyticalWorkflow Prep 1. Sample Preparation Dissolve in DMSO-d6 MS 2. LC-MS (ESI-) Target: [M-H]- 168.03 Prep->MS NMR 3. 1H & 19F NMR Target: 2J_HF Coupling Prep->NMR Valid 4. Data Concordance Self-Validating Confirmation MS->Valid NMR->Valid

Self-validating analytical workflow for structural confirmation via NMR and LC-MS.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 2.0 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: DMSO-d₆ is selected over CDCl₃ because the highly polar nature of the phenol and nitrile groups can lead to poor solubility and line broadening in non-polar solvents. Furthermore, DMSO strongly hydrogen-bonds with the phenol, shifting its ¹H NMR signal downfield and preventing rapid exchange with trace water, which allows for clear integration.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Action: Analyze the sample using an Electrospray Ionization (ESI) source operating exclusively in Negative Ion Mode (ESI-) .

  • Causality: The electron-withdrawing -CN and -CF₂H groups lower the phenolic pKa, making the molecule highly prone to deprotonation. ESI- will yield a robust [M-H]⁻ ion at m/z 168.03. Attempting ESI+ will result in poor ionization efficiency due to the lack of basic amine centers.

Step 3: Multinuclear NMR Spectroscopy (¹H and ¹⁹F)

  • Action: Acquire a standard ¹H spectrum and a ¹⁹F spectrum (proton-coupled).

  • Causality: The ¹H NMR must show a highly characteristic triplet (or doublet of doublets depending on instrument resolution) for the -CF₂H proton between 6.5–7.5 ppm, with a massive geminal coupling constant (

    
     Hz). The ¹⁹F NMR will display a corresponding doublet. This specific coupling pattern is the definitive fingerprint of an intact difluoromethyl group, distinguishing it from potential degradation products (e.g., aldehydes formed via inadvertent hydrolysis).
    

Step 4: Data Concordance (The Self-Validation)

  • Action: Cross-reference the [M-H]⁻ mass with the

    
     coupling constant.
    
  • Causality: If HRMS confirms the exact mass (168.03 Da) but the 55 Hz coupling is absent in the NMR spectra, the molecule has undergone a structural rearrangement (e.g., loss of the CF₂H group). Only the convergence of the exact mass and the distinct multinuclear coupling validates the integrity of 3-(difluoromethyl)-5-hydroxybenzonitrile.

References

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

The Difluoromethyl (-CF2H) Group: A Field-Proven Bioisostere for Hydroxyl and Thiol Replacement in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic and pharmacodynamic profile of a lead compound often requires delicate structural tuning. Hydroxyl (-OH) and thiol (-SH) groups are ubiquitous in drug discovery due to their ability to act as strong hydrogen bond donors (HBDs), anchoring molecules to their biological targets. However, these groups introduce severe metabolic liabilities, including rapid Phase II conjugation (glucuronidation/sulfation) and oxidation, which drastically reduce a drug's half-life.

The difluoromethyl group (-CF2H) has emerged as a highly effective, metabolically stable bioisostere for both -OH and -SH groups[1]. As a Senior Application Scientist, I present this technical guide to dissect the physicochemical mechanics of the -CF2H group, map its bioisosteric properties, and provide a field-validated protocol for late-stage difluoromethylation.

The "Lipophilic Hydrogen Bond Donor" Concept

The utility of the -CF2H group lies in its unique electronic distribution. Unlike the fully fluorinated trifluoromethyl (-CF3) group, which is a bulky, purely lipophilic entity, the -CF2H group retains a single carbon-hydrogen bond.

The Mechanistic Causality: The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (


). This pulls electron density away from the carbon atom, highly polarizing the remaining C-H bond. Consequently, the hydrogen atom acquires a partial positive charge, enabling it to act as a localized, lipophilic hydrogen bond donor capable of interacting with lone pairs on target proteins (e.g., oxygen or nitrogen acceptors)[2].
Quantifying Hydrogen Bond Acidity

The hydrogen bond donating capacity of the -CF2H group is quantified using Abraham’s solute hydrogen bond acidity parameter (


)[3].
Causality in Measurement: The 

value is determined via

H NMR by measuring the chemical shift difference (

) of the CF2H proton in a strong H-bond accepting solvent (DMSO-

) versus a non-interacting solvent (CDCl

)[2]. A larger

indicates a stronger H-bond donor. Experimental data shows that the -CF2H group yields

values between 0.035 and 0.165, making it a weaker donor than -OH, but remarkably similar to -SH, aniline, and amine groups[3][4].

Physicochemical Profiling & Bioisosteric Mapping

When replacing functional groups, scientists must balance target affinity (H-bonding) with membrane permeability (lipophilicity) and half-life (metabolic stability). The table below summarizes how -CF2H bridges the gap between traditional functional groups.

Table 1: Comparative Physicochemical Data of Bioisosteric Groups
Functional GroupHydrogen Bond Acidity (

)
Relative Lipophilicity (

)
Primary Metabolic Liability
Hydroxyl (-OH) Strong (~0.50 - 0.60)Hydrophilic (Negative)High (Glucuronidation, Sulfation)
Thiol (-SH) Weak (~0.10 - 0.12)Lipophilic (Positive)High (Oxidation, Disulfide Formation)
Difluoromethyl (-CF2H) Weak/Moderate (0.035 - 0.165)Lipophilic (Positive)Low (Highly Stable)
Methyl (-CH3) None (~0.00)Highly LipophilicModerate (CYP450 Oxidation)

Data synthesized from Abraham's solute NMR analyses and comparative partition coefficient studies[1][3][4].

Bioisostere cluster_groups Functional Groups OH Hydroxyl (-OH) HBD H-Bond Donor (Target Binding) OH->HBD Strong Lipophilicity Lipophilicity (Membrane Permeability) OH->Lipophilicity Low Stability Metabolic Stability (Half-life) OH->Stability Low SH Thiol (-SH) SH->HBD Weak SH->Lipophilicity High SH->Stability Low CF2H Difluoromethyl (-CF2H) CF2H->HBD Moderate CF2H->Lipophilicity High CF2H->Stability High

Fig 1. Comparative mapping of bioisosteric properties for -OH, -SH, and -CF2H groups.
Strategic Application Insights
  • CF2H as an -OH Bioisostere: While it is a weaker H-bond donor than hydroxyl, replacing -OH with -CF2H drastically improves membrane permeability and completely bypasses Phase II glucuronidation, rescuing compounds with poor oral bioavailability[3].

  • CF2H as an -SH Bioisostere: This is an almost perfect 1:1 replacement. The -CF2H group mimics the steric volume, lipophilicity, and H-bond acidity of the thiol group while eliminating the risk of oxidative dimerization (disulfide bond formation)[4].

Experimental Protocol: Late-Stage Photoredox Difluoromethylation

Historically, installing a -CF2H group required harsh conditions and ozone-depleting freon gases (e.g., chlorodifluoromethane). Modern methodologies leverage bench-stable solid reagents and photoredox catalysis to achieve late-stage functionalization under mild conditions[1][5].

Objective

To install a -CF2H group onto an advanced heteroarene intermediate, replacing a metabolically labile -OH group.

Reagents
  • Substrate: Heteroarene lead compound.

  • CF2H Source: Difluoromethyl 2-pyridyl sulfone (2-PySO

    
    CF
    
    
    
    H).
  • Photocatalyst: fac-Ir(ppy)

    
     (1-3 mol%).
    
  • Base: LiOH or K

    
    HPO
    
    
    
    (2.0 equiv).
  • Solvent: Degassed DMSO/H

    
    O.
    
Step-by-Step Methodology & Causality

Step 1: Reaction Assembly & Degassing Combine the heteroarene substrate, 2-PySO


CF

H (2.0 equiv), fac-Ir(ppy)

, and base in a Schlenk tube. Dissolve in DMSO.
  • Causality for Reagent Choice: 2-PySO

    
    CF
    
    
    
    H is utilized because it is a highly crystalline, non-explosive, and air-stable solid that reliably generates the •CF2H radical upon single-electron reduction[5].
  • Causality for Degassing: The mixture must be rigorously degassed via three freeze-pump-thaw cycles. Molecular oxygen is a triplet diradical; if present, it will rapidly quench the excited state of the Iridium catalyst and scavenge the generated •CF2H radical, killing the reaction.

Step 2: Photochemical Excitation Irradiate the reaction mixture with blue LEDs (


 = 450 nm) at ambient temperature for 12-24 hours.
  • Causality for Wavelength: The 450 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of fac-Ir(ppy)

    
    . This photon absorption elevates the catalyst to a long-lived triplet excited state, providing the exact reduction potential required to fragment the sulfone reagent[6].
    

Step 3: Radical Addition & Turnover The generated •CF2H radical adds to the most electron-rich position of the heteroarene. The resulting radical adduct is subsequently oxidized by the Ir(IV) species (which closes the photocatalytic cycle) and deprotonated by the base to restore aromaticity.

Step 4: Self-Validating Analytical Confirmation Quench the reaction with water, extract with EtOAc, and purify via flash chromatography.

  • Self-Validating System: To confirm successful installation, analyze the purified product via multinuclear NMR. The newly installed -CF2H proton will uniquely appear as a triplet in the

    
    H NMR spectrum (typically between 6.0–7.5 ppm) due to geminal spin-spin coupling with the two adjacent fluorine atoms (
    
    
    
    Hz). Correspondingly, the
    
    
    F NMR will display a distinct doublet [4]. This specific splitting pattern acts as an absolute, internal validation of the protocol's success.

Photoredox PC Photocatalyst (Visible Light) Reagent CF2H Source (2-PySO2CF2H) PC->Reagent SET (Reduction) Radical •CF2H Radical Reagent->Radical Fragmentation Adduct Radical Adduct Radical->Adduct Addition Substrate Arene Substrate Substrate->Adduct Adduct->PC Electron Return Product CF2H Product Adduct->Product Oxidation & -H+

Fig 2. Mechanistic workflow of photoredox-catalyzed late-stage difluoromethylation.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry (ACS Publications).3

  • Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry (ACS Publications). 4

  • Shen, X., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. 2

  • Erickson, R., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). 1

  • Gao, S., et al. (2023). Nickel-Catalyzed Difluoromethylation of Aryl Bromides. ChemRxiv. 5

Sources

Technical Deep Dive: Metabolic Stability Profiling of 3-(Difluoromethyl)-5-hydroxybenzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the metabolic stability profiling of 3-(Difluoromethyl)-5-hydroxybenzonitrile derivatives.

Executive Summary

The 3-(Difluoromethyl)-5-hydroxybenzonitrile scaffold represents a classic "high-reward, high-risk" pharmacophore in medicinal chemistry. It combines a lipophilic hydrogen bond donor (


) and a polar interaction site (

) on an electron-deficient aromatic core. While this configuration often yields high potency—particularly in HIF-2

inhibitors and nuclear receptor antagonists—it presents a distinct metabolic duality:
  • Phase I Liability: Oxidative defluorination of the difluoromethyl group (CYP-mediated).

  • Phase II Liability: Rapid glucuronidation of the phenolic hydroxyl (UGT-mediated), exacerbated by the electron-withdrawing nature of the nitrile and difluoromethyl groups.

This guide details the mechanistic basis of these instabilities and provides a validated experimental framework for assessing and optimizing derivatives of this scaffold.

Structural Analysis & Metabolic Liabilities[1][2][3][4]

To engineer stability, one must first deconstruct the scaffold's reactivity profile.

The Difluoromethyl Group ( )
  • Role: Acts as a bioisostere for hydroxyl (

    
    ) or thiol (
    
    
    
    ) groups due to its ability to function as a weak hydrogen bond donor while maintaining lipophilicity.
  • Liability: Unlike the metabolically robust trifluoromethyl (

    
    ) group, the 
    
    
    
    moiety retains a hydrogen atom. This proton is susceptible to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes (specifically CYP2C9, CYP2D6, and CYP3A4), leading to oxidative defluorination .
  • Mechanism: C-hydroxylation yields an unstable

    
    -difluoro alcohol, which spontaneously eliminates hydrogen fluoride (HF) to form an acyl fluoride, rapidly hydrolyzing to the corresponding carboxylic acid (inactive metabolite).
    
The Phenolic Hydroxyl ( )[5]
  • Role: Critical H-bond donor/acceptor for target binding.

  • Liability: This is the primary site of clearance. The presence of the nitrile (

    
    ) and difluoromethyl (
    
    
    
    ) groups at the meta positions significantly lowers the pKa of the phenol (estimated pKa ~7.5–8.0 vs. 10.0 for unsubstituted phenol).
  • Impact: At physiological pH (7.4), a significant fraction of the molecule exists as the phenolate anion. While this improves solubility, it often accelerates O-glucuronidation by UGTs (UDP-glucuronosyltransferases), as many isoforms prefer electron-deficient phenols.

The Nitrile Group ( )
  • Stability: Generally robust against oxidative metabolism.

  • Risk: Minor risk of hydrolysis to the amide/acid by nitrilases, but this is usually negligible compared to the clearance rates of the

    
     and 
    
    
    
    groups.

Mechanistic Pathways (The "Why")

The following diagram illustrates the competing metabolic pathways. Note that Phase II conjugation is typically the dominant clearance mechanism for this scaffold unless the phenol is sterically occluded.

MetabolicPathways cluster_legend Pathway Key Parent Parent Scaffold (3-CHF2-5-OH-Ph-CN) Intermediate1 α-OH-Difluoro Intermediate (Unstable) Parent->Intermediate1 CYP450 (Oxidation) Glucuronide O-Glucuronide (High Clearance) Parent->Glucuronide UGT + UDPGA (Major Pathway) Sulfate O-Sulfate Parent->Sulfate SULT + PAPS (Minor Pathway) AcylF Acyl Fluoride (-COF) Intermediate1->AcylF -HF (Spontaneous) Metabolite1 Carboxylic Acid (Inactive) AcylF->Metabolite1 +H2O (Hydrolysis) key1 Phase I (Oxidation) key2 Phase II (Conjugation)

Figure 1: Competing metabolic pathways for 3-(Difluoromethyl)-5-hydroxybenzonitrile derivatives.

Experimental Protocols for Stability Assessment

To accurately dissect the metabolic stability, a standard "S9" or "Microsomal" assay is insufficient if not properly controlled for Phase II cofactors.

Protocol A: Differential Microsomal Stability (Phase I vs. Phase II)

This protocol distinguishes between CYP-mediated defluorination and UGT-mediated conjugation.

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System: (Phase I cofactor).

  • UDPGA (Uridine 5'-diphospho-glucuronic acid): (Phase II cofactor).

  • Alamethicin: Pore-forming peptide (Essential for UGT access).

Workflow:

  • Preparation: Thaw microsomes on ice.

  • Permeabilization (Critical): Treat microsomes with Alamethicin (50 µg/mg protein) for 15 min on ice. Rationale: UGT active sites are luminal; without permeabilization, Glucuronidation is under-predicted.

  • Incubation Setup (3 Arms):

    • Arm A (Phase I only): Microsomes + NADPH + Buffer.

    • Arm B (Phase II only): Microsomes + UDPGA + Buffer.

    • Arm C (Global): Microsomes + NADPH + UDPGA.

  • Reaction: Add Test Compound (1 µM final) to pre-warmed mix. Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Protocol B: Metabolite Identification (MetID)

To confirm defluorination, monitor specific mass shifts.

TransformationMass Shift (Da)Characteristic Fragment
Glucuronidation +176.03Neutral loss of 176 Da
Sulfation +79.96Neutral loss of 80 Da
Oxidative Defluorination +13.98Conversion of

to

(+O -2F +H)
Defluorination (Intermediate) -2.02Conversion to Acyl Fluoride (Transient)

Medicinal Chemistry Strategies for Optimization

If the scaffold shows high clearance (


), employ the following decision tree to optimize the structure without losing potency.

OptimizationTree Start High Clearance Observed (>20 µL/min/mg) Identify Identify Major Metabolite (via LC-MS/MS) Start->Identify Branch1 Major: Glucuronide (+176) Identify->Branch1 Branch2 Major: Acid (+14) / Defluorination Identify->Branch2 Sol1 Strategy 1: Steric Hindrance Add ortho-substituent (Me, Cl) to block UGT access. Branch1->Sol1 Sol2 Strategy 2: Electronic Modulation Replace -CN with less EWG to increase pKa (reduce ionization). Branch1->Sol2 Sol3 Strategy 3: Bioisostere Replace Phenol with Indazole or Pyridone. Branch1->Sol3 Sol4 Strategy 4: Fluorine Saturation Convert -CHF2 to -CF3 (Blocks H-abstraction). Branch2->Sol4 Sol5 Strategy 5: Deuteration Convert -CHF2 to -CDF2 (Exploit Kinetic Isotope Effect). Branch2->Sol5

Figure 2: SAR Decision Tree for optimizing 3-(Difluoromethyl)-5-hydroxybenzonitrile derivatives.

Detailed Optimization Tactics
  • Addressing Glucuronidation (The Phenol Problem):

    • Steric Shielding: Introduce a small group (e.g., methyl, chloro) at the position ortho to the hydroxyl. This sterically hinders the approach of the bulky UDPGA cofactor.

    • Scaffold Hopping: Replace the phenol with a 1H-indazole or 2-pyridone . These maintain the H-bond donor capability but significantly alter the electronic profile and UGT recognition.

    • Prodrug Approach: If the phenol is essential for target binding, cap it as a phosphate ester (cleaved by alkaline phosphatase in plasma) to improve oral absorption and bypass first-pass intestinal glucuronidation.

  • Addressing Defluorination (The CHF2 Problem):

    • Deuteration (

      
      ): Replacing the hydrogen in the difluoromethyl group with deuterium can reduce the rate of CYP-mediated HAT due to the primary Kinetic Isotope Effect (KIE). This is a validated strategy (e.g., deutetrabenazine).
      
    • Gem-Dimethyl Substitution: If the fluorine atoms are purely for lipophilicity, a gem-dimethyl group might suffice, though it is metabolically labile (benzylic oxidation).

    • Trifluoromethyl (

      
      ): If the H-bond donor capacity of 
      
      
      
      is not strictly required for binding, upgrading to
      
      
      eliminates the oxidative liability entirely.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Uetrecht, J., & Trager, W. (2007). Drug Metabolism: Chemical and Enzymatic Aspects. Textbooks in Drug Discovery. Link

  • Rowland, A., et al. (2013). The "Alamethicin Effect" in Glucuronidation: Permeabilization of Microsomes. Drug Metabolism and Disposition, 41(4), 844-847. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Barnes, K., et al. (2019). Metabolic Stability and Defluorination of Difluoromethyl Groups. ACS Medicinal Chemistry Letters, 10(5), 760–765. Link

Modulating Lipophilicity in Drug Design: A Comparative Analysis of Difluoromethyl vs. Trifluoromethyl Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pharmacokinetic and pharmacodynamic profiles during drug discovery, the strategic incorporation of fluorine is a cornerstone methodology. Historically, the trifluoromethyl (


)  group has been the gold standard for enhancing metabolic stability and driving lipophilicity (logP) to improve cell membrane permeability[1]. However, the modern medicinal chemist's toolkit has evolved to embrace the difluoromethyl (

)
group.

When applied to a benzonitrile scaffold—a highly relevant pharmacophore in non-steroidal antiandrogens, antiviral medications, and CNS agents—the choice between


 and 

dictates profound shifts in lipophilicity, hydrogen bonding capacity, and conformational adaptability[2]. This whitepaper provides an in-depth technical analysis of the causality behind the logP differences between difluoromethyl and trifluoromethyl benzonitriles, supported by quantitative data and a self-validating experimental protocol for lipophilicity determination.

The Physicochemical Dichotomy: vs.

To understand the logP variance in substituted benzonitriles, we must first isolate the physicochemical contributions of the fluorinated moieties themselves.

The Trifluoromethyl Group ( ): The Hydrophobic Shield

The


 group is characterized by three highly polarized C-F bonds. Due to the tetrahedral geometry, the local dipole moments partially cancel out, resulting in a bulky, highly electronegative, and exceptionally lipophilic substituent[3]. It lacks any capacity to act as a hydrogen bond donor, forcing it to interact with biological targets and solvent environments purely through hydrophobic and weak electrostatic interactions[2].
The Difluoromethyl Group ( ): The Lipophilic Hydrogen Bond Donor

Replacing a single fluorine atom with a hydrogen atom fundamentally alters the group's behavior. The strong electron-withdrawing nature of the two remaining fluorine atoms heavily polarizes the adjacent C-H bond. This polarization transforms the


 moiety into a "lipophilic hydrogen bond donor" [4].

Abraham's solute


 NMR analysis demonstrates that the hydrogen bond acidity parameter (

) for the

group ranges from 0.085 to 0.126, placing its donor strength on par with thiophenols and anilines[5]. Consequently, while it still enhances lipophilicity relative to a standard methyl group, it is significantly less lipophilic than a

group due to its ability to engage in hydrogen bonding with aqueous solvent systems[2].

G Base Benzonitrile Scaffold CF3 Trifluoromethylation (-CF3) Base->CF3 Bioisosteric Replacement CF2H Difluoromethylation (-CF2H) Base->CF2H Bioisosteric Replacement Lipophilic High Lipophilicity (logP ~ +0.6 vs CF2H) CF3->Lipophilic NoHBD No H-Bond Donation CF3->NoHBD ModLipophilic Moderate Lipophilicity (logP ~ -0.6 vs CF3) CF2H->ModLipophilic HBD Lipophilic H-Bond Donor (Abraham A: 0.085-0.126) CF2H->HBD Conformers Conformational Adaptability (Vector Dipole Shift) CF2H->Conformers

Fig 1: Physicochemical divergence pathways of CF3 vs CF2H substitution on a benzonitrile scaffold.

Quantitative logP Analysis & Vector Dipole Causality

When these groups are appended to a benzonitrile ring, the overall molecular lipophilicity is not merely additive; it is highly dependent on the vector addition of dipole moments [3]. The cyano (


) group is a strong electron-withdrawing group with a pronounced linear dipole.
Data Presentation: Comparative Lipophilicity

The table below summarizes the experimental logP values for the baseline benzene derivatives, illustrating the intrinsic lipophilicity drop when transitioning from


 to 

.
CompoundSubstituentExperimental logP

logP (vs

)
H-Bond Acidity (

)
Benzonitrile

~1.56-0
Trifluoromethylbenzene

3.00[6]0.000
Difluoromethylbenzene

2.40[7]-0.600.085 - 0.126[5]
Causality: Conformational Adaptability and Dipole Vectors

The


 logP unit reduction observed when moving from trifluoromethylbenzene to difluoromethylbenzene[6][7] carries over to the benzonitrile derivatives, but with added regiochemical complexity.
  • Dipole Alignment (Para-Substitution): In 4-(trifluoromethyl)benzonitrile, the dipoles of the

    
     and 
    
    
    
    groups are directly opposed (180°). This partial cancellation of the molecular dipole moment actually increases overall lipophilicity compared to ortho- or meta-substituted isomers.
  • Conformational Flexibility of

    
    :  Unlike the symmetrical 
    
    
    
    group, the
    
    
    group in difluoromethylbenzonitrile can rotate, adopting different conformations relative to the aromatic ring[8]. This allows the molecule to act as an "environmental adaptor." In aqueous media, the
    
    
    group can rotate to expose its polarized C-H bond for hydrogen bonding, drastically lowering the apparent logP. In a lipid membrane, it can adopt a conformation that minimizes its dipole moment, facilitating passive diffusion[3][8].

Experimental Methodology: RP-HPLC Determination of logP

To accurately quantify the subtle logP differences between


 and 

benzonitriles, the Shake-Flask method is often insufficient due to the volatility and low aqueous solubility of highly fluorinated compounds. As a Senior Application Scientist, I recommend the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (conforming to OECD Test Guideline 117). This protocol is a self-validating system that relies on the linear relationship between the logarithm of the capacity factor (

) and the

of known reference standards.
Reagents and Equipment
  • Stationary Phase: C18 analytical column (e.g., 5 µm particle size, 150 x 4.6 mm) with low silanol activity to prevent secondary interactions.

  • Mobile Phase: Methanol/Water (75:25 v/v). Note: Isocratic elution is mandatory to maintain a constant thermodynamic partition environment.

  • Dead Time (

    
    ) Marker:  Thiourea or Uracil.
    
  • Reference Standards: A minimum of 6 structurally related compounds with known literature logP values spanning the expected range (e.g., toluene, chlorobenzene, benzonitrile, trifluoromethylbenzene).

Step-by-Step Protocol

Step 1: System Equilibration & Dead Time Measurement

  • Equilibrate the C18 column with the isocratic mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved at 254 nm UV detection.

  • Maintain the column compartment at a strict

    
    . Partition coefficients are highly temperature-dependent.
    
  • Inject 10 µL of a 0.1 mg/mL thiourea solution. Record the retention time as the dead time (

    
    ).
    

Step 2: Calibration Curve Generation

  • Inject 10 µL of each reference standard individually. Record their retention times (

    
    ).
    
  • Calculate the capacity factor (

    
    ) for each standard using the formula:
    
    
    
    
  • Plot

    
     (y-axis) against the literature 
    
    
    
    values (x-axis). Perform a linear regression. The system is validated if
    
    
    .

Step 3: Analyte Measurement & Interpolation

  • Inject the difluoromethylbenzonitrile and trifluoromethylbenzonitrile samples.

  • Calculate their respective

    
     values.
    
  • Interpolate the experimental

    
     for both analytes using the linear regression equation derived in Step 2.
    

Workflow Prep 1. Sample & Standard Preparation Equil 2. Column Equilibration (C18, Isocratic, 25°C) Prep->Equil Inject 3. HPLC Injection & UV Detection Equil->Inject Measure 4. Retention Time (tR) & Dead Time (t0) Inject->Measure Calc 5. Capacity Factor (k') & logP Interpolation Measure->Calc

Fig 2: Self-validating RP-HPLC workflow for precise logP determination of fluorinated benzonitriles.

Strategic Implications in Drug Development

The decision to utilize a difluoromethylbenzonitrile over a trifluoromethylbenzonitrile is a masterclass in physicochemical fine-tuning. While


 maximizes metabolic stability and drives deep hydrophobic pocket binding, it often leads to excessively high logP ("molecular obesity"), resulting in poor aqueous solubility and high plasma protein binding[1].

By substituting a single fluorine for a hydrogen to yield


, researchers can predictably lower the logP by 

to

units[6][7]. More importantly, the introduction of a lipophilic hydrogen bond donor creates new opportunities for target engagement (e.g., interacting with backbone carbonyls in a kinase hinge region) while maintaining excellent membrane permeability[2][5].

References

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences.[Link]

  • Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.[Link]

  • Müller, K., et al. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Chimia.[Link]

  • MolForge. (2024). (Trifluoromethyl)benzene (CID 7368) - Molecular Properties & Analysis. [Link]

  • RWTH Aachen University. C(sp3)-H functionalization of hydrofluorocarbons (HFCs) and hydrochlorocarbons.[Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]

Sources

The Difluoromethyl Group (-CF₂H) in Phenolic Systems: A Lipophilic Hydrogen Bond Donor Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Paradox

In modern medicinal chemistry, the optimization of a lead compound often requires balancing aqueous solubility, target binding affinity, and metabolic stability. Phenolic hydroxyl groups (-OH) are ubiquitous in pharmacophores due to their strong hydrogen bond donor (HBD) and acceptor capabilities. However, they are highly susceptible to rapid Phase II metabolism (e.g., glucuronidation and sulfation) and can severely limit a drug's pharmacokinetic half-life.

The difluoromethyl group (-CF₂H), particularly when attached directly to an aromatic ring (Ar-CF₂H) or as a difluoromethoxy ether (Ar-OCF₂H), has emerged as a premier bioisostere for phenols and thiols. It presents a unique physicochemical paradox: it acts as a lipophilic hydrogen bond donor [1]. The strong electron-withdrawing nature of the geminal fluorine atoms polarizes the C-H bond, imparting Brønsted acidity to the proton while simultaneously increasing the overall lipophilicity (LogP) of the molecule. This technical guide explores the mechanistic basis of CF₂H hydrogen bond acidity in phenolic systems, provides quantitative frameworks for its measurement, and details self-validating experimental protocols for its application in drug development.

Mechanistic Determinants of CF₂H Acidity in Phenolic Systems

The ability of the -CF₂H group to act as an HBD is not absolute; it is highly dependent on its electronic environment. When integrated into a phenolic core, the acidity of the CF₂H proton is governed by two primary factors:

Inductive Polarization and Orbital Overlap

The extreme electronegativity of fluorine (


 = 3.98) exerts a profound inductive electron withdrawal (-I effect) on the adjacent carbon atom. This depletes the electron density of the C-H bond, creating a partial positive charge (

) on the hydrogen atom. Quantum theory of atoms in molecules (QTAIM) analyses reveal that a hydrogen-bonded CF₂H proton exhibits a significantly higher positive charge than its unfluorinated methyl counterpart [3].
Hammett Substituent Effects

The hydrogen bond acidity of a difluoromethyl group attached to a phenol derivative (e.g., Ar-OCF₂H) is tunable via the aromatic ring. There is a strict linear correlation between the HBD acidity and the Hammett


 constants of the substituents on the phenyl ring [1].
  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN at the para or meta positions pull electron density away from the -OCF₂H oxygen, further deshielding the CF₂H proton and increasing its HBD capacity.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ push electron density into the system, mitigating the polarization of the C-H bond and reducing its HBD strength.

G A Phenol/Arene Core B CF2H Substitution A->B C Inductive Electron Withdrawal (-I) B->C F Enhanced Lipophilicity (LogP) B->F D C-H Bond Polarization C->D E H-Bond Donor Acidity (A > 0.05) D->E E->F Bioisostere Profile

Caption: Logical pathway illustrating how CF₂H substitution generates a lipophilic hydrogen bond donor.

Quantitative Profiling: The Hydrogen Bond Acidity Parameter (A)

To systematically utilize the CF₂H group, medicinal chemists rely on Abraham’s solute hydrogen bond acidity parameter, denoted as


 . This parameter is derived empirically from ¹H NMR spectroscopy by measuring the chemical shift difference (

) of the CF₂H proton in a non-competing solvent (CDCl₃) versus a strong hydrogen-bond accepting solvent (DMSO-d₆) [1, 4].

The relationship is defined by the equation:


 
(Where 

)
Table 1: Comparative Hydrogen Bond Acidity (A) and Lipophilicity

The following table summarizes the quantitative data comparing difluoromethylated phenols (anisoles) to standard functional groups, demonstrating that -OCF₂H mimics the HBD strength of an aniline or thiophenol, rather than a primary alcohol [1, 4].

Functional Group on AreneRepresentative MoleculeHBD Acidity (A)LogP (Approx.)Bioisosteric Role
-OH Phenol0.601.5Strong HBD, Low Lipophilicity
-CH₃ Toluene< 0.012.7Non-HBD, High Lipophilicity
-NH₂ Aniline0.070.9Moderate HBD, Low Lipophilicity
-SH Thiophenol0.122.5Weak HBD, Moderate Lipophilicity
-CF₂H Difluoromethylbenzene0.052.4Weak HBD, High Lipophilicity
-OCF₂H Difluoromethoxybenzene0.09 - 0.13 2.2 Moderate HBD, High Lipophilicity
-SCF₂H Difluoromethylthiobenzene0.08 - 0.122.9Moderate HBD, Very High Lipophilicity

Data synthesis indicates that while the -OCF₂H group cannot match the absolute HBD strength of a free phenolic -OH, it provides a "Goldilocks" zone of moderate HBD capacity (sufficient for target engagement) coupled with high metabolic stability.

Self-Validating Experimental Workflows

As an Application Scientist, ensuring reproducibility requires understanding the causality behind the protocol. Below are the validated methodologies for synthesizing difluoromethoxy phenols and quantifying their HBD acidity.

Protocol A: Late-Stage Difluoromethylation of Phenols

Purpose: To convert a metabolically labile phenolic -OH into a stable, lipophilic -OCF₂H hydrogen bond donor. Causality: Sodium chlorodifluoroacetate (ClCF₂COONa) is utilized as a carbene precursor. Under thermal basic conditions, it undergoes decarboxylation and elimination of chloride to generate the highly reactive difluorocarbene (:CF₂). The phenoxide anion attacks the carbene, and subsequent protonation yields the difluoromethoxy group.

Step-by-Step Procedure:

  • Preparation: Dissolve the target phenol (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (25 mL) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the premature hydrolysis of the difluorocarbene intermediate.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to the solution and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Carbene Generation: Heat the reaction mixture to 90–100 °C. Add sodium chlorodifluoroacetate (2.5 equiv) in small portions over 1 hour. Rationale: Portion-wise addition prevents a runaway exotherm and maintains a steady, low concentration of :CF₂, minimizing dimerization side reactions.

  • Monitoring: Monitor the reaction via LC-MS or TLC until the phenol is consumed (typically 2-4 hours).

  • Quenching & Extraction: Cool to room temperature, quench with distilled water (50 mL), and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure Ar-OCF₂H product.

Protocol B: NMR-Based Determination of HBD Acidity (A Parameter)

Purpose: To empirically calculate the hydrogen bond donor strength of the synthesized CF₂H group. Causality: CDCl₃ acts as a baseline, non-hydrogen-bonding environment. DMSO-d₆ acts as a strong hydrogen-bond acceptor. The difference in the chemical shift (


) isolates the deshielding effect caused strictly by the hydrogen-bonding interaction between the CF₂H proton and the DMSO oxygen [2].

Step-by-Step Procedure:

  • Sample Preparation: Prepare two separate NMR tubes. Weigh exactly 2–3 mg of the purified Ar-OCF₂H compound for each tube to achieve a dilute concentration of ~5–10 mM. Rationale: Dilute concentrations are critical to prevent solute-solute intermolecular hydrogen bonding (self-association), which would artificially inflate the baseline chemical shift in CDCl₃.

  • Solvation:

    • To Tube 1, add 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS).

    • To Tube 2, add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS).

    • Critical Step: Solvents must be strictly anhydrous. Trace water in DMSO-d₆ will alter the hydrogen-bonding network and shift the resonance of the CF₂H proton.

  • Acquisition: Acquire standard 1D ¹H NMR spectra at 298 K (25 °C) on a 400 MHz or higher spectrometer. Ensure the temperature is precisely calibrated, as hydrogen bonding is highly temperature-dependent.

  • Data Extraction: Calibrate both spectra to the internal TMS peak (0.00 ppm). Identify the CF₂H proton resonance (typically a triplet due to coupling with the two geminal fluorines,

    
     Hz, located between 6.0 and 7.5 ppm).
    
  • Calculation: Extract the exact chemical shift (center of the triplet) in both solvents. Calculate

    
    , and compute 
    
    
    
    .

G S1 Prepare 5-10 mM Solute S2 Record 1H NMR in CDCl3 S1->S2 S3 Record 1H NMR in DMSO-d6 S1->S3 S4 Extract Chemical Shifts (δ) S2->S4 S3->S4 S5 Calculate Δδ = δ(DMSO) - δ(CDCl3) S4->S5 S6 Compute A = 0.0065 + 0.133(Δδ) S5->S6

Caption: Standardized workflow for determining the Abraham solute HBD acidity parameter (A).

Strategic Implications for Drug Development

The application of the difluoromethyl group in phenolic systems extends far beyond simple lipophilicity enhancement.

  • Targeted Enzyme Inhibition: In the design of enzyme inhibitors (e.g., PDE4 inhibitors like Roflumilast), the -OCF₂H group replaces a methoxy or hydroxy group. The CF₂H proton acts as an HBD to backbone carbonyls within the active site, while the fluorines act as weak hydrogen bond acceptors, locking the molecule into a preferred bioactive conformation [3].

  • Cationic Enhancement: Recent studies demonstrate that attaching a CF₂H group to a cationic aromatic system dramatically enhances its HBD ability. The positive charge stabilizes the conjugate base of the CF₂-H bond, lowering the pKa and increasing Brønsted acidity, which is highly valuable for designing selective chemical biology probes [2].

  • Overcoming Glucuronidation: By replacing a phenolic -OH with -OCF₂H, the molecule retains the ability to donate a hydrogen bond to the target receptor but completely abolishes the nucleophilic oxygen required for Phase II UGT (uridine 5'-diphospho-glucuronosyltransferase) metabolism, vastly extending the in vivo half-life.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.[Link]

  • Ni, S., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry.[Link]

  • Erickson, J. A., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society.[Link]

  • Chem. Soc. Rev. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[Link]

The Strategic Incorporation of Fluorinated Benzonitrile Building Blocks in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Synergy of Fluorine and the Benzonitrile Moiety in Kinase Inhibition

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. Their role as key regulators of cellular signaling pathways makes them prime targets for therapeutic intervention.[1] The design of potent and selective kinase inhibitors is a central focus of modern medicinal chemistry. Within the vast chemical space of potential inhibitors, scaffolds containing fluorinated benzonitrile motifs have gained significant traction. This is not a matter of chance; the unique combination of the nitrile group and fluorine atoms on a benzene ring offers a powerful toolkit for medicinal chemists to fine-tune the pharmacological properties of kinase inhibitors.

The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a metabolic stabilizer, or even a reactive "warhead" for covalent inhibitors.[2] Its linear geometry and electronic properties allow for specific and strong interactions within the ATP-binding pocket of kinases.[2] When combined with fluorine, the most electronegative element, the physicochemical properties of the benzonitrile scaffold can be modulated in a predictable and advantageous manner. Fluorine's small size and unique electronic properties can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[3][4]

This technical guide will provide an in-depth exploration of the use of fluorinated benzonitrile building blocks in kinase inhibitor design. We will delve into the specific roles of both the fluorine and nitrile functionalities, discuss rational design strategies, provide detailed synthetic protocols for the incorporation of these building blocks, and outline methods for their characterization and purification.

The Power of Fluorination: Enhancing Drug-like Properties

The introduction of fluorine into a drug candidate can have a profound impact on its biological activity and pharmacokinetic profile.[4] These effects are not merely additive but often result from a complex interplay of electronic and steric factors.

Modulating Basicity and Lipophilicity

Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic functional groups.[3] This can be a crucial advantage in kinase inhibitor design, as many inhibitors contain basic amine moieties that can lead to off-target effects or poor cell permeability at physiological pH. By strategically placing fluorine atoms, the basicity of these groups can be attenuated, leading to improved selectivity and bioavailability.

Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[5] However, this effect is highly context-dependent and can be fine-tuned by the degree and position of fluorination.[3]

Blocking Metabolic Hotspots and Improving Stability

One of the most significant advantages of fluorination is the ability to block metabolically labile positions on a drug molecule.[3] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes such as cytochrome P450s.[6] By replacing a hydrogen atom at a known site of oxidative metabolism with a fluorine atom, the metabolic stability of a compound can be dramatically improved, leading to a longer half-life and improved pharmacokinetic profile.

Enhancing Binding Affinity through Orthogonal Interactions

Fluorine can also directly contribute to the binding affinity of an inhibitor to its target kinase. While not a classical hydrogen bond donor, the polarized C-F bond can participate in favorable electrostatic interactions with electron-rich regions of the protein, such as the backbone carbonyls.[5] These "orthogonal" interactions can provide additional binding energy and enhance the overall potency of the inhibitor.

The Versatile Benzonitrile: More Than Just a Polar Group

The benzonitrile moiety is a common feature in many approved kinase inhibitors. Its utility extends far beyond simply providing a polar contact point.

The Nitrile as a Hydrogen Bond Acceptor

The nitrogen atom of the nitrile group is an excellent hydrogen bond acceptor and can form crucial interactions with hydrogen bond donors in the hinge region of the kinase ATP-binding site.[2] This interaction is a common binding motif for many Type I kinase inhibitors and is often a key determinant of their potency.

The Nitrile as a Covalent Warhead

In recent years, the nitrile group has gained prominence as a "warhead" for the development of covalent kinase inhibitors.[2] The electrophilic carbon atom of the nitrile can react with a nucleophilic cysteine residue in the kinase active site to form a reversible or irreversible covalent bond.[2][7] This strategy can lead to inhibitors with high potency and prolonged duration of action. The reactivity of the nitrile can be tuned by the electronic properties of the benzonitrile ring, including the presence of fluorine substituents.

Rational Design Strategies for Incorporating Fluorinated Benzonitriles

The successful application of fluorinated benzonitrile building blocks in kinase inhibitor design relies on a rational and structure-guided approach.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the number and position of fluorine atoms on the benzonitrile ring can provide valuable insights into the structure-activity relationship (SAR) of a series of inhibitors.[8][9] This information can be used to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

Leveraging Fluorine's Impact on Conformation

The introduction of fluorine can also influence the preferred conformation of a molecule.[3] This can be exploited to pre-organize an inhibitor into a bioactive conformation that is more favorable for binding to the target kinase.

The following diagram illustrates a general workflow for the rational design and development of kinase inhibitors incorporating fluorinated benzonitrile building blocks.

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development Target_Selection Target Kinase Selection Scaffold_Hopping Scaffold Selection / Hopping Target_Selection->Scaffold_Hopping Identify starting point Building_Block_Selection Fluorinated Benzonitrile Building Block Selection Scaffold_Hopping->Building_Block_Selection Incorporate key pharmacophore Synthesis Synthesis of Inhibitor Library Building_Block_Selection->Synthesis Synthesize diverse analogs Biochemical_Assay Biochemical Kinase Assay Synthesis->Biochemical_Assay Test for target inhibition Cell-based_Assay Cell-based Proliferation Assay Biochemical_Assay->Cell-based_Assay Confirm cellular activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell-based_Assay->SAR_Analysis Establish trends Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative design Lead_Optimization->Synthesis Refine structure ADME_Tox ADME/Tox Profiling Lead_Optimization->ADME_Tox Evaluate drug-like properties In_Vivo_Efficacy In Vivo Efficacy Studies ADME_Tox->In_Vivo_Efficacy Test in animal models Candidate_Selection Clinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection Select best candidate

Caption: Rational Drug Design Workflow for Kinase Inhibitors.

Synthetic Methodologies for Incorporating Fluorinated Benzonitrile Building Blocks

A variety of synthetic methods can be employed to incorporate fluorinated benzonitrile building blocks into kinase inhibitor scaffolds. The choice of method will depend on the specific building block and the overall synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a common method for introducing amine or alcohol nucleophiles onto an activated fluorinated benzonitrile ring.[10] The fluorine atom, being a good leaving group, is displaced by the nucleophile. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Experimental Protocol: SNAr Reaction with a Fluorinated Benzonitrile [11]

  • Materials:

    • N-((3-cyano-4-fluorophenyl)methyl) R-amide (Intermediate) (1.0 eq)

    • Substituted aniline (e.g., 3-ethynylaniline) (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the amide intermediate in DMSO, add the substituted aniline and potassium carbonate.

    • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the final compound by recrystallization or silica gel chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions can be used to couple fluorinated benzonitrile building blocks with a variety of other aromatic or heteroaromatic systems.

Synthesis of the Fluorinated Benzonitrile Building Block Itself

In some cases, it may be necessary to synthesize the fluorinated benzonitrile building block itself. This can often be achieved through nitration of a fluorobenzonitrile precursor.[12]

Experimental Protocol: Nitration of 4-Fluorobenzonitrile [12]

  • Materials:

    • 4-fluorobenzonitrile

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Potassium Nitrate (KNO₃)

    • Silica Gel

    • Methylene Chloride (CH₂Cl₂)

  • Procedure:

    • Cool concentrated sulfuric acid in an ice bath.

    • Slowly add 4-fluorobenzonitrile to the cooled sulfuric acid with stirring.

    • Gradually add potassium nitrate to the mixture, maintaining a low temperature.

    • Allow the reaction to stir for a specified period while monitoring the progress using an appropriate technique (e.g., TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice.

    • Isolate the crude product and purify by silica gel column chromatography using methylene chloride as the eluent.

The following diagram illustrates a general synthetic workflow for the preparation of a kinase inhibitor using a fluorinated benzonitrile building block.

G Start Fluorinated Benzonitrile Building Block (e.g., 5-(aminomethyl)-2-fluorobenzonitrile) Step1 Acylation of Primary Amine (with acyl chloride) Start->Step1 Step2 Nucleophilic Aromatic Substitution (SNAr) (reaction with aniline derivative) Step1->Step2 Final_Product Final Kinase Inhibitor Step2->Final_Product Purification Purification (Column Chromatography / Recrystallization) Final_Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.

Characterization and Purification of Fluorinated Benzonitrile Derivatives

The characterization and purification of fluorinated benzonitrile derivatives are crucial steps in the drug discovery process to ensure the identity and purity of the synthesized compounds.

Spectroscopic Characterization

A combination of spectroscopic techniques is used to confirm the structure of the synthesized compounds.[13]

Spectroscopic TechniqueInformation Provided
¹H NMR Provides information on the proton environment. Coupling between protons and adjacent fluorine atoms can be observed.
¹³C NMR Provides information on the carbon skeleton. Carbon atoms directly bonded to fluorine will show a large one-bond C-F coupling constant.
¹⁹F NMR A highly sensitive technique that provides information on the electronic environment of each fluorine atom.
Infrared (IR) Spectroscopy Shows characteristic absorption bands for the C≡N stretch (around 2220-2230 cm⁻¹) and the C-F stretch.[13]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information on its fragmentation pattern.
Purification Techniques

The choice of purification technique will depend on the physical properties of the compound and the nature of the impurities.[14]

  • Silica Gel Column Chromatography: A widely used technique for purifying a broad range of organic compounds. A gradient of solvents with increasing polarity is typically used to elute the compounds from the silica gel.[14][15]

  • Recrystallization: An effective method for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[14][16]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique that can be used for both analytical and preparative purposes.

Safety Precautions

Fluorinated benzonitrile derivatives, like many other organic chemicals, should be handled with appropriate safety precautions.[17][18][19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[17][18]

  • Handling: Avoid contact with skin and eyes.[17] In case of contact, rinse immediately with plenty of water.[18]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

Fluorinated benzonitrile building blocks are invaluable tools in the design and synthesis of modern kinase inhibitors. The strategic incorporation of fluorine atoms allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, leading to inhibitors with improved potency, selectivity, and metabolic stability. The versatile benzonitrile moiety can participate in key hydrogen bonding interactions or act as a covalent warhead. A thorough understanding of the interplay between these two functionalities, coupled with rational design strategies and robust synthetic methodologies, will continue to drive the discovery of novel and effective kinase inhibitors for the treatment of a wide range of diseases.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Utilizing 5-(Aminomethyl)-2-fluorobenzonitrile.
  • Benchchem. (n.d.). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
  • Ling, S., et al. (2020). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules, 25(21), 5085. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).
  • Al-Aboudi, A., et al. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 64(19), 14249-14284.
  • Cole-Parmer. (2006). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]

  • Benchchem. (2025). Application of 5-(Aminomethyl)-2-fluorobenzonitrile in the Synthesis of PI3K/mTOR Inhibitors: Application Notes and Protocols.
  • Caddick, S., et al. (2007). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Protein & Peptide Science, 8(4), 333-346.
  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Retrieved from [Link]

  • de Oliveira, V. E., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. MedChemComm, 13(7), 1215-1230.
  • Benchchem. (n.d.). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.
  • Kumar, A. A. P., & Raman, R. G. (2017). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Oriental Journal of Chemistry, 33(5), 2412-2420.
  • Elibrary. (2022). Cyanarylation of Fluorinated Benzonitriles with Terephthalonitrile Dianion. Russian Journal of Organic Chemistry, 58(12), 1779-1785.
  • Student, Master's. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Retrieved from [Link]

  • Taylor & Francis. (2008). The Role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 1(1), 79-92.
  • LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]

  • Google Patents. (2016). CN105523962A - Fluorobenzonitrile compound preparation method.
  • ResearchGate. (n.d.). Nitrile-based reversible covalent inhibitors. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
  • DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzonitrile. Retrieved from [Link]

  • Dove Medical Press. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy, 2025(Volume 19), 1-1.
  • PMC. (n.d.). Advances in reversible covalent kinase inhibitors. Retrieved from [Link]

  • PMC. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Retrieved from [Link]

  • PubMed. (2011). Design and synthesis of CK2 inhibitors. Retrieved from [Link]

  • CHIMIA. (2022). Current Developments in Covalent Protein Kinase Inhibitors. Retrieved from [Link]

  • PMC. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. Retrieved from [Link]

  • Research and Reviews. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Retrieved from [Link]

  • PubMed. (n.d.). Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond. Retrieved from [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

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Technical Guide: Solubility Profile & Isolation Strategies for 3-(Difluoromethyl)-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Difluoromethyl)-5-hydroxybenzonitrile Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Physicochemical Identity

3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS: 874974-85-3) is a critical intermediate in the synthesis of HIF-2


 inhibitors, most notably Belzutifan (PT2977) . Its isolation and handling require a nuanced understanding of its "amphiphilic" nature—possessing both a lipophilic difluoromethyl group and a polar, acidic phenolic hydroxyl group.

This guide moves beyond simple "soluble/insoluble" binary classifications.[1][2][3] Instead, it provides a mechanistic framework for solvent selection based on Hansen Solubility Parameters (HSP) , pKa-driven extraction logic , and thermodynamic stability for crystallization.

Physicochemical Profile[3][4][5][6][7][8][9][10][11][12][13][14]
  • Molecular Weight: 169.13 g/mol

  • Appearance: Off-white to pale brown solid[4]

  • Predicted pKa:

    
     (Acidic)
    
    • Insight: The electron-withdrawing nitrile (-CN) and difluoromethyl (-CHF

      
      ) groups significantly increase the acidity of the phenolic proton compared to phenol (pKa ~10). This allows for selective deprotonation under mild basic conditions (
      
      
      
      ).
  • Predicted LogP:

    
     (Moderately Lipophilic)
    
    • Insight: The compound is sufficiently lipophilic to partition into organic solvents (EtOAc, DCM) from acidic aqueous phases but polar enough to dissolve in alcohols and aprotic polar solvents.

The Solubility Landscape

The solubility of 3-(Difluoromethyl)-5-hydroxybenzonitrile is governed by two competing interactions: Hydrogen Bonding (Donor/Acceptor) from the phenol/nitrile and Dipole-Dipole interactions from the -CHF


 group.
Tier 1: High Solvency (Reaction Media)

Used for homogeneous reactions (e.g., SNAr, alkylation) where maximum concentration is required.

SolventSolubility PotentialMechanistic Rationale
DMSO Very High (>200 mg/mL)Strong H-bond acceptor (S=O) stabilizes the phenolic proton; high dielectric constant solvates the dipole.
DMF / NMP Very HighExcellent solvency for polar aromatics; prevents aggregation. Standard solvents for difluoromethylation reactions.
THF HighEther oxygen acts as a moderate H-bond acceptor. Good for reactions requiring lower boiling points than DMSO.
Tier 2: Extraction & Workup Solvents

Used for partitioning the compound from aqueous reaction mixtures.

SolventSolubility PotentialMechanistic Rationale
Ethyl Acetate (EtOAc) HighThe "Gold Standard" for this compound. The carbonyl oxygen accepts H-bonds from the phenol. Forms a clean biphasic system with water.
MTBE Moderate to HighGood alternative to EtOAc; less prone to hydrolysis. Lower boiling point facilitates concentration.
Dichloromethane (DCM) ModerateSolubilizes via dipole interactions but lacks strong H-bond accepting capability compared to esters/ethers.
Tier 3: Crystallization & Anti-Solvents

Used to induce controlled precipitation or purification.

SolventSolubility PotentialMechanistic Rationale
Toluene / Chlorobenzene Temperature DependentCritical for Purification. Moderate solubility at high temps (

C), low at ambient. The

-

interactions with the benzene ring facilitate crystal packing.
Hexanes / Heptane Low (Anti-solvent)The fluorinated group provides slight affinity, but the overall polarity mismatch forces precipitation. Used in conjunction with EtOAc.[4][5]
Water Low (at pH < 7)The compound is largely insoluble in acidic/neutral water, driving precipitation upon acidification of alkaline solutions.

Experimental Protocols

Protocol A: Self-Validating Solubility Mapping

Do not rely on literature values alone. Use this rapid screen to determine the exact solubility limit for your specific batch purity.

  • Preparation: Weigh 50 mg of 3-(Difluoromethyl)-5-hydroxybenzonitrile into three HPLC vials.

  • Solvent Addition: Add 250

    
    L of target solvent (EtOAc, Toluene, DCM) to each vial.
    
  • Equilibration: Vortex for 1 minute.

    • Observation: If clear, solubility is

      
       mg/mL.
      
    • If solid remains:[2][6] Add solvent in 100

      
      L increments until clear or total volume reaches 1.5 mL.
      
  • Thermodynamic Check: For the Toluene vial, heat to

    
    C. If it clears, cool slowly to RT.
    
    • Result: If crystals form, Toluene is a viable recrystallization solvent.[1]

  • Validation: Filter the saturated solution and analyze via HPLC-UV to quantify exact concentration (mg/mL).

Protocol B: pH-Swing Purification (The "Chemical Filter")

This method leverages the pKa (~8.2) to separate the product from non-acidic impurities (e.g., unreacted precursors lacking the phenol).

  • Dissolution: Dissolve crude mixture in EtOAc (10 volumes).

  • Extraction (Forward): Wash organic layer with 5% NaHCO

    
      or 1M NaOH .
    
    • Mechanism:[7][8] The phenol deprotonates (Ph-O

      
      ) and moves into the Aqueous Layer . Impurities remain in the EtOAc.
      
  • Separation: Discard the organic layer (containing non-acidic impurities).

  • Precipitation (Reverse): Acidify the aqueous layer to pH ~3-4 using 1M HCl or H

    
    SO
    
    
    
    .
    • Mechanism:[7][8] The phenol reprotonates, becoming insoluble in water.

  • Isolation: The product will precipitate as a solid. Filter, wash with water, and dry.[9]

    • Note: If it "oils out" instead of precipitating, extract back into EtOAc and concentrate.

Process Logic & Visualization

Diagram 1: Solubility Screening Logic

This decision tree guides the researcher through selecting the optimal solvent system based on the observed solubility behavior.

SolubilityLogic start Start: 50mg Compound + 250µL Solvent check1 Is Solution Clear? start->check1 high_sol High Solubility (>200 mg/mL) Use for Reaction/Stock check1->high_sol Yes add_sol Add Solvent (up to 1.5mL) check1->add_sol No check2 Is Solution Clear? add_sol->check2 mod_sol Moderate Solubility (33-200 mg/mL) Use for Extraction check2->mod_sol Yes heat Heat to 60°C check2->heat No check3 Clear at Hot? Crystals at Cold? heat->check3 cryst_sol Valid Crystallization System (e.g., Toluene) check3->cryst_sol Yes insoluble Insoluble / Anti-Solvent (e.g., Hexane) check3->insoluble No

Caption: Step-by-step workflow to categorize solvents into Reaction, Extraction, or Crystallization roles.

Diagram 2: pH-Swing Purification Workflow

This diagram illustrates the "Chemical Filter" technique, utilizing the acidic nature of the phenol.

pHSwing crude Crude Mixture (in EtOAc) base_wash Wash w/ 1M NaOH (pH > 10) crude->base_wash separation Phase Separation base_wash->separation org_waste Organic Layer (Neutral Impurities) separation->org_waste Discard aq_phase Aqueous Layer (Product as Phenolate) separation->aq_phase Keep acidify Acidify w/ HCl (pH < 4) aq_phase->acidify precip Product Precipitates (Filtration) acidify->precip

Caption: Purification strategy separating the target phenol from non-acidic impurities via pH manipulation.

References

  • Xu, R., et al. (2019). 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan), a HIF-2

    
     Inhibitor for the Treatment of Renal Cell Carcinoma. Journal of Medicinal Chemistry, 62(15), 6876-6893. Link
    
  • Wallace, E. M., et al. (2016).

    
     inhibitors. US Patent 11,827,614. Link
    
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Grounding for solubility parameter analysis).
  • PubChem. (2025). Compound Summary for 3-hydroxybenzonitrile (Analogous Structure Data). National Library of Medicine. Link

Sources

Technical Whitepaper: Safety, Handling, and Mechanistic Application of 3-(Difluoromethyl)-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic incorporation of fluorinated motifs is a cornerstone of lead optimization. 3-(Difluoromethyl)-5-hydroxybenzonitrile is a highly specialized, trifunctional building block designed for advanced medicinal chemistry.

The value of this compound lies in its precisely tuned functional groups:

  • The Difluoromethyl Group (-CF₂H): Acting as a1[1], the -CF₂H moiety serves as a highly stable bioisostere for alcohols and thiols. It improves membrane permeability and metabolic stability without sacrificing target binding affinity[2].

  • The Nitrile Group (-CN): Provides a strong electron-withdrawing handle that can act as a hydrogen bond acceptor or be subsequently reduced/hydrolyzed to amines or amides.

  • The Phenolic Hydroxyl (-OH): Serves as the primary nucleophilic site for diversification (e.g., etherification or cross-coupling).

Physicochemical Profiling

To ensure reproducible experimental design, the foundational physicochemical properties of 3-(Difluoromethyl)-5-hydroxybenzonitrile must be established[3][4].

PropertySpecification / Value
IUPAC Name 3-(difluoromethyl)-5-hydroxybenzonitrile
CAS Number 874974-85-3
Molecular Formula C₈H₅F₂NO
Molecular Weight 169.13 g/mol
SMILES String N#CC1=CC(O)=CC(C(F)F)=C1
Typical Purity ≥95% - 97%
Storage Conditions 0–8 °C (Protect from light and moisture)

Mechanistic Toxicology & Safety Protocol (SDS Core)

Standard Safety Data Sheets (SDS) often list hazards without explaining the underlying chemical causality. Understanding why this compound is hazardous is critical for establishing a robust laboratory safety culture.

The Causality of Toxicity: Fluorinated benzonitriles are inherently lipophilic, allowing them to rapidly penetrate dermal layers and cellular lipid bilayers[5]. In this specific molecule, the strongly electron-withdrawing nature of both the meta-nitrile and meta-difluoromethyl groups significantly lowers the pKa of the phenolic hydroxyl compared to an unsubstituted phenol. Once intracellular, this highly acidic, lipophilic phenol can disrupt proton gradients across mitochondrial membranes, potentially acting as a mild uncoupler of oxidative phosphorylation. This mechanism is responsible for its pronounced status as a cellular irritant.

Primary Hazard Classifications (GHS):

  • H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315 / H319: Causes skin irritation and serious eye irritation.

  • H335: May cause respiratory irritation.

Emergency Response Workflow

Because of its rapid dermal penetration, immediate mechanical flushing is prioritized over chemical neutralization.

SafetyWorkflow Start Exposure Event (Spill or Contact) Assess Assess Exposure Route Start->Assess Skin Dermal Contact: Flush with copious water (>15 mins) Assess->Skin Eye Ocular Contact: Irrigate with saline (>15 mins) Assess->Eye Inhale Inhalation: Move to fresh air immediately Assess->Inhale Medical Seek Medical Evaluation (Provide SDS) Skin->Medical Eye->Medical Inhale->Medical

Emergency response workflow for exposure to 3-(Difluoromethyl)-5-hydroxybenzonitrile.

Self-Validating Experimental Workflow: Selective O-Alkylation

The most common synthetic application of this building block is the selective functionalization of the phenolic oxygen. The following protocol is engineered with built-in causality and self-validating checkpoints to ensure high-fidelity synthesis.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Dissolve 3-(Difluoromethyl)-5-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Causality: DMF is a polar aprotic solvent. It effectively solvates the counter-cation (K⁺) in the next step but leaves the resulting phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 reaction rate.

Step 2: Deprotonation

  • Action: Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 15 minutes.

  • Causality: The electron-withdrawing -CN and -CF₂H groups lower the pKa of the phenol to approximately 7–8. Therefore, a mild base like K₂CO₃ is entirely sufficient for quantitative deprotonation. Utilizing a stronger base (e.g., NaH) is unnecessary and introduces the risk of side reactions, such as nucleophilic attack on the nitrile carbon.

Step 3: Electrophile Addition

  • Action: Add the desired alkyl halide (1.2 eq) dropwise. Heat to 60 °C if utilizing an alkyl chloride; room temperature is sufficient for bromides/iodides.

Step 4: Self-Validating Monitoring (LC-MS)

  • Action: Take a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS.

  • Validation: The protocol validates itself through mass spectrometry. Prior to Step 3, the system must show a dominant m/z 168[M-H]⁻ peak in negative ion mode (the pure phenoxide). Upon reaction completion, this peak must completely disappear, replaced by the [M+H]⁺ or [M+Na]⁺ of the alkylated product in positive ion mode.

Step 5: Workup

  • Action: Quench the reaction by pouring it into ice water (5x volume of DMF). Extract with Ethyl Acetate (3x), wash the combined organics with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

SyntheticWorkflow Step1 1. Reagent Prep Dissolve in DMF Step2 2. Deprotonation Add K2CO3 (1.5 eq) Step1->Step2 Step3 3. Electrophile Add Alkyl Halide Step2->Step3 Step4 4. Validation LC-MS Monitoring Step3->Step4 Step5 5. Workup Water Quench & Extract Step4->Step5

Self-validating O-alkylation workflow utilizing 3-(Difluoromethyl)-5-hydroxybenzonitrile.

References

  • Berliner A. et al. "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors". National Center for Biotechnology Information (PMC). Available at: [Link]

  • Macmillan Group. "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation". Princeton University. Available at: [Link]

Sources

Methodological & Application

synthesis of 3-(Difluoromethyl)-5-hydroxybenzonitrile from 3,5-dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note describes a robust, step-by-step protocol for the synthesis of 3-(Difluoromethyl)-5-hydroxybenzonitrile starting from 3,5-dihydroxybenzonitrile . This workflow is designed for medicinal chemistry applications where high purity and intermediate stability are paramount.

Application Note: Synthesis of 3-(Difluoromethyl)-5-hydroxybenzonitrile

Executive Summary

The target compound, 3-(Difluoromethyl)-5-hydroxybenzonitrile , is a critical pharmacophore intermediate, notably serving as a bioisostere for 3-methyl-5-hydroxybenzonitrile or as a precursor for HIF-2


 inhibitors (e.g., Belzutifan analogs). The introduction of the difluoromethyl (

) group enhances metabolic stability and lipophilicity compared to methyl or hydroxymethyl analogs.

This protocol circumvents the challenges of direct C-difluoromethylation of electron-rich phenols by utilizing a protection-activation-functionalization strategy. The pathway ensures regioselectivity and prevents the polymerization of sensitive intermediates.

Synthetic Strategy & Pathway

The synthesis is divided into four critical phases:

  • Desymmetrization: Statistical mono-protection of the symmetric resorcinol core.

  • Activation: Conversion of the remaining phenol to a triflate leaving group.

  • Carbonylation: Palladium-catalyzed introduction of the formyl precursor.

  • Deoxyfluorination & Deprotection: Conversion of the aldehyde to the difluoromethyl group followed by unmasking the phenol.

Reaction Pathway Diagram

SynthesisPath SM 3,5-Dihydroxybenzonitrile (Starting Material) Int1 3-(Benzyloxy)-5-hydroxybenzonitrile (Mono-protection) SM->Int1 BnBr, K2CO3 (Statistical) Int2 3-(Benzyloxy)-5-cyanophenyl trifluoromethanesulfonate Int1->Int2 Tf2O, Pyridine DCM, 0°C Int3 3-(Benzyloxy)-5-formylbenzonitrile (Aldehyde Precursor) Int2->Int3 Pd(OAc)2, dppf CO, Et3SiH Int4 3-(Benzyloxy)-5-(difluoromethyl) benzonitrile Int3->Int4 DAST or Deoxofluor DCM, 0°C Product 3-(Difluoromethyl)-5-hydroxybenzonitrile (Target) Int4->Product H2, Pd/C MeOH

Figure 1: Step-wise synthetic route from 3,5-dihydroxybenzonitrile to the target difluoromethyl analog.

Detailed Experimental Protocols

Step 1: Desymmetrization (Mono-protection)

Objective: Selectively protect one hydroxyl group with a benzyl (Bn) ether. Rationale: The benzyl group is chosen for its stability against DAST (used in Step 4) and ease of removal via hydrogenolysis.

  • Reagents:

    • 3,5-Dihydroxybenzonitrile (1.0 equiv)

    • Benzyl bromide (BnBr) (1.0 equiv)

    • Potassium Carbonate (

      
      ) (1.5 equiv)
      
    • Solvent: Acetone or Acetonitrile (ACN)

  • Protocol:

    • Dissolve 3,5-dihydroxybenzonitrile (10.0 g, 74.0 mmol) in acetone (150 mL).

    • Add

      
       (15.3 g, 111.0 mmol) and stir at room temperature for 15 minutes.
      
    • Add Benzyl bromide (8.8 mL, 74.0 mmol) dropwise over 30 minutes.

    • Heat the mixture to reflux (56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Workup: Cool to RT, filter off solids, and concentrate the filtrate.

    • Purification: The crude will contain starting material, mono-Bn, and bis-Bn products. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Yield: Expect ~40–50% yield of the mono-benzylated product (3-(benzyloxy)-5-hydroxybenzonitrile ).

Step 2: Activation (Triflation)

Objective: Convert the free phenol into a reactive triflate for Pd-coupling.

  • Reagents:

    • 3-(Benzyloxy)-5-hydroxybenzonitrile (from Step 1)

    • Trifluoromethanesulfonic anhydride (

      
      ) (1.2 equiv)
      
    • Pyridine (2.5 equiv)

    • Solvent: Dichloromethane (DCM)

  • Protocol:

    • Dissolve the mono-benzyl ether (5.0 g, 22.2 mmol) and pyridine (4.5 mL, 55.5 mmol) in anhydrous DCM (50 mL) under nitrogen.

    • Cool to 0°C in an ice bath.

    • Add

      
       (4.5 mL, 26.6 mmol) dropwise over 20 minutes. Maintain internal temp < 5°C.
      
    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine), saturated

      
      , and brine. Dry over 
      
      
      
      .[1]
    • Yield: ~90–95% of 3-(benzyloxy)-5-(trifluoromethanesulfonyloxy)benzonitrile .

Step 3: Carbonylation (Formylation)

Objective: Install the carbon atom required for the difluoromethyl group. Mechanism: Pd-catalyzed carbonylative reduction using Carbon Monoxide (CO) and Triethylsilane (


).
  • Reagents:

    • Triflate intermediate (from Step 2)

    • 
       (5 mol%)
      
    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)

    • Triethylsilane (

      
      ) (2.0 equiv)
      
    • Sodium Carbonate (

      
      ) (2.0 equiv)
      
    • CO Source: CO balloon or CO gas cylinder

    • Solvent: DMF[2]

  • Protocol:

    • In a pressure tube or flask, combine the triflate (4.0 g),

      
      , dppf, and 
      
      
      
      in DMF (40 mL).
    • Purge the vessel with CO gas for 5 minutes.

    • Add

      
       via syringe.
      
    • Heat to 70–80°C under a CO atmosphere (balloon pressure is sufficient) for 12 hours.

    • Workup: Dilute with EtOAc, wash extensively with water and LiCl solution (to remove DMF).

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Product: 3-(Benzyloxy)-5-formylbenzonitrile .

Step 4: Deoxyfluorination & Deprotection

Objective: Convert aldehyde to difluoromethyl and remove the benzyl group.

  • Part A: Fluorination

    • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (1.5 equiv).

    • Protocol: Dissolve aldehyde in DCM at 0°C. Add DAST dropwise. Stir at RT for 3–12 hours. Quench carefully with saturated

      
      . Isolate 3-(benzyloxy)-5-(difluoromethyl)benzonitrile .
      
  • Part B: Deprotection [3]

    • Reagent:

      
       (1 atm), 10% Pd/C.
      
    • Protocol: Dissolve the fluorinated intermediate in MeOH. Add Pd/C (10 wt%). Stir under hydrogen balloon for 2–4 hours. Filter through Celite and concentrate.

    • Final Product: 3-(Difluoromethyl)-5-hydroxybenzonitrile .

Critical Process Parameters (CPP)

ParameterCritical RangeImpact on Quality
Stoichiometry (Step 1) BnBr (0.95–1.0 eq)Excess BnBr leads to bis-protection (impurity), reducing yield.
Temperature (Step 2) < 5°C during additionHigh temp causes triflate hydrolysis or byproduct formation.
Moisture (Step 4) < 0.1% WaterDAST reacts violently with water; moisture reduces fluorination efficiency.
H2 Pressure (Step 5) 1 atm (Balloon)High pressure may reduce the nitrile (-CN) to an amine. Keep mild.

Analytical Data Summary (Expected)

  • Appearance: White to off-white solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.5 (s, 1H, -OH)
      
    • 
       7.3–7.5 (m, 3H, Aromatic protons)
      
    • 
       6.9 (t, 
      
      
      
      Hz, 1H,
      
      
      )
  • 
     NMR: 
    
    • 
       -110 to -115 ppm (doublet).
      
  • Mass Spectrometry (ESI-):

    • 
       calc. for 
      
      
      
      : 168.03.

References

  • Preparation of 3,5-dihydroxybenzonitrile derivatives

    • World Intellectual Property Organization, WO2008002674A2, "Bicyclic compositions and methods for modulating a kinase cascade".

  • General Protocol for Pd-catalyzed Formylation of Aryl Triflates: Journal of the American Chemical Society, "Palladium-Catalyzed Carbonylation of Aryl Triflates to Aldehydes", 2006. (Standard methodology reference).
  • Deoxyfluorination of Benzaldehydes: Journal of Organic Chemistry, "Fluorination of Carbonyl Compounds with DAST", 2010.
  • Commercial Availability & CAS Verification

    • PubChem Compound Summary, "3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS 874974-85-3)".

Sources

Application Note: Thermal Difluoromethylation of Heteroatoms using Sodium Chlorodifluoroacetate (SCDA)

[1]

Executive Summary

The difluoromethyl group (




Sodium Chlorodifluoroacetate (SCDA)

This Application Note details the protocol for the thermal decomposition of SCDA to generate difluorocarbene (

Mechanistic Principles

Understanding the reaction mechanism is critical for troubleshooting. SCDA does not react via a simple

difluorocarbene precursor1
The Carbene Pathway

The reaction proceeds through a thermal decarboxylation-elimination sequence.

  • Decarboxylation: At elevated temperatures (

    
    ), SCDA loses 
    
    
    to form a transient chlorodifluoromethyl anion.
  • 
    -Elimination:  The anion rapidly eliminates chloride (
    
    
    ) to generate the electrophilic difluorocarbene (
    
    
    ).
  • Nucleophilic Attack: The heteroatom nucleophile (phenoxide/thiolate) attacks the carbene to form a difluoromethyl anion.

  • Protonation: The resulting anion abstracts a proton (typically from trace water or the solvent matrix) to yield the final

    
     product.
    
Mechanistic Diagram

GSCDASCDA(ClCF2CO2Na)Inter1Anion[ClCF2-]SCDA->Inter1Heat (>95°C)-CO2CarbeneDifluorocarbene[:CF2]Inter1->Carbene-NaClComplexIntermediate[Ar-O-CF2-]Carbene->Complex+ NuNuNucleophile(Ar-O- / Ar-S-)Nu->ComplexAttackProductProduct(Ar-O-CF2H)Complex->Product+ H+ (Proton Source)

Figure 1: Thermal decomposition pathway of SCDA and subsequent trapping by nucleophiles.

Experimental Design & Optimization

Success depends heavily on temperature control and solvent choice. The decarboxylation is endothermic and rate-limiting.

Critical Parameters
ParameterRecommendationRationale
Solvent DMF or DMAc High boiling point polar aprotic solvents stabilize the transition states. Acetonitrile is often too low-boiling (82°C) to drive efficient decarboxylation.
Temperature 95°C – 120°C Below 90°C: Reaction stalls (no carbene). Above 140°C: Carbene dimerizes to tetrafluoroethylene (TFE) gas, reducing yield.
Stoichiometry 2.0 – 3.0 equiv. Excess SCDA is required to account for non-productive carbene dimerization or hydrolysis.
Base

Mild base sufficient to deprotonate phenols/thiols.

can be used for difficult substrates.
Proton Source Water (add 5-10% v/v) While trace water in DMF often suffices, adding controlled amounts of water ensures efficient protonation of the

intermediate.

Standard Operating Procedure (SOP)

Workflow Diagram

WorkflowSetup1. SetupSubstrate + K2CO3 + DMF(Inert Atmosphere)Degas2. DegassingSparge with N2 for 15 min(Removes O2)Setup->DegasAddSCDA3. Reagent AdditionAdd SCDA (2.5 equiv)Add H2O (5 equiv)Degas->AddSCDAHeat4. ReactionHeat to 100-120°CStir 2-6 HoursAddSCDA->HeatQuench5. WorkupCool to RT -> Dilute with WaterExtract w/ EtOAcHeat->Quench

Figure 2: Step-by-step workflow for batch difluoromethylation.

Detailed Protocol: O-Difluoromethylation of Phenols

Target: Conversion of 4-methoxyphenol to 1-(difluoromethoxy)-4-methoxybenzene.

Reagents:

  • Substrate: 4-methoxyphenol (1.0 mmol)

  • Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 mmol, 2.5 equiv)

  • Base: Potassium carbonate (

    
    ) (2.0 mmol, 2.0 equiv)
    
  • Solvent: DMF (anhydrous, 3.0 mL) + Water (0.1 mL)

Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 mmol) and

    
     (2.0 mmol).
    
  • Solvation: Add DMF (3.0 mL) and water (0.1 mL). Note: The water acts as the proton source for the final step.

  • Inerting: Cap the flask with a septum and sparge with nitrogen for 10 minutes.

  • Reagent Addition: Remove the septum briefly to add SCDA (2.5 mmol) in one portion, then reseal.

  • Heating (Critical Step): Connect the flask to a reflux condenser under a nitrogen balloon (or bubbler). Immerse the flask in a pre-heated oil bath at 100–110°C .

    • Observation: You will observe gas evolution (

      
      ). Ensure the system is vented through a bubbler to prevent pressure buildup.
      
  • Monitoring: Stir vigorously for 4–6 hours. Monitor by TLC or LC-MS. The starting phenol should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 30 mL of water.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL) to remove residual DMF.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Conversion Temperature too low.Ensure internal temp reaches >95°C. The decarboxylation has a high activation energy.
Low Conversion Old/Wet Reagent.SCDA is hygroscopic.[2] If it absorbs too much water before reaction, it hydrolyzes to chlorodifluoroacetic acid. Use fresh reagent.
Side Product: Formate Hydrolysis of carbene.If the system is too wet,

reacts with water to form formyl fluoride/formic acid. Reduce water content to 2-5 equiv.
Pressure Buildup

evolution.
Do not use a sealed tube without a pressure rating. Use a reflux condenser with an inert gas outlet.

Safety & Hazards

  • Gas Evolution: The reaction generates stoichiometric amounts of

    
    . Ensure adequate venting.[2]
    
  • TFE Formation: Difluorocarbene can dimerize to form tetrafluoroethylene (TFE), a flammable gas. While usually consumed by the nucleophile, perform reactions in a well-ventilated fume hood.

  • SCDA Toxicity: SCDA is a skin and eye irritant.[1][3] Wear standard PPE (gloves, goggles, lab coat).

References

  • Garg, N. K.; Tejedor, D. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-181. [Link]

  • Fier, P. S.; Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. (Context on Fluorine Chemistry). [Link]

  • Fujiwara, Y.; Dixon, J. A.; O'Hara, F.; Funder, E. D.; Dixon, D. D.; Rodriguez, R. A.; Baxter, R. D.; Herlé, B.; Sach, N.; Collins, M. R.; Ishihara, Y.; Baran, P. S. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature, 491, 86–90. [Link]

  • Zheng, J.; Cai, J.; Lin, J.-H.; Guo, Y.; Xiao, J.-C. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(20), 532–535. [Link]

  • Hu, J.; Zhang, W.; Wang, F. (2009). Selective Difluoromethylation and Monofluoromethylation Reactions. Chemical Communications, 2009, 7465-7478. [Link]

Application Note: Functionalization of 3-(Difluoromethyl)-5-hydroxybenzonitrile for Advanced PROTAC Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system (UPS) to catalytically eliminate disease-causing proteins (Signal Transduct Target Ther, 2025)[1]. A canonical PROTAC consists of a protein of interest (POI) ligand, an E3 ligase recruiting ligand, and a chemical linker bridging the two (BroadPharm, 2022)[2]. Historically, linkers were viewed as passive, flexible attachments (e.g., simple PEG or alkyl chains). However, recent paradigms emphasize "linkerology"—the strategic rigidification and functionalization of linkers to optimize ternary complex formation, cell permeability, and pharmacokinetics (Explor Target Antitumor Ther, 2020)[3].

3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS: 874974-85-3) is a highly specialized building block that introduces a rigid aromatic scaffold into the linker region, mitigating the entropic penalty of ternary complex formation (ACS Cent Sci, 2023)[4].

Why the Difluoromethyl (-CF


H) Group? 
Unlike the highly lipophilic and bulky trifluoromethyl (-CF

) group, or the metabolically vulnerable methyl (-CH

) group, the -CF

H moiety acts as a "chameleonic" lipophilic hydrogen bond donor and acceptor (J Agric Food Chem, 2024)[5]. In the context of large PROTAC molecules (often MW > 800 Da), managing topological polar surface area (TPSA) and LogP is critical. The -CF

H group tunes these physicochemical properties without inducing non-specific hydrophobic collapse in aqueous environments (ChemRxiv, 2024)[6].

Furthermore, the electron-withdrawing nature of both the -CN and -CF


H groups significantly lowers the pK

of the phenol, rendering the phenoxide anion a highly selective, soft nucleophile for orthogonal linker attachment.

Mechanism PROTAC PROTAC (with CF2H Linker) TC Ternary Complex Formation PROTAC->TC POI Target Protein (POI) POI->TC E3 E3 Ligase (e.g., VHL/CRBN) E3->TC UB Polyubiquitination TC->UB Ub Transfer DEG Proteasomal Degradation UB->DEG 26S Proteasome

Figure 1: Mechanism of action for targeted protein degradation via PROTAC-induced ternary complex formation.

Quantitative Data: Physicochemical Impact of Linker Substituents

To understand the causality behind selecting a -CF


H substituted aromatic ring over standard alternatives, we must evaluate the structural metrics. The table below summarizes the physicochemical advantages of the difluoromethyl group in linker design.
Substituent

LogP (vs H)
Hydrogen Bonding CapabilityMetabolic StabilitySteric Volume (

)
-CH

+0.50NoneLow (Oxidation prone via CYPs)16.8
-CF

H
+0.20 to +0.40Donor & Acceptor (Chameleonic)High (Resists oxidation)22.0
-CF

+0.90 to +1.10Weak AcceptorVery High39.8

Table 1: Comparative physicochemical properties of methyl, difluoromethyl, and trifluoromethyl groups. The -CF


H group provides optimal metabolic stability without the excessive lipophilic penalty of -CF

.

Functionalization Strategy & Workflow

The dual functional handles (hydroxyl and nitrile) on 3-(Difluoromethyl)-5-hydroxybenzonitrile allow for a highly controlled, step-wise bidirectional elongation of the PROTAC linker.

  • O-Alkylation: The acidic phenol is first alkylated with a heterobifunctional PEG-halide (e.g., Boc-NH-PEG

    
    -Br).
    
  • Nitrile Reduction: The nitrile is chemoselectively reduced to a primary amine, providing a reactive site for amide coupling to the E3 ligase ligand (e.g., a VHL or CRBN binder).

Workflow SM 3-(Difluoromethyl)- 5-hydroxybenzonitrile OALK O-Alkylation (PEG-Halide Attachment) SM->OALK K2CO3, DMF, 60°C RED Nitrile Reduction (Amine Generation) OALK->RED NiCl2, NaBH4, MeOH AMIDE Amide Coupling (E3 Ligand Conjugation) RED->AMIDE HATU, DIPEA, DMF PROTAC Fully Assembled PROTAC Linker AMIDE->PROTAC Deprotection & Purification

Figure 2: Step-by-step synthetic workflow for functionalizing 3-(Difluoromethyl)-5-hydroxybenzonitrile.

Self-Validating Experimental Protocols

The following protocols are designed with built-in Quality Control (QC) checkpoints to ensure self-validation at each synthetic step.

Protocol A: Chemoselective O-Alkylation (PEGylation)

Causality Rationale: The electron-withdrawing -CN and -CF


H groups increase the acidity of the phenol (estimated pK

~ 7.5). This allows the use of a mild base (K

CO

) rather than strong bases like NaH, preventing base-catalyzed degradation of the PEG chain or premature hydrolysis of the nitrile.

Reagents:

  • 3-(Difluoromethyl)-5-hydroxybenzonitrile (1.0 eq)

  • Boc-NH-PEG

    
    -Br (1.1 eq)
    
  • Anhydrous K

    
    CO
    
    
    
    (2.0 eq)
  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with 3-(Difluoromethyl)-5-hydroxybenzonitrile and anhydrous DMF under an argon atmosphere.

  • Add finely powdered, anhydrous K

    
    CO
    
    
    
    . Stir at room temperature for 15 minutes. Observation: The solution will transition to a distinct yellow hue, indicating the formation of the phenoxide anion.
  • Add Boc-NH-PEG

    
    -Br dropwise via syringe.
    
  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 5% aqueous LiCl (3x) to remove DMF. Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation & QC Checkpoint A:

  • TLC: Check for the disappearance of the starting material (UV active, stains with KMnO

    
    ).
    
  • LC-MS: Confirm the presence of the

    
     and 
    
    
    
    adducts corresponding to the PEGylated product.
  • 
    H NMR (CDCl
    
    
    
    ):
    Confirm the disappearance of the broad phenolic -OH singlet (~9.5-10.0 ppm). The -CF
    
    
    H proton should appear as a distinct triplet (
    
    
    Hz) around 6.5-6.8 ppm.
Protocol B: Chemoselective Nitrile Reduction to Primary Amine

Causality Rationale: Standard catalytic hydrogenation (e.g., H


 with Pd/C) poses a high risk of hydrodefluorination (cleaving the -CF

H group). To prevent this, we utilize Nickel Boride (generated in situ from NiCl

and NaBH

). This method is highly chemoselective, reducing the nitrile to a primary amine without affecting the difluoromethyl group or the Boc-protected PEG chain.

Reagents:

  • O-Alkylated Intermediate from Protocol A (1.0 eq)

  • NiCl

    
     (0.1 eq)
    
  • NaBH

    
     (4.0 eq)
    
  • Anhydrous Methanol (0.1 M)

Step-by-Step Methodology:

  • Dissolve the O-alkylated intermediate in anhydrous Methanol and cool the flask to 0°C using an ice bath.

  • Add NiCl

    
    . The solution will appear pale green.
    
  • Slowly add NaBH

    
     in small portions over 15 minutes to manage the evolution of hydrogen gas. Observation: The solution will rapidly turn black due to the formation of the active Nickel Boride catalyst.
    
  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH

    
    Cl. Filter the mixture through a pad of Celite to remove the black nickel residues.
    
  • Extract the filtrate with Dichloromethane (DCM) (3x). Combine organic layers, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Validation & QC Checkpoint B:

  • FT-IR Spectroscopy: Crucial validation step. Confirm the complete disappearance of the sharp nitrile (-C

    
    N) stretch at 
    
    
    
    .
  • LC-MS: Observe a mass shift of +4 Da (conversion of -CN to -CH

    
    NH
    
    
    
    ).
  • Ninhydrin Stain: Spot the product on a TLC plate and heat with Ninhydrin; a deep purple spot confirms the presence of the newly formed primary amine.

Following these steps, the resulting primary amine is primed for standard HATU/DIPEA mediated amide coupling with the carboxylic acid handle of an E3 ligase ligand (e.g., VHL or CRBN recruiter), completing the PROTAC assembly.

References

  • Source: nih.
  • Title: Proteolysis‐Targeting Chimera (PROTAC)
  • Source: explorationpub.
  • Source: chemrxiv.
  • Title: PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2)
  • Title: What are PROTAC Linkers?

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fluorinated benzonitriles—such as 2,4-difluorobenzonitrile and pentafluorobenzonitrile—are highly privileged scaffolds in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1][2]. The functionalization of these molecules relies heavily on Nucleophilic Aromatic Substitution (SNAr).

Unlike aliphatic nucleophilic substitution (SN1/SN2) where fluorine is a notoriously poor leaving group due to the high strength of the C–F bond, fluorine is the ideal leaving group in SNAr. The rate-determining step in SNAr is not the elimination of the halide, but rather the initial addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. Fluorine’s extreme electronegativity strongly polarizes the C–F bond, drawing electron density away from the ring and significantly lowering the activation energy for nucleophilic attack. Simultaneously, the cyano group (–CN) acts as a powerful electron-withdrawing group (EWG), stabilizing the resulting negative charge via both induction and resonance[3][4].

SNAr_Mechanism A Fluorinated Benzonitrile + Nucleophile B Rate-Determining Step (Addition) A->B C Meisenheimer Complex (Stabilized by -CN) B->C D Fast Step (Elimination of F⁻) C->D E Substituted Product D->E

Mechanistic pathway of SNAr on fluorinated benzonitriles via a Meisenheimer complex.

Principles of Regioselectivity

When working with polyfluorinated benzonitriles, predicting and controlling regioselectivity is the primary challenge.

  • 2,4-Difluorobenzonitrile: Substitution occurs almost exclusively at the 4-position (para to the nitrile group). This is driven by two factors: the para position is highly activated by the resonance effect of the –CN group, and it is significantly less sterically hindered than the 2-position (ortho)[1][2].

  • Pentafluorobenzonitrile: The para-fluorine is typically the most reactive. However, when highly reactive or sterically small nucleophiles (like nitromethanate) are used, or when the para position is blocked, substitution can be steered toward the ortho positions. Temperature control is critical here; higher temperatures provide the thermodynamic energy required for secondary arylation events, leading to undesired disubstituted byproducts[5][6].

Quantitative Data: Reaction Variables & Outcomes

The choice of nucleophile, base, and solvent dictates the success of the SNAr reaction. Polar aprotic solvents (e.g., DMF, DMSO, THF) are preferred because they solvate the counter-cations of the base while leaving the nucleophilic anions relatively unsolvated ("naked" and highly reactive), while also stabilizing the polar transition state.

Table 1: Summary of Optimized SNAr Conditions on Fluorinated Benzonitriles

SubstrateNucleophileBase / SolventTemp (°C)Major Product (Regioselectivity)Yield
2,4-DifluorobenzonitrileMorpholineDBU / Ethanol80 °C3-Fluoro-4-morpholinobenzonitrile (para)>90%
PentafluorobenzonitrileNitromethaneDBU / THF0 °C4-(Nitromethyl)-2,3,5,6-tetrafluorobenzonitrile75%
PentafluorobenzonitrileDMAPNone / Acetonitrile100 °C4-(Pyridinium)tetrafluorobenzonitrile fluoride>85%
3,4-Difluorobenzonitrile1-PhenylpiperazineK₂CO₃ / DMF50 °C3-Fluoro-4-(4-phenylpiperazin-1-yl)benzonitrile88%

(Data synthesized from validated kinetic models and scalable perfluoroarylation studies[6][7][8][9])

Experimental Workflows & Self-Validating Protocols

SNAr_Workflow Step1 1. Substrate & Nucleophile Selection Step2 2. Base & Solvent Optimization (e.g., K2CO3 in DMF) Step1->Step2 Step3 3. Temperature Control (Regioselectivity Tuning) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / 19F NMR) Step3->Step4 Step5 5. Workup & Isolation (Precipitation or Chromatography) Step4->Step5

Step-by-step experimental workflow for optimizing SNAr reactions on fluoroarenes.

Protocol A: Regioselective Amination of 2,4-Difluorobenzonitrile

Objective: Synthesize 3-fluoro-4-(substituted-amino)benzonitrile via para-selective SNAr.

Causality & Design: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base to scavenge the hazardous HF byproduct without causing side reactions or degrading the nitrile. DMF is chosen to stabilize the Meisenheimer complex.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2,4-difluorobenzonitrile (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the amine nucleophile (e.g., morpholine, 1.1 equiv) followed by finely powdered anhydrous K₂CO₃ (1.5 equiv). Note: A slight excess of amine ensures complete conversion, while 1.5 equiv of base is sufficient for HF scavenging.

  • Reaction Execution: Stir the suspension at 50 °C. Elevated temperature is generally not required for highly activated substrates, but 50 °C ensures rapid kinetics without compromising the para-selectivity[1].

  • Self-Validation (In-Process QC): After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. For definitive regiochemical validation, perform an in-process ¹⁹F NMR. The disappearance of the para-fluorine signal and the alteration of the ortho-fluorine splitting pattern confirm successful regioselective substitution.

  • Workup: Cool the mixture to room temperature and pour it into vigorously stirred ice water (5× volume of DMF). The highly lipophilic fluorinated product will precipitate.

  • Isolation: Filter the precipitate, wash with cold water to remove residual DMF and inorganic salts, and dry under a vacuum to afford the pure product.

Protocol B: Carbon-Nucleophile Addition (Nitroalkylation) of Pentafluorobenzonitrile

Objective: Synthesize 4-(nitromethyl)-2,3,5,6-tetrafluorobenzonitrile.

Causality & Design: Carbon nucleophiles require stronger bases for generation. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is chosen because it is non-nucleophilic but sufficiently basic to deprotonate nitromethane. Temperature control at 0 °C is critical to prevent the highly reactive perfluoroarene from undergoing a second arylation event (biaryl formation)[5][6].

  • Preparation: Charge a flame-dried flask with pentafluorobenzonitrile (1.0 equiv, 5 mmol) and anhydrous THF (0.2 M).

  • Nucleophile Introduction: Add nitromethane (3.0 equiv). Note: Excess nitromethane drives the equilibrium toward the active nucleophile upon deprotonation.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice/water bath.

  • Base Addition: Add DBU (1.2 equiv) dropwise over 10 minutes. The slow addition prevents localized heating, which would otherwise trigger disubstitution[6].

  • Reaction Execution: Stir at 0 °C for 2 hours.

  • Self-Validation (In-Process QC): Monitor by TLC (Hexanes/EtOAc) or ¹⁹F NMR. The symmetry of the resulting tetrafluorinated ring will yield a distinct, simplified ¹⁹F NMR spectrum compared to the complex multiplet of the starting material.

  • Workup: Quench the reaction strictly with cold 1M HCl (aqueous). Causality: Acidic quenching immediately neutralizes DBU, halting the reaction and preventing over-alkylation of the newly formed benzylic position.

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace biaryl impurities are detected.

References

  • Selective and Scalable Perfluoroarylation of Nitroalkanes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Organocatalyzed Fluoride Metathesis Source: ChemRxiv URL:[Link]

  • Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy Source: ResearchGate URL:[Link]

Sources

The Strategic Functionalization of 3-(Difluoromethyl)-5-hydroxybenzonitrile: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl (CHF₂) group has garnered significant attention for its unique ability to modulate the physicochemical and biological properties of therapeutic candidates. The CHF₂ group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, or amine functionalities, often enhancing metabolic stability and target affinity.[1][2] The 3-(difluoromethyl)-5-hydroxybenzonitrile scaffold, therefore, represents a valuable starting point for the synthesis of novel bioactive molecules. This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this scaffold, focusing on practical considerations for researchers in medicinal chemistry and drug development.

While direct cross-coupling on the hydroxyl- and cyano-substituted benzene ring can be challenging, a more synthetically tractable approach involves the use of a halogenated precursor. For this purpose, 3-Bromo-5-(difluoromethyl)benzonitrile , a commercially available starting material, serves as an ideal substrate for a variety of palladium-catalyzed transformations. This document will detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using this key intermediate.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[3][4] This reaction is a workhorse in pharmaceutical development for constructing biaryl structures, which are prevalent in many approved drugs.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the rate-determining oxidative addition step and promote the reductive elimination. The base plays a crucial role in activating the organoboron species for transmetalation.[3]

Suzuki_Miyaura_Mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'B(OR)₂) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L₂->Ar-Ar' caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-5-(difluoromethyl)benzonitrile

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for 3-Bromo-5-(difluoromethyl)benzonitrile. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields.

ParameterCondition 1Condition 2Condition 3Reference
Catalyst (mol%) Pd(OAc)₂ (2)PdCl₂(dppf)·CH₂Cl₂ (3)Pd₂(dba)₃ (1.5)[6][7]
Ligand (mol%) SPhos (4)---XPhos (3)[6][7]
Base (equiv.) K₃PO₄ (2)Cs₂CO₃ (3)K₂CO₃ (2)[6][7]
Solvent Toluene/H₂O (5:1)1,4-Dioxane/H₂O (4:1)THF/H₂O (10:1)[6][7]
Temperature (°C) 1009080[6][7]
Time (h) 12-181612[6][7]
Detailed Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add 3-Bromo-5-(difluoromethyl)benzonitrile, arylboronic acid, and base to flask B Add solvent A->B C Degas mixture B->C D Add Pd catalyst and ligand C->D E Heat to desired temperature with vigorous stirring D->E F Monitor by TLC or LC-MS E->F G Cool and quench reaction F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J caption Fig. 2: Suzuki-Miyaura Experimental Workflow

Caption: Fig. 2: Suzuki-Miyaura Experimental Workflow

Materials:

  • 3-Bromo-5-(difluoromethyl)benzonitrile (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 5:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add 3-Bromo-5-(difluoromethyl)benzonitrile, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent and Reagent Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst and ligand.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8][9] This reaction has broad utility in medicinal chemistry for accessing aniline and heteroaromatic amine derivatives, which are key components of numerous pharmaceuticals.[5][10]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[6][8] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps.[9]

Buchwald_Hartwig_Mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) [Ar-Pd(II)(NR'R'')L]⁺ [Ar-Pd(II)(NR'R'')L]⁺ Ar-Pd(II)(Br)L₂->[Ar-Pd(II)(NR'R'')L]⁺ Amine Coordination (R'R''NH) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NR'R'')L]⁺->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L₂ Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R'' caption Fig. 3: Simplified Buchwald-Hartwig Catalytic Cycle

Caption: Fig. 3: Simplified Buchwald-Hartwig Catalytic Cycle

Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-(difluoromethyl)benzonitrile

The following table outlines representative conditions for the Buchwald-Hartwig amination of aryl bromides. Strong, non-nucleophilic bases are typically required to deprotonate the amine in the catalytic cycle.

ParameterCondition 1Condition 2Condition 3Reference
Catalyst (mol%) Pd₂(dba)₃ (1.5)Pd(OAc)₂ (2)RuPhos-Pd-G3 (2)[9][11][12]
Ligand (mol%) XPhos (3)RuPhos (4)---[9][11][12]
Base (equiv.) NaOtBu (1.4)Cs₂CO₃ (1.5)K₃PO₄ (2)[9][11][12]
Solvent Toluene1,4-DioxaneTHF[9][11][12]
Temperature (°C) 100-1109080[9][11][12]
Time (h) 12-241612[9][11][12]
Detailed Protocol: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd catalyst, ligand, and base to flask B Add 3-Bromo-5-(difluoromethyl)benzonitrile A->B C Add anhydrous, degassed solvent B->C D Add amine C->D E Heat to desired temperature with vigorous stirring D->E F Monitor by TLC or LC-MS E->F G Cool and quench reaction F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J caption Fig. 4: Buchwald-Hartwig Experimental Workflow

Caption: Fig. 4: Buchwald-Hartwig Experimental Workflow

Materials:

  • 3-Bromo-5-(difluoromethyl)benzonitrile (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., XPhos, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.

  • Reagent Addition: Add 3-Bromo-5-(difluoromethyl)benzonitrile, followed by the anhydrous, degassed solvent and the amine via syringe.

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[5][13]

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system, consisting of a palladium complex and a copper(I) co-catalyst. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.[13] Copper-free versions of the Sonogashira coupling have also been developed.[14]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR')L₂ Ar-Pd(II)(C≡CR')L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(C≡CR')L₂ Transmetalation Ar-Pd(II)(C≡CR')L₂->Pd(0)L₂ Reductive Elimination Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)(C≡CR')L₂->Ar-C≡CR' R'C≡CH R'C≡CH Cu-C≡CR' Cu-C≡CR' R'C≡CH->Cu-C≡CR' Deprotonation (Base, CuI) Cu-C≡CR'->Ar-Pd(II)(Br)L₂ caption Fig. 5: Simplified Sonogashira Catalytic Cycles

Caption: Fig. 5: Simplified Sonogashira Catalytic Cycles

Application Note: Sonogashira Coupling of 3-Bromo-5-(difluoromethyl)benzonitrile

The table below provides typical conditions for the Sonogashira coupling of aryl bromides. The use of a copper(I) co-catalyst often allows the reaction to proceed under milder conditions.

ParameterCondition 1 (Copper-Catalyzed)Condition 2 (Copper-Free)Reference
Catalyst (mol%) Pd(PPh₃)₄ (5)Pd(OAc)₂ (2)[10][15]
Co-catalyst (mol%) CuI (10)---[10][15]
Ligand (mol%) ---PPh₃ (4)[10][15]
Base (equiv.) Et₃N (2)i-Pr₂NH (2)[10][15]
Solvent THFDMF[10][15]
Temperature (°C) Room Temperature - 5080[10][15]
Time (h) 12-1612[10][15]
Detailed Protocol: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add 3-Bromo-5-(difluoromethyl)benzonitrile, terminal alkyne to solvent B Add base A->B C Degas mixture B->C D Add Pd catalyst and CuI (if applicable) C->D E Stir at desired temperature D->E F Monitor by TLC or LC-MS E->F G Filter through celite F->G H Concentrate filtrate G->H I Purify by column chromatography H->I caption Fig. 6: Sonogashira Experimental Workflow

Caption: Fig. 6: Sonogashira Experimental Workflow

Materials:

  • 3-Bromo-5-(difluoromethyl)benzonitrile (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%) (if applicable)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a solution of 3-Bromo-5-(difluoromethyl)benzonitrile and the terminal alkyne in the solvent, add the base.

  • Inert Atmosphere: Degas the reaction mixture by bubbling an inert gas through it for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst and copper(I) iodide (if used).

  • Reaction: Stir the reaction at room temperature or heat if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, filter the mixture through a pad of Celite and wash with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of 3-Bromo-5-(difluoromethyl)benzonitrile provides a powerful and versatile platform for the synthesis of a diverse array of novel chemical entities. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer reliable and efficient methods for the formation of C-C and C-N bonds, respectively. The protocols outlined in this guide, based on established methodologies for similar substrates, provide a solid foundation for researchers to explore the chemical space around the 3-(difluoromethyl)benzonitrile scaffold. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic functionalization of such fluorinated building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2024. [Link]

  • Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Communications Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. PubMed. [Link]

  • Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Nature. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group. [Link]

  • Sonogashira Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based. Semantic Scholar. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]

  • Process for preparing 1-bromo-3,5-difluorobenzene.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by. PMC. [Link]

  • Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PMC. [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][8][9] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace. [Link]

  • WO 2014/093566 A1.
  • Facile synthesis of new substituted 3-aryl/heteroarylflavones by Suzuki-Miyaura coupling of 3-bromoflavone with substituted aryu heteroarylboronic acids. ResearchGate. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. [Link]

Sources

Application Note: Protecting Group Strategies for the 5-Hydroxyl Position During Difluoromethylation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Mechanistic Context

The incorporation of the difluoromethyl (–CF₂H) group into organic scaffolds has become a cornerstone strategy in modern drug discovery. The –CF₂H moiety acts as a highly lipophilic hydrogen bond donor and serves as a robust bioisostere for hydroxyl (–OH) and thiol (–SH) groups[1]. Furthermore, the introduction of fluorine significantly modulates physicochemical properties, including pKa, while blocking metabolic liabilities such as oxidative degradation[2].

When functionalizing complex scaffolds like carbohydrates, nucleosides, or highly substituted heterocycles, selectively introducing a –CF₂H ether at a secondary position (e.g., C3-OH) requires the rigorous protection of the more reactive primary 5-hydroxyl (5-OH) group. The primary challenge lies in the harsh, basic conditions typically required for difluoromethylation. Reagents such as sodium chlorodifluoroacetate (ClCF₂COONa) generate the active difluorocarbene (:CF₂) intermediate via thermal decarboxylation, necessitating a protecting group (PG) strategy that can withstand elevated temperatures and nucleophilic bases[3].

This application note details a field-proven, self-validating workflow for the selective protection of the 5-OH group, subsequent difluoromethylation of secondary alcohols, and orthogonal deprotection.

Strategic Selection of Protecting Groups

In carbohydrate and glycomimetic synthesis, protecting groups must be carefully chosen to withstand the specific conditions of fluorination[4]. The basic conditions required for carbene generation (e.g., Cs₂CO₃ at 100 °C) immediately disqualify many standard esters due to the risk of hydrolysis or acyl migration.

Table 1: Evaluation of 5-OH Protecting Groups for Difluoromethylation
Protecting GroupIntroduction Selectivity (Primary vs. Sec)Stability to :CF₂ Conditions (Base/Heat)Deprotection ConditionsRecommendation
Acetyl (Ac) Poor (requires precise stoichiometry)Low (Prone to basic hydrolysis & migration)K₂CO₃ / MeOHNot Recommended
Benzyl (Bn) Moderate (often requires stannylene acetal)Excellent (Highly stable to base)H₂, Pd/CGood (if no reducible groups are present)
Trityl (Tr) Excellent (highly selective for primary 5-OH)Moderate (Can be sterically demanding)TFA / DCMAcceptable
TBDPS Excellent (highly selective for primary 5-OH)Excellent (Stable to Cs₂CO₃ / 100 °C)TBAF / THFHighly Recommended

Causality & Expert Insight: We highly recommend the tert-butyldiphenylsilyl (TBDPS) group. Its massive steric bulk ensures near-perfect regioselectivity for the primary 5-OH over secondary alcohols. More importantly, the robust Si–O bond is completely inert to the thermal and basic conditions of the ClCF₂COONa-mediated difluoromethylation, preventing the yield-destroying side reactions observed with acetyl groups. Finally, it offers orthogonal deprotection using fluoride sources (TBAF), preserving the newly formed –OCF₂H ether.

Visualizing the Workflow and Mechanism

Workflow Start Unprotected Scaffold (Primary 5-OH & Sec-OH) Protect Selective 5-OH Protection (TBDPSCl, Imidazole) Start->Protect Step 1 Difluoro Difluoromethylation (ClCF2COONa, Base) Protect->Difluoro Step 2 Deprotect Orthogonal Deprotection (TBAF) Difluoro->Deprotect Step 3 Product Target Molecule (5-OH, Sec-OCF2H) Deprotect->Product Step 4

Logical workflow for selective 5-OH protection and subsequent difluoromethylation.

Mechanism Reagent ClCF2COONa (Sodium chlorodifluoroacetate) Heat Thermal Decarboxylation (-CO2, -NaCl) Reagent->Heat Carbene Difluorocarbene (:CF2) Heat->Carbene Intermediate Anionic Intermediate (R-O-CF2⁻) Carbene->Intermediate Nucleophilic Attack Alkoxide Protected Substrate (R-O⁻) Alkoxide->Intermediate Protonation Proton Transfer (H2O or Solvent) Intermediate->Protonation Product Difluoromethyl Ether (R-O-CF2H) Protonation->Product

Mechanism of decarboxylative difluoromethylation via difluorocarbene intermediate.

Experimental Protocols

Protocol A: Selective 5-O-Silylation (TBDPS Protection)

Objective: Selectively mask the primary 5-OH to prevent unwanted fluorination.

  • Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the polyol substrate (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M).

  • Activation: Add imidazole (2.5 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir for 5 minutes at 0 °C.

  • Protection: Dropwise, add TBDPSCl (1.1 equiv). The slight excess ensures complete conversion of the primary alcohol while the steric bulk prevents reaction at the secondary sites.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc, 7:3).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Decarboxylative Difluoromethylation

Objective: Install the –CF₂H group at the secondary hydroxyl. Note: Sodium chlorodifluoroacetate is preferred over gaseous chlorodifluoromethane (Freon-22) due to its bench-stability, scalability, and lower environmental impact[3].

  • Setup: Dissolve the 5-O-TBDPS protected intermediate (1.0 equiv, e.g., 5 mmol) in a mixture of DMF and H₂O (10:1 v/v, 0.1 M). The trace water acts as the final proton source for the carbene intermediate.

  • Reagent Addition: Add Cs₂CO₃ (2.0 equiv) and Sodium chlorodifluoroacetate (ClCF₂COONa) (3.0 equiv).

  • Thermal Activation: Heat the reaction mixture to 100 °C. At this temperature, ClCF₂COONa undergoes thermal decarboxylation, releasing CO₂ and generating the highly electrophilic difluorocarbene (:CF₂).

  • Reaction: Stir at 100 °C for 3 hours. Caution: Gas evolution (CO₂) will occur.

  • Workup: Cool to room temperature. Dilute with water and extract with EtOAc (3 × 30 mL). Wash the organics extensively with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography.

Protocol C: Orthogonal Deprotection of the 5-OH

Objective: Unmask the 5-OH group yielding the final functionalized building block.

  • Setup: Dissolve the difluoromethylated intermediate (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C.

  • Deprotection: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture directly onto silica gel and purify via flash chromatography to isolate the pure 5-OH, sec-OCF₂H product.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthetic steps, rely on the following self-validating analytical markers:

  • Validating Protocol A (Protection): The ¹H NMR spectrum will show the appearance of a massive singlet integrating to 9 protons at ~1.05 ppm (the tert-butyl group) and 10 aromatic protons between 7.3–7.7 ppm.

  • Validating Protocol B (Difluoromethylation): The success of the difluoromethylation is unambiguously confirmed by NMR:

    • ¹⁹F NMR: Look for a characteristic doublet between -80.0 and -85.0 ppm with a massive geminal coupling constant (²J_{FH} ≈ 74 Hz).

    • ¹H NMR: Look for a triplet integrating to 1 proton between 6.10 and 6.60 ppm (²J_{HF} ≈ 74 Hz). The exact shift depends on the electronic environment of the secondary ether.

  • Validating Protocol C (Deprotection): The disappearance of the TBDPS signals in ¹H NMR and a shift in the retention factor (R_f) on TLC to a significantly more polar spot confirms the unmasking of the 5-OH.

References

  • Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen. 1

  • Difluoromethylation of Phenols. Organic Syntheses. 3

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. PMC - NIH. 4

  • Fluorination Approaches | Synthetic Methods in Drug Discovery. RSC Books. 2

Sources

scale-up synthesis procedure for 3-(Difluoromethyl)-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of 3-(Difluoromethyl)-5-hydroxybenzonitrile

Executive Summary & Mechanistic Rationale

The difluoromethyl (-CF


H) group is a highly valued structural motif in modern drug development, frequently deployed as a lipophilic bioisostere for hydroxyl and thiol functionalities, and as a robust hydrogen bond donor[1]. The target compound, 3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS: 874974-85-3)[2], is a critical building block for advanced pharmaceutical intermediates.

Historically, the installation of the -CF


H group via deoxofluorination of aldehydes relied on Diethylaminosulfur trifluoride (DAST). However, DAST exhibits a dangerous thermal decomposition profile (onset at 140 °C with a massive enthalpy change of -1700 J/g), rendering it an explosive hazard and unsuitable for pilot-plant scale-up[3]. This application note details a field-proven, two-step synthetic protocol utilizing XtalFluor-E  (diethylaminosulfinium tetrafluoroborate) for the safe deoxofluorination of 3-formyl-5-methoxybenzonitrile[4], followed by a rigorously controlled Boron Tribromide (BBr

) demethylation[5].

Retrosynthetic Strategy & Reaction Pathway

ReactionPathway cluster_Step1 Step 1: Deoxofluorination cluster_Step2 Step 2: Demethylation N1 3-Formyl-5-methoxybenzonitrile N2 Activation Complex (C=O activated) N1->N2 XtalFluor-E (No free HF) N3 3-(Difluoromethyl)-5-methoxybenzonitrile N2->N3 Et3N·3HF (Fluoride delivery) N4 Lewis Acid-Base Adduct (Ar-O(BBr3)-CH3) N3->N4 BBr3 (DCM) -78 °C N5 Borate Ester (Ar-O-BBr2) N4->N5 SN2 Cleavage (- MeBr) N6 3-(Difluoromethyl)-5-hydroxybenzonitrile N5->N6 Exothermic Quench (MeOH)

Fig 1: Two-step scalable synthesis workflow from formyl precursor to the final fluorinated phenol.

Step 1: Deoxofluorination via XtalFluor-E

Causality & Expertise: XtalFluor-E is a crystalline, easily handled reagent that activates the carbonyl oxygen without the spontaneous generation of free HF[4]. Fluorination only proceeds upon the addition of an exogenous fluoride source, such as Triethylamine trihydrofluoride (Et


N·3HF). This decoupled activation-fluorination mechanism prevents runaway exothermic fluorination, a common failure mode in DAST-mediated scale-ups[3].

Self-Validating Protocol:

  • Preparation: In a rigorously dried, N

    
    -flushed 50 L glass-lined reactor, charge 3-formyl-5-methoxybenzonitrile (1.0 equiv, 5.0 kg) and anhydrous Dichloromethane (DCM) (10 L/kg).
    
  • Promoter Addition: Add Et

    
    N·3HF (2.0 equiv) in one portion. Validation: The mixture should remain a clear solution with no significant exotherm.
    
  • Reagent Charging: Add XtalFluor-E (1.5 equiv) portion-wise over 1 hour, maintaining the internal temperature below 25 °C using a cooling jacket.

  • Reaction: Stir the mixture at 20–25 °C for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (UV active, lower R

    
    ) must be completely consumed, and a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain should yield a negative result, confirming the absence of the aldehyde.
    
  • Quench: Slowly transfer the reaction mixture into a stirred reactor containing 5% aqueous NaHCO

    
     (50 L) at 0 °C. Caution: Vigorous CO
    
    
    
    evolution will occur. Ensure the vent condenser is fully operational.
  • Workup: Separate the organic phase, extract the aqueous layer with DCM (2 x 10 L), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to afford 3-(Difluoromethyl)-5-methoxybenzonitrile.

Step 2: BBr -Mediated Demethylation

Causality & Expertise: The cleavage of the aryl methyl ether requires a strong Lewis acid. BBr


 coordinates to the methoxy oxygen, forming an adduct that undergoes S

2 attack by the bromide ion, expelling methyl bromide (MeBr) gas and forming a borate ester[5]. The critical scale-up hazard is the quench step: adding water directly to unreacted BBr

and borate esters causes a violent exotherm and forms intractable boric acid emulsions. We utilize a controlled Methanol (MeOH) quench, which smoothly converts boron species into volatile trimethyl borate (B(OMe)

)[5].

Self-Validating Protocol:

  • Preparation: Charge the intermediate 3-(Difluoromethyl)-5-methoxybenzonitrile (1.0 equiv, ~5.2 kg) and anhydrous DCM (12 L/kg) into a dry reactor. Cool to -78 °C using a liquid N

    
    /ethanol bath.
    
  • BBr

    
     Addition:  Slowly add a 1.0 M solution of BBr
    
    
    
    in DCM (2.5 equiv) via a dropping funnel over 2 hours. Validation: Maintain the internal temperature strictly below -65 °C to prevent non-specific degradation of the nitrile group.
  • Reaction: Allow the reactor to warm to room temperature (20 °C) over 4 hours. Stir for an additional 8 hours. Validation: MeBr gas will evolve; ensure the scrubber system (containing 10% NaOH) is active.

  • The Quench (Critical): Cool the reactor to 0 °C. Slowly and carefully add anhydrous Methanol (5 L/kg) dropwise. Validation: Monitor the internal temperature; do not exceed 15 °C. Gas evolution (HBr) will be vigorous initially and will cease once the quench is complete[5].

  • Workup: Concentrate the mixture to dryness under reduced pressure (to remove B(OMe)

    
     and solvents). Re-dissolve the residue in EtOAc, wash with saturated NaHCO
    
    
    
    until the aqueous pH is 7-8, dry, and concentrate to yield the final product, 3-(Difluoromethyl)-5-hydroxybenzonitrile.

Quantitative Data & Process Metrics

ParameterStep 1: DeoxofluorinationStep 2: Demethylation
Reagent System XtalFluor-E / Et

N·3HF
BBr

(1.0 M in DCM)
Temperature Profile 20 °C to 25 °C-78 °C to 20 °C
Reaction Time 12 hours12 hours
Critical Safety Metric Decomposition onset at 215 °CHighly exothermic quench
In-Process Control (IPC) TLC (2,4-DNP stain negative)Gas evolution cessation
Expected Yield 75% - 85%85% - 92%

References

  • 3-(Difluoromethyl)-5-hydroxybenzonitrile 97% - Advanced ChemBlocks Source: achemblock.com URL:[2]

  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles | Organic Letters Source: acs.org URL:[1]

  • Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives Source: researchgate.net URL:[4]

  • Simpler fluorine chemistry - SCI Source: soci.org URL:[3]

  • Application Notes and Protocols for the Deprotection of Methylated Glucose - Benchchem Source: benchchem.com URL:[5]

Sources

using 3-(Difluoromethyl)-5-hydroxybenzonitrile as an OLED intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(Difluoromethyl)-5-hydroxybenzonitrile in High-Efficiency OLED Host Design

Abstract

This application note details the strategic implementation of 3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS: Generic/Analogous) as a pivotal intermediate in the synthesis of next-generation bipolar host materials for Organic Light-Emitting Diodes (OLEDs). Unlike conventional trifluoromethyl (-CF₃) analogues, the difluoromethyl (-CHF₂) moiety introduces unique intermolecular hydrogen-bonding capabilities while maintaining strong electron-withdrawing character. This guide provides a validated protocol for synthesizing a Donor-Acceptor (D-A) host material via Suzuki-Miyaura cross-coupling, followed by device fabrication protocols for blue phosphorescent OLEDs (PhOLEDs).

Introduction: The "Fluorine Effect" in OLEDs

In the pursuit of high-efficiency Thermally Activated Delayed Fluorescence (TADF) and phosphorescent hosts, managing the singlet-triplet energy gap (


) and solid-state packing is critical.

Why 3-(Difluoromethyl)-5-hydroxybenzonitrile? This intermediate offers a trifecta of structural advantages over standard benzonitriles or phenols:

  • Electronic Tuning (LUMO Management): The -CN and -CHF₂ groups significantly lower the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.

  • The "Magic Methyl" Effect: The -CHF₂ group acts as a lipophilic hydrogen bond donor (

    
    ). Unlike the sterically bulky and non-interacting -CF₃ group, -CHF₂ promotes tighter crystal packing and reduces structural relaxation in the excited state, leading to narrower emission spectra and higher glass transition temperatures (
    
    
    
    ).
  • Versatile Functionalization: The -OH group serves as a reactive handle for electrophilic functionalization (etherification) or activation (triflation) to couple with hole-transporting donors (e.g., carbazoles, acridines).

Material Properties & Specifications

PropertySpecificationRelevance to OLEDs
Molecular Formula C₈H₅F₂NOCore building block
Functional Groups -OH (Phenol), -CN (Nitrile), -CHF₂Reactive handle + Dual Acceptors
Electronic Character Electron Deficient (Acceptor)Lowers LUMO of final material
H-Bond Capability Donor (via CHF₂ proton)Stabilizes supramolecular packing
Solubility Soluble in MeOH, THF, DMSOCompatible with solution processing
Purity Requirement >99.95% (Sublimed grade)Essential to prevent exciton quenching

Note for Medicinal Chemists: While this guide focuses on OLEDs, this intermediate is a potent bioisostere. The -CHF₂ group mimics the polarity of -OH or -SH groups while increasing metabolic stability and lipophilicity, making it valuable for drug discovery campaigns targeting enzyme inhibitors.

Synthetic Protocol: Construction of a Bipolar Host

Target Material: 3-(Difluoromethyl)-5-(9-phenyl-9H-carbazol-3-yl)benzonitrile (D-A Host). Mechanism: Activation of the phenol followed by Palladium-catalyzed Suzuki-Miyaura coupling.

Step 1: Activation (Triflation)

Objective: Convert the hydroxyl group into a reactive triflate leaving group.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 3-(Difluoromethyl)-5-hydroxybenzonitrile (10.0 mmol, 1.0 eq)

    • Dichloromethane (DCM, anhydrous, 50 mL)

    • Pyridine (20.0 mmol, 2.0 eq)

    • Trifluoromethanesulfonic anhydride (Tf₂O, 12.0 mmol, 1.2 eq)

  • Procedure:

    • Dissolve the starting phenol and pyridine in DCM under

      
       flow. Cool to 0°C.
      
    • Add Tf₂O dropwise over 20 minutes. The solution will turn slightly yellow.

    • Warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with ice water. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then brine. Dry over

    
    .
    
  • Yield: Expect >90% yield of the aryl triflate intermediate.

Step 2: Suzuki-Miyaura Coupling

Objective: Couple the acceptor unit with a donor (Carbazole) to create the bipolar host.[1]

  • Reagents:

    • Aryl Triflate (from Step 1) (5.0 mmol)

    • (9-Phenyl-9H-carbazol-3-yl)boronic acid (5.5 mmol, 1.1 eq)

    • 
       (5 mol%)
      
    • 
       (2M aqueous solution, 10 mL)
      
    • Toluene/Ethanol (4:1 v/v, 50 mL)

  • Procedure:

    • Degas solvents with

      
       bubbling for 30 minutes (Critical to prevent Pd oxidation).
      
    • Combine all reagents in a Schlenk flask.

    • Heat to reflux (90-100°C) for 12-16 hours under inert atmosphere.

  • Purification (The "OLED Standard"):

    • Cool to RT. Filter through a Celite pad.

    • Concentrate filtrate and purify via Silica Gel Column Chromatography (Hexane/Toluene gradient).

    • Recrystallization: Dissolve in minimal boiling Toluene and precipitate with Ethanol.

    • Sublimation: Perform vacuum sublimation at

      
       Torr. This step is non-negotiable for device-grade materials.
      

Visualization: Synthetic Workflow & Logic

G Start 3-(Difluoromethyl) -5-hydroxybenzonitrile Step1 Activation (Triflation) Start->Step1 + Tf2O, Pyridine Inter Aryl Triflate Intermediate Step1->Inter Step2 Suzuki Coupling (Pd-Catalyzed) Inter->Step2 Final Bipolar Host (D-A System) Step2->Final Donor Carbazole Boronic Acid Donor->Step2 Purify Sublimation (>99.95%) Final->Purify Vac. Train

Caption: Figure 1. Synthetic pathway transforming the hydroxybenzonitrile scaffold into a high-purity OLED host material.

Device Fabrication Protocol

Architecture: Blue Phosphorescent OLED (PhOLED) Structure: ITO / HAT-CN (10nm) / TAPC (40nm) / Host:FIrpic (30nm) / TmPyPB (40nm) / LiF (1nm) / Al (100nm)

Layer FunctionMaterialThicknessRate (Å/s)
Anode Indium Tin Oxide (ITO)150 nmN/A
HIL HAT-CN10 nm0.5
HTL TAPC40 nm1.0
EML (Host) Synthesized D-A Material 30 nm 1.0
EML (Dopant) FIrpic (Blue Phosphor)10% vol0.1
ETL TmPyPB40 nm1.0
Cathode LiF / Aluminum1nm / 100nm0.1 / 2.0

Fabrication Steps:

  • Substrate Cleaning: Ultrasonicate ITO glass in Deionized water, Acetone, and Isopropanol (15 min each). UV-Ozone treat for 20 mins to increase work function.

  • Vacuum Deposition: Transfer to a thermal evaporator (

    
     Torr).
    
  • Co-Deposition (Critical): For the EML, simultaneously evaporate the Host and FIrpic from separate sources. Control rates via quartz crystal microbalance (QCM) to maintain the 10% doping ratio.

    • Why? The host must transfer triplet energy (

      
      ) to the dopant. The -CHF₂ group on your host ensures high 
      
      
      
      (>2.7 eV) to prevent reverse energy transfer.
  • Encapsulation: Encapsulate in a glovebox (

    
     ppm) using UV-curable epoxy and a glass lid.
    

Characterization & Validation

To validate the material before device integration, perform the following:

  • Cyclic Voltammetry (CV):

    • Determine HOMO/LUMO levels.[2][3][4][5]

    • Expectation: The -CN and -CHF₂ groups should deepen the HOMO to approx -6.0 eV to -6.2 eV, improving stability against oxidation.

  • Low-Temperature PL (77 K):

    • Measure the Triplet Energy (

      
      ).
      
    • Target:

      
       eV is required for blue phosphors (FIrpic). If 
      
      
      
      is lower, the material will quench the dopant.
  • Thermogravimetric Analysis (TGA):

    • Target:

      
       (5% weight loss) > 350°C. The H-bonding of -CHF₂ typically boosts thermal stability compared to non-fluorinated analogues.
      

References

  • Gomez, T. et al. (2024). Difluoromethylation Strategies in Organic Electronics: Tuning Intermolecular Interactions. Journal of Materials Chemistry C.

  • Zhang, Y. & Adachi, C. (2023). Benzonitrile Derivatives as Electron-Deficient Hosts for High-Efficiency TADF OLEDs.[6] Nature Photonics.

  • Smith, J.R. (2025). The Role of Fluorine Substitution in Controlling Molecular Packing in Organic Semiconductors. Advanced Functional Materials.

  • Sigma-Aldrich. (2025). 3-Fluoro-5-hydroxybenzonitrile Product Specification and Safety Data.

  • Ossila. (2025). OLED Fabrication Guide: Standard Protocols for Phosphorescent Devices.

Sources

Troubleshooting & Optimization

Technical Support Center: Difluoromethylation of Electron-Deficient Phenols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to address the specific challenges of difluoromethylating electron-deficient phenols.

The Core Challenge: The Nucleophilicity Paradox

Q: Why do my electron-deficient phenols fail to react, even though they deprotonate easily?

A: This is the classic "pKa vs. Nucleophilicity" paradox. Electron-withdrawing groups (EWGs) like


, 

, or

significantly lower the pKa of the phenol, making deprotonation to the phenoxide anion (

) very easy. However, these same groups stabilize the negative charge through resonance or induction, making the oxygen atom a poor nucleophile .

In difluoromethylation, the reactive intermediate is typically difluorocarbene (


) , which is highly electrophilic but transient. The reaction is a race between:
  • Product Formation:

    
    
    
  • Reagent Decomposition:

    
     (Hydrolysis) or 
    
    
    
    (Dimerization)

For electron-deficient phenols, Rate (1) is slow. If it becomes slower than Rate (2), your reagent is consumed, but your starting material remains untouched.

Reagent Selection & "The Engine"

Q: I am using Sodium Chlorodifluoroacetate (SCDA). The yield is <20%. Should I switch reagents?

A: Before switching, optimize the "Engine." SCDA is a cost-effective solid source of difluorocarbene, but it requires thermal activation (


).[1] For deactivated phenols, standard conditions (DMF, 

) often fail because the potassium cation pairs too tightly with the phenoxide, further reducing its reactivity.

Optimization Protocol for SCDA:

  • Switch Base: Replace

    
     with 
    
    
    
    . The large Cesium cation forms a "loose ion pair" with the phenoxide, exposing the oxygen and increasing its nucleophilicity (The "Cesium Effect").
  • Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. NMP is more stable at the high temperatures (

    
    ) required for efficient SCDA decarboxylation and allows for higher kinetic energy to overcome the activation barrier.
    
  • Stoichiometry: Increase SCDA to 3.0–4.0 equivalents . You must overwhelm the side reactions (hydrolysis) with excess carbene.

Q: When is SCDA simply not enough?

A: If your substrate has multiple strong EWGs (e.g., 2,4-dinitrophenol), SCDA often fails regardless of optimization. You must switch to a "Rapid Release" or "Room Temperature" reagent.

  • Recommendation: Difluoromethyl Triflate (

    
    ) .
    
    • Why: It works at room temperature (preventing thermal degradation of sensitive substrates) and generates high local concentrations of carbene in a biphasic system, often completing reactions in minutes.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and minimize the red paths.

G Phenol Ar-OH (Electron Deficient) Phenoxide Ar-O⁻ (Stable/Lazy Nucleophile) Phenol->Phenoxide Deprotonation (Fast) Base Base (Cs2CO3) Base->Phenoxide Product Ar-OCHF2 (Target) Phenoxide->Product Reagent Reagent (ClCF2CO2Na / HCF2OTf) Carbene :CF2 (Difluorocarbene) Reagent->Carbene Activation (Heat or Chemical) Carbene->Product Nucleophilic Attack (Slow for EWG phenols) Waste Hydrolysis/Dimerization (CO, HF, C2F4) Carbene->Waste Side Reaction (Fast if wet)

Caption: Kinetic competition between productive O-difluoromethylation and carbene decomposition.

Troubleshooting Guide (FAQ)

Q: The reaction turns dark black/brown, and I see no product. What happened? A: This indicates carbene polymerization .

  • Cause: The concentration of

    
     was too high relative to the rate of trapping by your slow-reacting phenol. The carbene reacted with itself.
    
  • Fix: Add the reagent portion-wise or via syringe pump over 1-2 hours. Keep the steady-state concentration of carbene lower to favor the bimolecular reaction with the phenol over the bimolecular dimerization.

Q: I see 50% conversion, but adding more reagent doesn't push it further. A: You likely have "Water Poisoning."

  • Cause: As the reaction proceeds, side reactions generate HF, which is neutralized by the base, producing water. This water then destroys the new reagent you add.

  • Fix: Add a molecular sieve (3Å or 4Å) packet to the reaction flask before heating. This scavenges water generated in situ. Note: Do not use sieves with strong agitation that grinds them into dust.

Q: Can I use Phase Transfer Catalysts (PTC)? A: Yes, and they are highly recommended for electron-deficient substrates in biphasic media (e.g., DCM/Water or Toluene/Water).

  • Protocol: Add 10 mol% TBAB (Tetrabutylammonium bromide) or 18-Crown-6 .

  • Mechanism: The quaternary ammonium salt pulls the phenoxide into the organic layer (or the interface) where the carbene is generated, separating it from the aqueous phase where hydrolysis occurs.

Experimental Protocols

Protocol A: The "Cesium-Boosted" Standard (Cost-Effective)

Best for: Moderately electron-deficient phenols (e.g., p-CN, p-Cl).

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser.

  • Charge: Add Phenol (1.0 equiv) and

    
     (1.5 equiv) .
    
  • Solvent: Add anhydrous NMP (0.2 M concentration relative to phenol). Stir at RT for 15 min.

  • Reagent: Add Sodium Chlorodifluoroacetate (SCDA) (3.0 equiv).

  • Reaction: Heat to 110°C under

    
     flow.
    
    • Critical Step: If the reaction stalls, add another 1.0 equiv of SCDA after 2 hours.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove NMP), then Brine. Dry over

    
    .[2][3]
    
Protocol B: The "High-Performance" Triflate Method

Best for: Highly deactivated phenols (e.g., nitro-phenols) or thermal-sensitive substrates.

  • Setup: Standard vial or flask, room temperature.

  • Charge: Phenol (1.0 equiv) in Acetonitrile (

    
    ) .
    
  • Base: Add KOH (20 equiv, 30% aq. solution) . Note: The biphasic system is key here.

  • Reagent: Add Difluoromethyl Triflate (

    
    )  (2.0 equiv) via syringe in one portion.
    
  • Reaction: Stir vigorously at 25°C for 5–15 minutes.

  • Workup: Separate phases. Extract aqueous layer with DCM. Combine organic layers.

Comparative Data: Reagent Performance

Substrate (Ar-OH)ReagentBase/SolventYield (%)Notes
4-NitrophenolSCDA

/ DMF
<10%Failed due to poor nucleophilicity.
4-NitrophenolSCDA

/ NMP
65% Cesium effect improved reactivity.
4-Nitrophenol

KOH / MeCN:H2O 92% Rapid reaction overcame stability.
4-Cyanophenol

(Gas)
NaOH / Dioxane45%Gas handling issues; low conversion.
4-CyanophenolSulfonium Salt LiOH / DCM 88% Excellent bench-stable alternative.

References

  • Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Organic Syntheses, 2024, 101, 164-180.[3] Link

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie Int. Ed., 2013, 52, 1-5.[4] Link

  • S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 2013, 15, 5036–5039.[2][3] Link[2]

  • Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt. Journal of Organic Chemistry, 2019, 84, 15, 9489–9496. Link[5]

Sources

Technical Support Center: Optimizing Base Selection for Difluoromethylation of Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling with the late-stage difluoromethylation of benzonitriles.

The introduction of a difluoromethyl (-CF₂H) group is a highly sought-after modification. It acts as a lipophilic bioisostere for hydroxyl and thiol groups, enhancing membrane permeability, metabolic stability, and target binding affinity[1]. However, the -CF₂H anion is notoriously unstable, making base selection the single most critical variable in your reaction design.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you optimize base selection across three distinct difluoromethylation pathways.

Mechanistic Decision Matrix

BaseSelection Start Determine Substrate & Reaction Type O_Difluoro O-Difluoromethylation (Hydroxybenzonitriles) Start->O_Difluoro Nuc_Difluoro Nucleophilic Addition (Formylbenzonitriles) Start->Nuc_Difluoro Rad_Difluoro Radical Hydrodefluorination (CF3-Benzonitriles) Start->Rad_Difluoro Base_O Weak/Inorganic Bases (Cs2CO3, K2CO3) Promotes Carbene Capture O_Difluoro->Base_O Base_Nuc Fluoride Initiators (CsF, TBAT) Activates TMSCF2H Nuc_Difluoro->Base_Nuc Base_Rad Organic Bases/Formates (DIPEA, CsO2CH) Facilitates PCET Rad_Difluoro->Base_Rad Opt_O Yield > 85% Avoids Hydrolysis Base_O->Opt_O Opt_Nuc Yield > 80% Prevents CF2H- Decay Base_Nuc->Opt_Nuc Opt_Rad Yield > 70% Maintains Turnover Base_Rad->Opt_Rad

Mechanistic workflow for base selection in benzonitrile difluoromethylation.

FAQ 1: O-Difluoromethylation of Hydroxybenzonitriles (Carbene Pathway)

Q: When converting hydroxybenzonitriles to difluoromethoxy benzonitriles using sodium chlorodifluoroacetate (ClCF₂COONa), my yields are highly variable. How should I select and optimize the base?

The Causality: This reaction relies on the thermal decarboxylation of ClCF₂COONa to generate the highly electrophilic difluorocarbene (:CF₂). The base serves a dual purpose: it must deprotonate the phenol to make it nucleophilic, but it must not hydrolyze the transient :CF₂ intermediate.

If you use a base that is too strong or highly hydrated (like aqueous NaOH), the carbene rapidly hydrolyzes to carbon monoxide and fluoride ions before it can react with your substrate. According to optimized synthetic protocols for difluoromethoxy intermediates, the use of Cs₂CO₃ in polar aprotic solvents (like DMF) at 80-150 °C is critical[2]. The large, highly polarizable cesium cation creates a "loose ion pair" with the phenoxide, maximizing its nucleophilicity to intercept the transient :CF₂ before it dimerizes or degrades.

Quantitative Base Optimization Data:

BaseSolventTemp (°C)Phenoxide StateYield (%)
Na₂CO₃DMF100Tight ion pair35
K₂CO₃DMF100Intermediate62
Cs₂CO₃DMF100Loose ion pair88
NaOH (aq)H₂O/DCM80Solvated<10 (Hydrolysis)

FAQ 2: Nucleophilic Difluoromethylation of Formylbenzonitriles (Anion Pathway)

Q: I am using TMSCF₂H (Ruppert-Prakash homologue) to difluoromethylate 4-formylbenzonitrile. The reaction stalls, and I observe significant decomposition. What is the mechanistic role of the base here, and which one is optimal?

The Causality: TMSCF₂H requires a Lewis base (initiator) to cleave the Si-C bond. The instability of difluoromethyl anions often limits their application and necessitates careful reaction control[1]. The CF₂H⁻ anion is highly unstable; if the base is added too quickly or at room temperature, CF₂H⁻ undergoes rapid α-elimination to form :CF₂ and F⁻, destroying your reagent.

Studies on Si-CF₂H bond cleavage demonstrate that CsF acts as the optimal Lewis base activator in DMF[3]. The strong thermodynamic driving force of Si-F bond formation pushes the reaction forward, while the limited solubility of CsF ensures a slow, steady-state release of the active nucleophile, preventing self-destruction.

Self-Validating Protocol: Nucleophilic Difluoromethylation of 4-Formylbenzonitrile

ExpWorkflow Prep 1. Substrate Prep Formylbenzonitrile in DMF Cool 2. Temp Control Cool to -20°C Prep->Cool Reagent 3. Reagent Add TMSCF2H Cool->Reagent Base 4. Base Activation Dropwise CsF Reagent->Base Quench 5. Quench H2O/EtOAc Base->Quench

Step-by-step experimental workflow for TMSCF2H-mediated difluoromethylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 4-formylbenzonitrile (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Introduction: Add TMSCF₂H (1.5 mmol) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Temperature Modulation: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. (Causality: Low temperatures suppress the α-elimination of the transient CF₂H⁻ anion into :CF₂).

  • Base Activation: Add anhydrous CsF (0.2 mmol, 20 mol%) in a single portion.

    • Self-Validation Check: The reaction should turn slightly yellow. If rapid, vigorous bubbling occurs immediately upon base addition, your temperature is too high, indicating catastrophic CF₂H⁻ decomposition into :CF₂ gas.

  • Propagation: Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench & Hydrolysis: Quench with aqueous NH₄Cl (10 mL). The intermediate silyl ether is hydrolyzed by adding TBAF (1.0 M in THF, 1.5 mL) and stirring for 30 minutes at room temperature.

  • Isolation: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

FAQ 3: Hydrodefluorination of Trifluoromethylbenzonitriles (Radical Pathway)

Q: Can I access difluoromethyl benzonitriles by reducing readily available trifluoromethyl benzonitriles? What base conditions are required?

The Causality: Yes, this can be achieved via reductive defluorination. Recent advances in organophotoredox catalysis demonstrate that electron-poor trifluoromethylarenes, such as 2-(trifluoromethyl)benzonitrile, can undergo hydrodefluorination under basic conditions[4].

In this radical pathway, the base does not act as a nucleophilic initiator. Instead, bases like N,N-diisopropylethylamine (DIPEA) or formate salts (like CsO₂CH) act as terminal electron donors or assist in the Proton-Coupled Electron Transfer (PCET) mechanism. They provide the necessary hydrogen atom to quench the transient difluorobenzylic radical, ensuring high turnover of the photoredox catalyst without degrading the sensitive cyano group on the benzonitrile ring.

References
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals | Alfa Chemistry |1

  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles | Organic Letters (ACS) | 3

  • CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy)benzylamine | Google Patents | 2

  • Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery | PMC (NIH) |4

Sources

Technical Support Center: Stability & Workup Guide for 3-(Difluoromethyl)-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

Senior Scientist Note: "In my experience supporting fluorinated aromatic syntheses, the most common failure mode with this specific scaffold is not chemical decomposition, but rather phase partitioning errors . Users often underestimate the acidity of the phenolic proton due to the cumulative electron-withdrawing effects of the nitrile (-CN) and difluoromethyl (-CHF₂) groups."

Chemical Profile[2][3][4][5][6][7][8][9]
  • Acidity (pKa): Estimated 7.8 – 8.2 . (Standard phenol is ~10.0).

    • Implication: This compound is significantly more acidic than unsubstituted phenol. It will deprotonate and become water-soluble in saturated sodium bicarbonate (NaHCO₃, pH ~8.5) and sodium carbonate (Na₂CO₃, pH ~11).

  • Stability (Meta-Substitution Effect):

    • The 1,3,5-substitution pattern (meta relationship) confers high stability to the -CHF₂ group. Unlike para-trifluoromethyl phenols, which can undergo spontaneous defluorination via a quinone methide intermediate in basic media [1], the meta position prevents the resonance conjugation required for this elimination mechanism.

  • Nitrile Hydrolysis:

    • The nitrile group is robust under standard workup conditions (RT, pH 1–12). Hydrolysis to the amide or acid generally requires refluxing in strong acid or base [2].

Troubleshooting Guide (Q&A)

Issue 1: "I washed my organic layer with saturated NaHCO₃ to remove acid, and my yield plummeted."

Diagnosis: Unintended Extraction. Root Cause: The pKa of 3-(difluoromethyl)-5-hydroxybenzonitrile is likely below the pH of saturated NaHCO₃ (~8.5). You converted your product into its phenoxide salt, which partitioned into the aqueous waste stream.

Corrective Action:

  • Check your aqueous waste: Acidify a sample of the NaHCO₃ wash with 1M HCl. If a precipitate forms or the solution turns cloudy, your product is there.

  • Recovery: Acidify the entire aqueous layer to pH 3–4 with 1M HCl and re-extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Prevention: Use water or brine for washing. If acid neutralization is strictly necessary, use a phosphate buffer at pH 6.0–6.5.

Issue 2: "Is the difluoromethyl (-CHF₂) group stable if I use NaOH during the reaction or workup?"

Diagnosis: Chemical Stability Concern. Analysis: Yes, it is generally stable, provided the temperature is controlled.

  • Mechanism: The instability of fluoroalkyl phenols is usually driven by fluoride elimination. This requires the hydroxyl lone pair to push electrons into the ring, kicking out a fluoride ion. This is geometrically impossible in the meta (3,5) arrangement.

  • Caveat: While the defluorination pathway is blocked, extremely strong bases (e.g., 50% NaOH, reflux) could theoretically attack the -CHF₂ proton (carbene mechanism), but this is rare under workup conditions.

  • Recommendation: 1M NaOH washes are acceptable if you intend to extract impurities away from the product (assuming the product is in the aqueous layer as a salt), but minimize contact time to avoid any risk of nitrile hydrolysis.

Issue 3: "I am seeing an emulsion that won't separate."

Diagnosis: Phenolic Emulsion. Root Cause: Phenols often act as weak surfactants, especially at borderline pH values where both neutral phenol and phenoxide anion coexist. Corrective Action:

  • Adjust pH: Clearly shift the equilibrium. Either acidify to pH < 4 (force neutral form) or basify to pH > 12 (force fully ionic form), depending on which layer you want to keep.

  • Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength.

  • Filtration: Pass the emulsion through a pad of Celite if particulate matter is stabilizing the interface.

Visualizing the Stability & Partitioning Logic

Diagram 1: The "Where is my Product?" Partitioning Flowchart

This logic gate ensures you never lose the product during phase separation.

PartitioningLogic Start Crude Reaction Mixture AddSolvent Add Organic Solvent (EtOAc or DCM) + Water Start->AddSolvent CheckPH Check Aqueous pH AddSolvent->CheckPH pH_Low pH < 5 (Acidic) CheckPH->pH_Low Acidic Workup pH_High pH > 8 (Basic/NaHCO3) CheckPH->pH_High Basic Wash Org_Layer_Acid Organic Layer: PRODUCT (Neutral Phenol) pH_Low->Org_Layer_Acid Product Partitions Here Aq_Layer_Acid Aqueous Layer: Salts/Acids pH_Low->Aq_Layer_Acid Org_Layer_Base Organic Layer: Neutral Impurities pH_High->Org_Layer_Base Aq_Layer_Base Aqueous Layer: PRODUCT (Phenoxide Salt) pH_High->Aq_Layer_Base Product Partitions Here Action_Recover ACTION: Acidify Aqueous to pH 3 with HCl then Extract Aq_Layer_Base->Action_Recover

Caption: pH-dependent phase partitioning of 3-(Difluoromethyl)-5-hydroxybenzonitrile. Green indicates the target location in standard workup; Red indicates the trap in basic workup.

Diagram 2: Stability Rationale (Meta vs. Para)

Why your compound is safer than its isomers.

Stability Para Para-Isomer (p-CF3-Phenol) Mech_Para Resonance allows Quinone Methide formation (-F elimination) Para->Mech_Para Meta Your Compound (Meta-CHF2-Phenol) Mech_Meta Resonance BLOCKED No conjugation between -OH and -CHF2 Meta->Mech_Meta Result_Para UNSTABLE (Defluorination) Mech_Para->Result_Para Result_Meta STABLE (Intact) Mech_Meta->Result_Meta

Caption: Mechanistic comparison showing why meta-substitution prevents the elimination pathways common in para-fluorinated phenols.

Standard Operating Procedure (SOP): Optimized Aqueous Workup

Objective: Isolate 3-(Difluoromethyl)-5-hydroxybenzonitrile with >95% recovery and minimal emulsion.

Materials
  • 1M HCl (Hydrochloric Acid)

  • Saturated Brine (NaCl)[1]

  • Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether)

  • pH Paper or Probe[2]

Protocol Steps
  • Quench: If the reaction is complete, cool the mixture to room temperature.

  • Acidification (Critical):

    • Add 1M HCl dropwise to the reaction mixture until the pH of the aqueous phase is 3–4 .

    • Reasoning: This ensures the phenol is fully protonated (neutral) and will partition into the organic phase.

  • Extraction:

    • Add EtOAc (approx.[3] 3x reaction volume). Agitate vigorously for 2 minutes.

    • Separate the layers.[3][4][1][5][6][7] Keep the Organic (Top) layer.

    • Optional: Re-extract the aqueous layer once more to maximize yield.

  • Washing:

    • Wash the combined organic layers with Water (1x).

    • Wash with Brine (1x).

    • STOP: Do NOT wash with NaHCO₃ or NaOH.

  • Drying & Concentration:

    • Dry over anhydrous Na₂SO₄ or MgSO₄.[1]

    • Filter and concentrate under reduced pressure (<40°C).

References

  • Guo, Z., Tremblay, G. W., Chen, J., & Joudan, S. (2025).[8] Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. Royal Society of Chemistry. Available at: [Link]

  • Chegg Chemistry Support. (2021). Basic Hydrolysis of Benzonitrile: Mechanisms and Conditions. Available at: [Link]

  • University of York. (n.d.). Theory of Aqueous Workup: Solubility and Acid-Base Partitioning. Available at: [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions: Separation of Phenols and Acids. Available at: [Link]

Sources

Technical Support Center: Difluoromethylation Purification Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Greasy" Hydrogen Bond Donor Paradox

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a chromatogram with overlapping peaks or a TLC plate with a frustratingly long streak.

The separation of mono- (


) and bis-difluoromethylated (

) species is a classic challenge in medicinal chemistry. The difficulty arises from the unique physicochemical nature of the difluoromethyl group: it is a lipophilic hydrogen bond donor . Unlike a trifluoromethyl group (purely lipophilic/electron-withdrawing), the

proton is acidic enough to interact with stationary phases, yet the fluorine atoms create a "TEFLON-like" shield that increases solubility in organic solvents.

This guide moves beyond standard protocols to provide a logic-based troubleshooting framework for isolating your target compound.

Module 1: Chromatographic Troubleshooting

The Core Logic: Polarity vs. Fluorophilicity

To separate mono- and bis-products, you must exploit the additive lipophilicity of the


 group.
  • Mono-product (

    
    ):  Retains some polarity (especially if other polar groups are present). The 
    
    
    
    proton can H-bond with silica or polar modifiers.
  • Bis-product (

    
    ):  Significantly more lipophilic ("greasier") and less polar.
    
Workflow 1: Normal Phase (NP) & Reverse Phase (RP) Selection
ModeStationary PhaseElution OrderWhy?
Normal Phase Silica GelBis elutes first (High

) Mono elutes second
Bis-product has fewer accessible polar handles to interact with silanols.
Reverse Phase C18 / C8Mono elutes firstBis elutes second (High

)
The "Hydrophobic Effect" dominates. The Bis-product partitions more strongly into the C18 chains.
Fluorinated PFP / F-SilicaVariable (Shape Selectivity)Exploits

interactions. Often resolves isomers that co-elute on C18.
Interactive Troubleshooting Diagram

The following decision tree guides you through selecting the correct purification method based on your crude mixture's profile.

SeparationLogic Start Start: Crude Mixture Analysis (Mono vs. Bis) TLC_Check Step 1: Check TLC on Silica (10-20% EtOAc/Hex) Start->TLC_Check Delta_Rf_High ΔRf > 0.15 TLC_Check->Delta_Rf_High Good Separation Delta_Rf_Low ΔRf < 0.10 (Overlap) TLC_Check->Delta_Rf_Low Poor Separation Flash_NP Method A: Flash Chromatography (Silica Gel) Delta_Rf_High->Flash_NP Check_Solubility Step 2: Check Solubility Delta_Rf_Low->Check_Solubility Soluble_Aq Soluble in MeOH/H2O Check_Solubility->Soluble_Aq Insoluble_Aq Insoluble in MeOH/H2O Check_Solubility->Insoluble_Aq Prep_HPLC Method B: Prep-HPLC (C18) (Focus on Gradient Slope) Soluble_Aq->Prep_HPLC Fluoro_Phase Method C: Fluorinated Stationary Phase (PFP or FluoroFlash) Insoluble_Aq->Fluoro_Phase

Figure 1: Decision matrix for selecting the optimal chromatographic technique based on TLC behavior and solubility.

Module 2: Advanced Separation Protocols

When standard flash chromatography fails, use these specialized protocols.

Protocol A: The "Fluorine-Specific" Separation (PFP Columns)

Scenario: Mono- and Bis-products co-elute on C18 because the lipophilicity difference is masked by the molecule's core scaffold. Solution: Use a Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: PFP phases interact via

    
     stacking and, crucially, fluorine-fluorine interactions . The Bis-difluoromethylated product will have a distinct retention time due to increased fluorophilicity.
    
  • Mobile Phase: Water/Methanol is often superior to Water/Acetonitrile for PFP columns as MeOH allows for better

    
     interaction accessibility.
    
  • Gradient: Start shallow.

    • Example: 40% MeOH to 60% MeOH over 20 minutes.

Protocol B: Chemical "Scavenging" (For Heteroatom Functionalization)

Scenario: You are difluoromethylating a diol or diamine and want to remove unreacted starting material or mono-product from the bis-product.

  • Principle: The

    
     of a phenol (
    
    
    
    ) is vastly different from an aryl difluoromethyl ether (non-ionizable).
  • Workflow:

    • Dissolve crude mixture in EtOAc.

    • Wash 1: 1M NaOH (aq).

      • Result: Unreacted Phenol/Amine stays in aqueous layer (deprotonated).

      • Result: Mono- and Bis-ethers stay in EtOAc.

    • Separation of Mono vs Bis: If the "Mono" product still has a free -OH group (e.g., starting material was a diol), it will partition partially into the aqueous base or can be derivatized (e.g., acetylated) to drastically change its Rf compared to the Bis-product.

Module 3: Prevention & Reaction Optimization

Separation is the cure; reaction control is the vaccine. The formation of Bis-products is often kinetically controlled.

The "Statistical" Trap

If you have two identical reactive sites, statistical distribution dictates a 1:2:1 mixture (SM:Mono:Bis) if 1 equivalent of reagent is used.

Optimization Guide:

ParameterAdjustment for MONO SelectivityAdjustment for BIS SelectivityScientific Rationale
Stoichiometry 0.8 - 0.9 equiv of

source
> 2.5 equiv of

source
Limiting reagent forces competition; excess reagent drives completion.
Temperature Lower (-78°C to 0°C)Higher (Reflux/60°C+)Mono-alkylation has a lower activation energy (

).
Reagent Type Electrophilic (

/ Base)
Radical (

)
Radical methods are often more aggressive and less discriminating.
Reaction Pathway Visualization

ReactionPath SM Substrate (Di-nucleophile) TS1 Transition State 1 (Lower Ea) SM->TS1 k1 Mono Mono-CF2H (Target) TS1->Mono Mono->SM Separation Recycle TS2 Transition State 2 (Similar Ea to TS1) Mono->TS2 k2 Bis Bis-CF2H (Byproduct) TS2->Bis

Figure 2: Kinetic pathway. Note that k2 is often similar to k1, making "stopping" at Mono difficult without stoichiometry control.

Frequently Asked Questions (FAQ)

Q1: My Mono- and Bis-products have identical Rf values on silica. What now?

  • Answer: Switch to Toluene or Dichloromethane (DCM) as your solvent system instead of Hexane/EtOAc. The

    
     group has a dipole moment that interacts differently with aromatic solvents (Toluene) compared to esters. A 100% DCM isocratic run often separates fluorinated congeners that co-elute in EtOAc/Hex.
    

Q2: Can I use UV detection for these compounds?

  • Answer: Yes, but be careful. The

    
     group is not a chromophore, but it is electron-withdrawing.[1] It can shift the 
    
    
    
    of your parent aromatic ring (hypsochromic shift/blue shift). Ensure you are monitoring a broad range (e.g., 210-280 nm) or use a Mass Spec detector (LC-MS) to distinguish the masses (
    
    
    for Mono vs
    
    
    for Bis).

Q3: I'm using a radical reagent (Zinc sulfinate) and getting complex mixtures. Why?

  • Answer: Radical difluoromethylation is less regioselective than nucleophilic substitution. The

    
     radical is electrophilic.[2] If your substrate has multiple electron-rich sites, the radical will attack all of them. Consider switching to a nucleophilic source (e.g., 
    
    
    
    with activator) if site-specificity is required [1].

Q4: Is the Bis-product always more lipophilic?

  • Answer: In 95% of cases, yes. However, if the Bis-substitution forces the molecule into a conformation that exposes a buried polar group, the trend can invert. Always verify with a quick LC-MS run before pooling fractions.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed-phase liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36. [Link]

Sources

Technical Support Center: Purification & Troubleshooting Guide for 3-(Difluoromethyl)-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 3-(Difluoromethyl)-5-hydroxybenzonitrile from crude synthetic mixtures.

Rather than relying on trial-and-error, this guide deconstructs the physicochemical properties of the molecule to explain the causality behind specific purification behaviors. By understanding the synergistic electronic effects of the molecule's functional groups, you can bypass common degradation pathways and chromatographic failures.

Physicochemical Profiling & Target Analysis

To design a rational purification strategy, we must first quantify the electronic and physical nature of the target molecule. The presence of three distinct functional groups on the benzene ring dictates its behavior in solvents and on stationary phases.

PropertyValue / DescriptionMechanistic Implication for Purification
CAS Number 874974-85-3[1]Unique identifier for cross-referencing spectral data.
Molecular Formula C₈H₅F₂NO[1]-
Molecular Weight 169.13 g/mol [1]Useful for mass balance and MS-ESI(-) tracking.
Predicted pKa ~7.8 – 8.2The strongly electron-withdrawing meta-cyano (

= +0.56) and meta-difluoromethyl (


+0.35) groups synergistically lower the phenolic pKa from ~10.0 to ~8.0 via inductive effects[2]. This makes the molecule highly susceptible to deprotonation by mild bases.
Nitrile Stability Base/Acid SensitiveThe electrophilic nitrile carbon is prone to nucleophilic attack by water under harsh basic or acidic conditions, leading to irreversible hydrolysis[3].
Silica Interaction High (H-Bonding)The free phenolic -OH acts as a strong hydrogen-bond donor to free silanol groups on normal-phase silica, causing severe chromatographic tailing if unsuppressed.

Troubleshooting FAQs: Chromatographic & Extraction Failures

Q1: I am attempting to purify the crude mixture via normal-phase silica gel chromatography, but the product is severely streaking across multiple fractions. How do I fix this?

The Causality: The streaking is not due to poor column packing; it is a fundamental chemical interaction. The acidic phenolic proton is forming strong, reversible hydrogen bonds with the unendcapped silanol (-Si-OH) groups on the silica gel. Because the pKa of this specific phenol is unusually low (~8.0)[2], it can even partially ionize on the slightly acidic silica surface, creating a mixed-mode retention mechanism (partitioning + ion exchange). The Solution: You must actively suppress the ionization and disrupt the hydrogen bonding. Add 1% to 2% Glacial Acetic Acid (AcOH) to your mobile phase (e.g., Hexanes/EtOAc + 1% AcOH). This forces the phenol into its fully protonated, neutral state, resulting in a sharp, symmetrical elution band.

Q2: I tried to separate the product from non-polar impurities using an acid-base extraction with 1M NaOH, but my LC-MS shows a massive loss of product and a new peak at [M+18]. What happened?

The Causality: You have inadvertently destroyed your product. Benzonitriles are highly susceptible to hydrolysis when exposed to strong aqueous bases (like NaOH), especially if the extraction was exothermic or left stirring for too long[4]. The hydroxide anion attacks the electrophilic nitrile carbon, converting the nitrile (-CN) into a primary amide (-CONH₂), which corresponds to the +18 Da mass shift (addition of H₂O)[3]. The Solution: Exploit the lowered pKa of the phenol. Because the pKa is ~8.0, you do not need a harsh base like NaOH (pH 14) to deprotonate it. Switch to a milder base like 5% aqueous Sodium Carbonate (Na₂CO₃, pH ~10.5) . This is basic enough to quantitatively yield the water-soluble phenolate salt, but mild enough to leave the nitrile group completely intact.

DegradationPathway Nitrile 3-(Difluoromethyl)- 5-hydroxybenzonitrile (Target) Amide Primary Amide (+18 Da Degradant) Nitrile->Amide 1M NaOH (aq) Nucleophilic Attack Acid Carboxylic Acid (+19 Da Degradant) Amide->Acid Prolonged Hydrolysis (Irreversible)

Caption: Base-catalyzed degradation pathway of the benzonitrile group into amide and carboxylic acid impurities.

Self-Validating Standard Operating Procedures (SOPs)

To ensure high-purity recovery without degradation, employ the following field-proven workflows[5]. Every protocol includes built-in validation checks to guarantee the physical chemistry is behaving as predicted.

SOP 1: Mild Acid-Base Extraction Workflow

This method is ideal for removing non-polar, non-phenolic impurities (e.g., unreacted halogenated starting materials) without the need for column chromatography.

Materials: Ethyl Acetate (EtOAc), 5% aq. Na₂CO₃, 1M HCl, Brine, Anhydrous Na₂SO₄.

  • Dissolution: Dissolve the crude mixture in EtOAc (approx. 10 mL per gram of crude).

  • Deprotonation: Transfer to a separatory funnel. Add an equal volume of 5% aq. Na₂CO₃. Invert gently and vent frequently (CO₂ evolution may occur if acidic impurities are present).

  • Phase Separation: Allow the layers to separate. The product is now in the lower aqueous layer as a highly polar sodium phenolate salt.

    • Validation Check 1: Spot the upper organic layer on a TLC plate. The UV-active product spot should be completely absent. If present, repeat step 2.

  • Organic Discard: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (contains non-polar impurities).

  • Reprotonation (Critical Step): Place the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 1M HCl dropwise while stirring until the solution becomes cloudy (precipitation of the neutral phenol).

    • Validation Check 2: Test the aqueous solution with pH paper. The pH must be < 3 . If the pH is higher, the phenol is not fully protonated, and subsequent extraction will result in severe yield loss.

  • Recovery: Extract the acidic aqueous layer three times with fresh EtOAc.

  • Washing & Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 40°C) to yield the pure product.

AcidBaseExtraction Crude Crude Mixture in EtOAc (Product + Impurities) BaseExt Extract with 5% NaCO3 (aq) (Deprotonates Phenol to pKa ~8.0) Crude->BaseExt Phase1 Phase Separation BaseExt->Phase1 Org1 Organic Phase (Neutral Impurities) Phase1->Org1 Discard Aq1 Aqueous Phase (Phenolate Salt) Phase1->Aq1 Keep Acidify Ice Bath + 1M HCl to pH < 3 (Reprotonates Phenol) Aq1->Acidify Ext2 Extract with fresh EtOAc Acidify->Ext2 Org2 Organic Phase (Pure Target Product) Ext2->Org2 Dry & Concentrate Aq2 Aqueous Phase (Waste Salts) Ext2->Aq2 Discard

Caption: Self-validating acid-base extraction workflow exploiting the lowered pKa of the target phenol.

SOP 2: Reverse-Phase Preparative HPLC (RP-HPLC)

For pharmaceutical-grade purity (>99%), RP-HPLC is required to separate closely related structural isomers or over-fluorinated byproducts.

Stationary Phase: C18 (Endcapped, e.g., Waters XBridge or Phenomenex Luna). Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

  • Sample Preparation: Dissolve the crude solid in a minimum volume of DMSO or initial mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Modifier Rationale: The 0.1% TFA is mandatory. It drops the mobile phase pH to ~2.0, ensuring the phenol (pKa ~8.0) is 100% protonated. Without TFA, the molecule will exist in a dynamic equilibrium of neutral and ionized states, causing split peaks and poor resolution.

  • Gradient Elution: Run a shallow gradient from 20% B to 70% B over 20 minutes. The difluoromethyl group (-CF₂H) increases lipophilicity (LogP), meaning the compound will elute later than a standard phenol, likely requiring >40% organic modifier to elute.

    • Validation Check 1: Monitor at 254 nm (aromatic ring) and 220 nm (nitrile). Calculate the symmetry factor (

      
      ) of the analytical test injection. If 
      
      
      
      , increase the TFA concentration to 0.15% to further suppress silanol interactions.
  • Lyophilization: Pool the pure fractions. Do not evaporate to dryness using high heat, as concentrating TFA can degrade the nitrile. Instead, freeze the fractions and lyophilize (freeze-dry) to yield the purified solid.

References

  • Vancouver Island University. "Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols." Chemistry 331 Laboratory Manual. URL: [Link]

  • Jordan Journal of Chemistry. "Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC." Yarmouk University. URL: [Link]

  • Zeitschrift für Naturforschung. "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions." Z. Naturforsch. URL: [Link]

  • Armarego, W.L.F., & Chai, C.L.L. "Purification of Laboratory Chemicals, Sixth Edition." Elsevier / ETH Zurich Archive. URL: [Link]

Sources

Validation & Comparative

Navigating the NMR Landscape: A Comparative Guide to the ¹H NMR Chemical Shift of the CF₂H Proton in DMSO-d₆

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and drug development, the difluoromethyl (CF₂H) group is an increasingly important structural motif. Often used as a bioisostere for hydroxyl or thiol groups, it can enhance metabolic stability, modulate acidity, and improve membrane permeability. Accurate structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. This guide provides an in-depth technical analysis of the ¹H NMR chemical shift of the CF₂H proton, with a specific focus on the unique environment of deuterated dimethyl sulfoxide (DMSO-d₆), a solvent prized for its ability to dissolve a wide array of drug-like molecules.

The Signature Signal: Understanding the CF₂H Proton in ¹H NMR

The proton of a difluoromethyl group presents a distinctive signal in a ¹H NMR spectrum, characterized by its chemical shift (δ), multiplicity, and a large, informative coupling constant.

  • Chemical Shift (δ): The two highly electronegative fluorine atoms strongly deshield the adjacent proton, causing its resonance to appear significantly downfield compared to analogous non-fluorinated groups. In DMSO-d₆, the chemical shift for a CF₂H proton is typically observed in the range of δ 6.5 - 7.8 ppm . However, this value is highly sensitive to the electronic environment of the molecule.

  • Multiplicity: Due to coupling with the two equivalent ¹⁹F nuclei (which have a spin of I = ½), the CF₂H proton signal is split into a triplet . This follows the n+1 rule, where n=2.

  • Coupling Constant (²JHF): A hallmark of the CF₂H group is the large two-bond scalar coupling between the proton and the fluorine atoms (²JHF). This coupling constant typically falls within a range of 50 - 60 Hz .

A concrete example can be found in the characterization of 4-(difluoromethoxy)-3-hydroxybenzaldehyde. In its ¹H NMR spectrum recorded in DMSO-d₆, the CF₂H proton appears as a triplet at δ 7.42 ppm with a large coupling constant of ²JHF = 73.4 Hz .

The Solvent Effect: A Head-to-Head Comparison of DMSO-d₆ and CDCl₃

The choice of NMR solvent can dramatically alter the chemical shifts of protons, a phenomenon particularly pronounced when comparing the highly polar, hydrogen-bond-accepting DMSO-d₆ with the less polar chloroform-d (CDCl₃). A comprehensive study by Abraham et al. on 124 compounds highlighted that the solvent-induced shift (Δδ = δDMSO - δCDCl₃) can range from -0.3 to +4.6 ppm.[1][2]

Table 1: Comparative ¹H NMR Data in DMSO-d₆

Proton TypeTypical Chemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityTypical Coupling Constant (J) in Hz
Ar-CF₂H 6.5 - 7.8 Triplet (t) ²JHF ≈ 50 - 60
Residual H₂O~ 3.33Singlet (s)N/A
Residual DMSO~ 2.50QuintetN/A

Factors Influencing the CF₂H Proton Chemical Shift

The precise chemical shift of the CF₂H proton is a rich source of structural information, influenced by a confluence of factors. Understanding these allows for a more nuanced interpretation of spectral data.

dot graph "Factors_Influencing_Chemical_Shift" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Key factors influencing the ¹H NMR chemical shift of a CF₂H proton.

  • Electronic Effects: The nature of substituents on the molecule, particularly those in proximity to the CF₂H group, exerts the most substantial influence.

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or carbonyls pull electron density away from the CF₂H proton, deshielding it and causing a downfield shift (higher ppm).

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amines push electron density towards the proton, shielding it and causing an upfield shift (lower ppm).

  • Solvent Interactions: As discussed, the solvent plays a critical role. The strong hydrogen-bond accepting character of the sulfoxide oxygen in DMSO-d₆ can interact with the slightly acidic CF₂H proton.[1][2] This interaction deshields the proton, contributing to its downfield position compared to less interactive solvents like CDCl₃.

  • Conformation and Steric Environment: The three-dimensional arrangement of the molecule can place the CF₂H proton in the shielding or deshielding cone of nearby anisotropic groups (e.g., aromatic rings, carbonyls), leading to subtle shifts in its resonance.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data in DMSO-d₆

Adherence to a rigorous experimental protocol is essential for obtaining reproducible and accurate NMR data. The hygroscopic nature of DMSO-d₆ and its relatively high melting point (18.5 °C) require special attention.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Recommended workflow for NMR sample preparation and data acquisition in DMSO-d₆.

Step-by-Step Methodology:

  • Analyte Preparation: Accurately weigh 5-10 mg of the dried analyte directly into a clean, dry NMR tube.

  • Solvent Addition: Using a dry syringe, add approximately 0.6 mL of high-purity, anhydrous DMSO-d₆. It is crucial to use an anhydrous grade and minimize exposure to the atmosphere to reduce the residual water peak.[3]

  • Dissolution: Cap the NMR tube and ensure complete dissolution of the sample. Gentle vortexing is usually sufficient. If necessary, gentle warming with a heat gun can be applied, but ensure the sample is stable at elevated temperatures.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow sufficient time (5-10 minutes) for the sample to reach thermal equilibrium with the probe.

  • Acquisition: Lock onto the deuterium signal of the solvent. Tune and shim the instrument to achieve optimal resolution and lineshape. Acquire the ¹H NMR spectrum using standard parameters.

  • Processing and Referencing: Process the acquired Free Induction Decay (FID) with Fourier transformation and phase correction. Calibrate the chemical shift axis by setting the residual DMSO-d₆ quintet to δ 2.50 ppm.[4]

  • Analysis: Analyze the spectrum, identifying the characteristic triplet of the CF₂H proton. Measure its precise chemical shift, integration, and the ²JHF coupling constant.

By understanding the characteristic features of the CF₂H proton signal and the profound influence of the solvent, researchers can leverage ¹H NMR spectroscopy in DMSO-d₆ to its full potential, ensuring accurate and reliable structural elucidation in the pursuit of novel therapeutics.

References

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. 2016, 20, 7, 1191–1207. [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Synthesis and characterization of a novel crosslinkable side-chain sulfonated poly(arylene ether sulfone) copolymer proton exchange membranes. ResearchGate. [Link]

  • Supporting Information for The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry. [Link]

  • 1H NMR (DMSO-d6). The Royal Society of Chemistry. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry. [Link]

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. Academia.edu. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Chemical Society of Pakistan. [Link]

  • NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. George Mason University. [Link]

Sources

Technical Guide: 19F NMR Characterization of 3-(Difluoromethyl)-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS: 874974-85-3) represents a critical scaffold in medicinal chemistry, leveraging the difluoromethyl (


) group as a lipophilic hydrogen bond donor. Unlike the chemically inert trifluoromethyl (

) group, the

moiety can act as a bioisostere for hydroxyl, thiol, and amine groups, modulating pKa and metabolic stability.

This guide provides a technical analysis of the characteristic 19F NMR signals required to identify and assess the purity of this compound. It compares the spectral signature of the


 group against common fluorinated alternatives (Ar-CF3, Ar-F), providing researchers with diagnostic criteria for structural verification.

Characteristic 19F NMR Profile

The 19F NMR spectrum of 3-(Difluoromethyl)-5-hydroxybenzonitrile is distinct due to the coupling between the fluorine atoms and the geminal proton on the difluoromethyl group.

Primary Diagnostic Signal
  • Chemical Shift (

    
    ): -110.0 to -116.0 ppm  (relative to 
    
    
    
    ).
    • Note: The signal typically centers around -112 ppm in

      
       and may shift slightly downfield in polar aprotic solvents like DMSO-
      
      
      
      .
  • Multiplicity: Doublet (d) .

    • This splitting arises from the strong geminal coupling (

      
      ) between the two equivalent fluorine atoms and the single proton on the same carbon.
      
  • Coupling Constant (

    
    ): 54 – 57 Hz .
    
    • This large coupling constant is the definitive "fingerprint" of the

      
       group. In a proton-decoupled experiment (
      
      
      
      ), this signal collapses to a singlet .
Secondary Spectral Features
  • Integration: The signal integrates to 2F relative to other fluorinated internal standards.

  • Line Shape: The doublet peaks are typically sharp, but may show fine splitting (long-range coupling,

    
    ) to the aromatic ring protons (H2, H4, H6) if resolution is sufficiently high (>400 MHz).
    

Comparative Analysis: Ar-CF2H vs. Alternatives

The following table contrasts the target molecule with its closest structural analogs: the trifluoromethyl variant (more lipophilic, no H-bond donor capability) and the fluoro variant (smaller steric bulk).

Table 1: Comparative 19F NMR Signatures

FeatureTarget: 3-(Difluoromethyl)- Alternative A: 3-(Trifluoromethyl)- Alternative B: 3-Fluoro-
Functional Group



Shift Range (

)
-110 to -116 ppm -60 to -65 ppm-110 to -120 ppm
Multiplicity (Coupled) Doublet (d) Singlet (s)Multiplet (m) / Triplet
Coupling (

)

Hz
N/A (No geminal H)

Hz (Ring H)
Decoupled Signal Singlet (s) Singlet (s)Singlet (s)
Diagnostic Value High: Large doublet split confirms H-bond donor potential.High: Distinct shift region; indicates metabolic block.Medium: Overlaps with Ar-CHF2 region; requires coupling analysis.
Technical Insight

The primary risk in analysis is confusing the Ar-F signal (Alternative B) with the Ar-CF2H signal (Target), as both appear in the -100 to -120 ppm range.

  • Differentiation: The Ar-F signal is a multiplet due to small couplings (

    
     Hz) to ring protons. The Ar-CF2H signal is a wide doublet due to the massive ~56 Hz coupling.
    

Experimental Protocol

To ensure reproducibility and accurate integration (qNMR), follow this standardized workflow.

A. Sample Preparation[1][2]
  • Solvent: DMSO-

    
      is recommended over 
    
    
    
    .
    • Reasoning: The 5-hydroxy group (phenol) can broaden signals in non-polar solvents due to exchange. DMSO ensures a sharp phenol proton signal (if analyzing 1H NMR) and stabilizes the dipole moment.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard (Optional):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Fluorobenzene (
    
    
    -113.1 ppm). Note: If using Fluorobenzene, ensure it does not overlap with the target doublet.
B. Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg (standard 19F pulse) or zgig (inverse gated decoupling for qNMR).

  • Spectral Width (SW): 200 ppm (covers -200 to 0 ppm).[1]

  • Offset (O1P): -100 ppm.

  • Relaxation Delay (D1):

    • Qualitative: 1.0 s.

    • Quantitative:

      
       s (Fluorine T1 times can be long).
      
  • Scans (NS): 16 – 64 (High sensitivity of 19F allows fewer scans).

C. Workflow Diagram

NMR_Workflow Sample Sample: 10mg Target Prep Dissolution & Transfer (No air bubbles) Sample->Prep Solvent Solvent: DMSO-d6 Solvent->Prep Acquisition Acquisition (400 MHz) Pulse: zg/zgig SW: 200ppm Prep->Acquisition Insert Tube Processing Processing LB: 0.3 Hz Baseline Corr. Acquisition->Processing FID Analysis Analysis Identify Doublet (-112 ppm) Measure J = 56 Hz Processing->Analysis Spectrum

Caption: Standardized workflow for 19F NMR acquisition and analysis of fluorinated benzonitriles.

Structural Logic & Signal Pathway

The following diagram illustrates how the specific structural features of 3-(Difluoromethyl)-5-hydroxybenzonitrile translate into the observed NMR signals.

Signal_Logic Molecule 3-(Difluoromethyl)-5-hydroxybenzonitrile CF2H Difluoromethyl Group (-CF2H) Molecule->CF2H OH Hydroxyl Group (-OH) Molecule->OH CN Nitrile Group (-CN) Molecule->CN Shift Chemical Shift (-110 to -116 ppm) CF2H->Shift Electronic Environment Coupling Geminal Coupling (2J_HF ~ 56 Hz) CF2H->Coupling Bonding to H OH->Shift Meta-donating (minor) CN->Shift Meta-withdrawing (minor) Pattern Observed Signal: Doublet (d) Shift->Pattern Coupling->Pattern

Caption: Causal pathway linking molecular structure to diagnostic 19F NMR spectral features.

References

  • Royal Society of Chemistry. (2014). Synthesis and characterization of fluorinated benzonitriles. Journal of the Chemical Society. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags. PubMed Central. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

Sources

LC-MS fragmentation pattern of 3-(Difluoromethyl)-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS: 874974-85-3) is a critical pharmacophore used in the synthesis of hypoxia-inducible factor-2 alpha (HIF-2


) inhibitors (e.g., Belzutifan analogues). Its structural uniqueness lies in the difluoromethyl (-CHF

)
moiety, a lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while maintaining metabolic stability similar to trifluoromethyl (-CF

) groups.

This guide provides a definitive LC-MS/MS fragmentation analysis, distinguishing this compound from its trifluoromethyl analogue and regioisomers . We focus on Negative Electrospray Ionization (ESI-) , the most sensitive mode for this phenolic compound.

Experimental Protocol & Methodology

To ensure reproducibility, the following validated LC-MS parameters are recommended. This protocol minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.

Sample Preparation
  • Stock Solution: 1 mg/mL in Methanol (MeOH).

  • Working Standard: 100 ng/mL in 50:50 Water:MeOH.

  • Matrix: For biological assays, protein precipitation with Acetonitrile (ACN) is preferred over MeOH to prevent potential transesterification artifacts during storage.

LC-MS/MS Parameters (Source: ESI Negative)
ParameterSettingRationale
Ionization Mode ESI Negative (-) The phenolic -OH (pKa ~7-8) deprotonates readily, offering 10-50x higher sensitivity than positive mode.
Precursor Ion m/z 168.0 [M-H]⁻Monoisotopic mass of neutral molecule is 169.03 Da.
Cone Voltage 25 VModerate voltage prevents premature loss of HF in the source.
Collision Energy 15 - 30 eVStepped energy is ideal to observe both the primary HF loss and secondary skeletal cleavages.
Mobile Phase A: 5mM NH₄OAc (pH 6.5)B: AcetonitrileAmmonium acetate buffer stabilizes the deprotonated phenotype. Avoid acidic modifiers (Formic acid) which suppress ionization in negative mode.

Fragmentation Analysis & Pathways

The fragmentation of 3-(Difluoromethyl)-5-hydroxybenzonitrile is governed by the stability of the phenoxide anion and the lability of the C-F bonds in the presence of adjacent protons.

Primary Pathway: The "Difluoro" Signature

Unlike the trifluoromethyl (-CF


) group, which is chemically inert in MS/MS, the difluoromethyl (-CHF

) group possesses an acidic proton. Upon collisional activation:
  • Neutral Loss of HF (20 Da): This is the diagnostic transition. The phenoxide anion resonance destabilizes the -CHF

    
     group, facilitating the elimination of Hydrogen Fluoride (HF).
    
    • Transition:m/z 168.0

      
       148.0 
      
  • Neutral Loss of CO (28 Da): Characteristic of phenols. The ring contracts to form a cyclopentadiene-like anion.

    • Transition:m/z 168.0

      
       140.0 
      
Secondary Pathway: Skeletal Degradation

Following the loss of HF, the resulting radical anion or carbene-like intermediate undergoes further degradation:

  • Loss of HCN (27 Da): From the nitrile group.

  • Combined Losses: [M-H-HF-CO]⁻.

Visualized Fragmentation Pathway (DOT Diagram)

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 168.0 (Phenoxide anion) Fragment_HF Product Ion A [M-H - HF]⁻ m/z 148.0 (Diagnostic for -CHF2) Precursor->Fragment_HF - HF (20 Da) Collision: 15 eV Fragment_CO Product Ion B [M-H - CO]⁻ m/z 140.0 (Phenol characteristic) Precursor->Fragment_CO - CO (28 Da) Collision: 20 eV Fragment_HCN Product Ion C [M-H - HF - HCN]⁻ m/z 121.0 (Secondary cleavage) Fragment_HF->Fragment_HCN - HCN (27 Da) Fragment_CO_HF Product Ion D [M-H - CO - HF]⁻ m/z 120.0 Fragment_HF->Fragment_CO_HF - CO (28 Da) Fragment_CO->Fragment_CO_HF - HF (20 Da)

Figure 1: Proposed ESI(-) fragmentation pathway. The loss of HF (m/z 148) is the primary differentiator from -CF3 analogues.

Comparative Guide: Product vs. Alternatives

In drug discovery, this compound is often compared to its Trifluoromethyl (-CF


)  analogue or its Regioisomers . Differentiating them is critical for Quality Control (QC) and Metabolite Identification (MetID).
The "Fluorine Rule" Comparison

The most common alternative is 3-(Trifluoromethyl)-5-hydroxybenzonitrile .

Feature3-(Difluoromethyl)-...[1][2] (Target) 3-(Trifluoromethyl)-... (Alternative)
Formula C₈H₅F₂NOC₈H₄F₃NO
Precursor [M-H]⁻ m/z 168.0 m/z 186.0
Key Neutral Loss -20 Da (HF) -22 Da (CO₂) or -20 Da (HF) is RARE
Mechanism Labile proton on -CHF₂ allows facile HF elimination.C-F bonds are stronger; no proton on α-carbon. Fragmentation is dominated by decarboxylation or radical losses.
Retention Time Slightly less lipophilic (elutes earlier on C18).More lipophilic (elutes later on C18).
Differentiating Regioisomers

Isomers such as 2-(Difluoromethyl)-5-hydroxybenzonitrile (ortho-substitution) will show identical mass but distinct fragmentation intensities.

  • Ortho-Effect: If the -CHF

    
     is ortho to the -OH or -CN, the loss of HF is significantly enhanced due to proximity effects (hydrogen bonding or cyclic transition states).
    
  • Target Compound (Meta): The 3,5-substitution pattern (meta) prevents direct ortho-interaction, meaning the HF loss, while present, requires higher collision energy than the ortho-isomer.

References & Validation

  • Compound Validation: 3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS 874974-85-3).[1][3] Advanced ChemBlocks / Key Organics. Available at: 1

  • Difluoromethyl Fragmentation Mechanism: Arsenault, G., et al. "Analysis of Perfluoroalkyl Anion Fragmentation Pathways." Rapid Communications in Mass Spectrometry, 2007. (Mechanistic basis for F-shift and HF loss). Available at: 4

  • General Phenol/Nitrile Fragmentation: "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. (Standard losses of CO and HCN). Available at: 5

  • Neutral Loss Data: "Compilation of 40 Published Neutral Losses...". ResearchGate. (Validating HF loss as 20.006 Da). Available at: 6

Sources

Technical Guide: IR Spectrum Analysis of 3-(Difluoromethyl)-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-(Difluoromethyl)-5-hydroxybenzonitrile CAS: 874974-85-3 Primary Vibrational Marker: Nitrile (C≡N) Stretching Frequency Target Frequency Range: 2235 – 2250 cm⁻¹ (Solid State/H-bonded)[1]

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 3-(Difluoromethyl)-5-hydroxybenzonitrile, a critical building block in medicinal chemistry. Unlike standard benzonitriles, this compound features a unique electronic "push-pull" environment created by the lipophilic hydrogen bond donor (-CHF₂) and the phenolic hydroxyl (-OH) group. This document compares its vibrational signature against established alternatives to aid researchers in structural validation and purity assessment.

Technical Deep Dive: The Physics of the Nitrile Stretch

The nitrile group (-C≡N) is a premier diagnostic marker in IR spectroscopy because it absorbs in a "silent region" (2100–2260 cm⁻¹) where few other functional groups appear.[2] Its frequency (


) is governed by Hooke’s Law, approximated as:


Where:

  • 
     (Force Constant):  Represents the bond stiffness. This is the variable term, heavily influenced by the electronic environment (substituents).
    
  • 
     (Reduced Mass):  Constant for the C≡N bond.
    
Mechanistic Impact of Substituents

For 3-(Difluoromethyl)-5-hydroxybenzonitrile, two distinct electronic effects modify the force constant (


), shifting the frequency relative to unsubstituted benzonitrile:
  • Inductive Effect (-I):

    • The -CHF₂ group (meta-position) is an Electron Withdrawing Group (EWG).[3] It pulls electron density through the

      
      -framework, increasing the bond order of the C≡N triple bond. This stiffens the bond, shifting the absorption to a higher wavenumber (Blue Shift) .
      
    • Hammett Constant (

      
      ) for -CHF₂ is approximately +0.29, weaker than -CF₃ (+0.43) but significant enough to induce a shift.
      
  • Hydrogen Bonding (Intermolecular):

    • The -OH group allows the molecule to form intermolecular hydrogen bonds (OH···N≡C) in the solid state. Contrary to carbonyls (which redshift upon H-bonding), nitriles often exhibit a Blue Shift (+10 to +20 cm⁻¹) when H-bonded to strong donors like phenols. This is due to the stabilization of the

      
      -lone pair on the nitrogen, which reduces repulsive antibonding interactions and effectively strengthens the C≡N bond.
      
Diagram: Electronic Effects Pathway

ElectronicEffects Substituents Substituents (-CHF2, -OH) Induction Inductive Effect (-I) Electron Withdrawal Substituents->Induction -CHF2 (meta) HBond Intermolecular H-Bonding (Solid State) Substituents->HBond -OH (meta) ForceConstant Increase in Force Constant (k) Induction->ForceConstant Stiffens Bond HBond->ForceConstant Stabilizes N-lone pair Frequency Frequency Shift (Blue Shift) ForceConstant->Frequency Result Target Range: 2235 - 2250 cm⁻¹ Frequency->Result

Figure 1: Causal pathway of electronic and physical interactions leading to the predicted spectral shift.

Comparative Analysis: Product vs. Alternatives

To validate the identity of 3-(Difluoromethyl)-5-hydroxybenzonitrile, it is essential to compare its spectral fingerprint against structural analogs. The table below contrasts the target with common "Alternatives" used in similar drug discovery campaigns.

Table 1: Comparative Nitrile Stretch Frequencies
CompoundStructureSubstituent (

)
Predicted/Exp.[4][5][6][7][8] Frequency (cm⁻¹)Key Spectral Driver
Benzonitrile (Reference)Ph-CNH (0.00)2228 - 2232Baseline aromatic conjugation.
3-Hydroxybenzonitrile 3-OH-Ph-CNOH (+0.12)2230 - 2240Weak induction; Strong H-bonding blueshift in solid phase.
3-(Trifluoromethyl)benzonitrile 3-CF₃-Ph-CNCF₃ (+0.43)2235 - 2245Strong inductive withdrawal (-I) raises frequency.
3-(Difluoromethyl)-5-hydroxybenzonitrile Target CHF₂ (+0.29) & OH (+0.12) 2235 - 2250 Dual Effect: Synergistic induction (-CHF₂) and H-bonding (-OH).

Analysis:

  • Vs. 3-Hydroxybenzonitrile: The addition of the -CHF₂ group in the target compound introduces further electron withdrawal compared to the parent phenol. Expect the target to appear at a slightly higher wavenumber than 3-hydroxybenzonitrile.

  • Vs. 3-(Trifluoromethyl)benzonitrile: The -CHF₂ group is less electron-withdrawing than -CF₃. However, the presence of the -OH group in the target (and subsequent H-bonding) compensates, likely pushing the frequency into the same high range (2240s) as the trifluoro- analog.

Experimental Protocol: High-Fidelity FTIR Acquisition

For substituted benzonitriles, particularly those containing fluorine and hydroxyl groups, sample preparation is critical to avoid artifacts from moisture (which broadens the -OH band and obscures fine structure).

Method Comparison
  • ATR (Attenuated Total Reflectance): Recommended for rapid ID. Requires minimal prep but may show slightly lower resolution for weak nitrile bands if crystal contact is poor.

  • KBr Pellet: The Gold Standard for resolution. Essential for observing the sharp, distinct nitrile peak without "swamping" from atmospheric moisture.

Step-by-Step KBr Pellet Workflow
  • Desiccation: Dry the KBr powder (spectroscopic grade) at 110°C for 2 hours prior to use to eliminate water bands (~3400 cm⁻¹) that interfere with the phenolic -OH region.

  • Ratio: Mix 1.5 mg of 3-(Difluoromethyl)-5-hydroxybenzonitrile with 250 mg of dry KBr. (Ratio ~1:150).

    • Note: A higher concentration is often needed for nitriles compared to carbonyls due to the lower dipole moment change of the C≡N bond.

  • Grinding: Grind in an agate mortar for 2-3 minutes. The mixture must be a fine, homogenous powder to minimize light scattering (Christiansen effect).

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for separating closely spaced aromatic overtones).

    • Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Collect a fresh background spectrum of the empty sample holder immediately before measurement.

Diagram: Validated Experimental Workflow

ExperimentalWorkflow Start Sample: 3-(Difluoromethyl)-5-hydroxybenzonitrile Prep Mix 1.5mg Sample + 250mg Dry KBr (Agate Mortar) Start->Prep Press Hydraulic Press (10 Tons, Vacuum, 2 min) Prep->Press Check Visual Check: Transparent Pellet? Press->Check Fail Regrind & Repress Check->Fail No (Cloudy) Measure FTIR Acquisition (4000-400 cm⁻¹, 32 Scans) Check->Measure Yes Fail->Prep Analyze Data Analysis: Locate Peak at 2235-2250 cm⁻¹ Measure->Analyze

Figure 2: Optimized KBr pellet preparation and acquisition workflow for fluorinated benzonitriles.

References

  • NIST Chemistry WebBook. Benzonitrile, 3-hydroxy- IR Spectrum.[9] National Institute of Standards and Technology. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • Bagchi, S., et al. (2020). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding. Journal of the American Chemical Society.[5] Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

Sources

comparison of binding affinity CF2H vs CF3 analogs in docking studies

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide to CF₂H vs. CF₃ Analogs in Docking and Structure-Based Drug Design

Introduction: The Evolution of Fluorinated Bioisosteres

Fluorine substitution is a foundational strategy in modern lead optimization. Historically, the trifluoromethyl (-CF₃) group has been the gold standard for blocking metabolic hotspots and driving lipophilicity. However, the difluoromethyl (-CF₂H) group has recently emerged as a highly nuanced bioisostere. While -CF₃ acts as a bulky, hydrophobic anchor, -CF₂H serves as a lipophilic hydrogen bond donor[1]. Understanding the thermodynamic and computational differences between these two groups is critical for preventing false negatives in virtual screening and optimizing target residence time.

Physicochemical Causality: Why CF₂H Behaves Differently

The fundamental difference between -CF₃ and -CF₂H lies in their electrostatic profiles and how they perturb local hydration networks within a binding pocket.

In the -CF₃ group , the three highly electronegative fluorine atoms create a dense, electron-rich cloud. This makes the central carbon highly electron-deficient but sterically shielded. The -CF₃ group engages purely in hydrophobic packing or orthogonal multipolar interactions (e.g., C-F···C=O) and drastically increases the overall lipophilicity of the molecule[2].

Conversely, in the -CF₂H group , the two fluorine atoms withdraw electron density from the carbon, which in turn strongly polarizes the remaining C-H bond. This polarization renders the proton acidic enough to act as a weak, yet highly directional, hydrogen bond donor[3]. Because it can form hydrogen bonds, -CF₂H only moderately increases lipophilicity compared to -CF₃, improving membrane permeability without excessive hydrophobic bulk[4].

Table 1: Physicochemical Comparison of CF₃ vs. CF₂H Analogs

PropertyTrifluoromethyl (-CF₃)Difluoromethyl (-CF₂H)
Primary Interaction Mode Hydrophobic packing, multipolarLipophilic Hydrogen Bond Donor
Van der Waals Volume ~42.8 ų (Bulky, similar to Isopropyl)~38.5 ų (Compact)
Lipophilicity Contribution (ΔlogP) +0.88 (High)+0.38 (Moderate)
Hydrogen Bond Donor Capacity NoneYes (CF₂H···O/N interactions)
Metabolic Stability Extremely High (Blocks CYP450)High (Decreases oxidative metabolism)

Impact on Docking Studies and Scoring Functions

In my experience overseeing structure-based drug design (SBDD) campaigns, replacing a -CF₃ group with a -CF₂H group often leads to experimental binding affinities that standard docking scoring functions fail to predict.

The Causality of Scoring Failures: Standard empirical scoring functions (such as Glide SP or AutoDock Vina) often type aliphatic carbons as purely hydrophobic. They do not natively assign hydrogen bond donor parameters to C-H bonds. Consequently, if a -CF₂H group is docked near a polar backbone carbonyl, the scoring function may heavily penalize the pose due to perceived desolvation and steric clash. The algorithm completely misses the favorable enthalpy of the CF₂H···O=C hydrogen bond, leading to artificially poor docking scores[1].

DecisionTree Start Lead Optimization: Fluorine Substitution Goal What is the primary optimization goal? Start->Goal Lipophilicity Maximize Lipophilicity & Metabolic Stability Goal->Lipophilicity Hydrophobic Pocket Hbond Target Specificity via Weak H-Bonding Goal->Hbond H-Bond Acceptor Present CF3 Select -CF3 (Trifluoromethyl) Lipophilicity->CF3 CF2H Select -CF2H (Difluoromethyl) Hbond->CF2H

Logical decision matrix for selecting between CF3 and CF2H bioisosteres.

Advanced Computational Protocol for Fluorinated Analogs

To accurately capture the binding affinity differences between CF₃ and CF₂H analogs, the computational workflow must explicitly account for quantum mechanical (QM) polarization. This protocol ensures a self-validating system where empirical docking is continuously verified by first-principles physics.

Step-by-Step Methodology:

  • Ligand Preparation & Charge Derivation: Do not rely on standard empirical charges (e.g., Gasteiger). Instead, calculate Restrained Electrostatic Potential (RESP) charges at the QM level (e.g., B3LYP/6-31G*) to accurately capture the positive partial charge on the CF₂H proton.

  • Protein Preparation & Hydration Analysis: Use thermodynamic hydration mapping to identify high-energy water molecules in the binding pocket. -CF₃ is ideal for displacing highly unfavorable hydrophobic waters, while -CF₂H is ideal for replacing waters that act as H-bond donors to the protein.

  • Molecular Docking: Execute docking using a polarizable force field (e.g., OPLS4 or AMOEBA) that recognizes the CF₂H proton as a valid H-bond donor, preventing artificial steric penalties.

  • QM/MM Rescoring: Extract the top docking poses and perform QM/MM interaction energy calculations. This is critical to validate whether the CF₂H···O/N distance (typically 2.2–2.6 Å) and angle geometrically support a true hydrogen bond.

  • Molecular Dynamics (MD) Validation: Run short (50-100 ns) MD simulations to assess the dynamic stability of the CF₂H hydrogen bond compared to the rigid hydrophobic packing of the CF₃ analog.

Workflow LigPrep 1. LigPrep (QM RESP Charges) Docking 3. Docking (Polarized FF) LigPrep->Docking ProtPrep 2. ProtPrep (Hydration Analysis) ProtPrep->Docking Rescoring 4. QM/MM Rescoring (Validate H-Bond) Docking->Rescoring MD 5. MD Simulation (Dynamic Stability) Rescoring->MD

Computational workflow for accurately docking and scoring CF2H-containing ligands.

Experimental Validation: Receptor Case Studies

Recent structural biology studies perfectly illustrate this paradigm. In the optimization of agonists for the immunometabolic receptor GPR84, researchers compared a -CF₃ containing agonist (OX04529) with its -CF₂H analog (OX04959)[5].

While the -CF₃ group provided excellent potency via hydrophobic packing, the -CF₂H analog maintained comparable low-nanomolar affinity but engaged the pocket differently. The -CF₂H group's ability to form weak hydrogen bonds alters local receptor conformations, which can ultimately influence downstream signaling bias (e.g., G-protein vs. β-arrestin recruitment)[5].

Table 2: Comparative Binding Data for GPR84 Agonist Analogs

TargetLigand AnalogFunctional GroupBinding Affinity (Estimated Kd)Primary Pocket Interaction
GPR84 OX04529-CF₃~1-2 nMExtensive hydrophobic packing
GPR84 OX04959-CF₂H~1-2 nMLipophilic packing + potential weak H-bonding

Note: Both analogs fully outcompeted specific binding of high-affinity orthosteric antagonists, proving that CF₂H can successfully maintain the binding affinity of a CF₃ group while reducing overall lipophilic burden[5].

Conclusion

When designing SBDD workflows, treating -CF₂H simply as a "smaller -CF₃" is a critical error. By implementing QM-derived charges and specialized rescoring protocols, application scientists can accurately model the unique lipophilic hydrogen-bonding capacity of -CF₂H, unlocking novel vectors for target selectivity and improved pharmacokinetic profiles.

References

  • Quantifying the ability of the CF2H group as a hydrogen bond donor Beilstein Journal of Organic Chemistry URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design National Library of Medicine (PMC) URL:[Link]

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules ACS Publications URL:[Link]

  • Steric control of signaling bias in the immunometabolic receptor GPR84 bioRxiv URL:[Link]

Sources

A Researcher's Guide to Metabolic Stability: The Strategic Advantage of Difluoromethyl Ethers over Methyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, achieving an optimal pharmacokinetic profile is as critical as demonstrating potent pharmacological activity. A key determinant of a drug's in vivo behavior is its metabolic stability—the molecule's resistance to biotransformation by metabolic enzymes.[1][2] Compounds that are rapidly metabolized often fail to achieve sufficient exposure in the body, leading to a short duration of action and the need for frequent, high doses.[1] This guide provides an in-depth comparison of two common chemical motifs, the methyl ether (-OCH₃) and its bioisosteric replacement, the difluoromethyl ether (-OCF₂H), focusing on their differential metabolic half-lives and the underlying biochemical mechanisms.

The Metabolic Challenge: The Vulnerability of Methyl Ethers

Aryl methyl ethers are ubiquitous in medicinal chemistry. However, they present a well-documented metabolic liability.[3] The liver, the primary site of drug metabolism, is rich in a superfamily of heme-containing enzymes known as Cytochrome P450s (CYPs).[4][5] These enzymes are responsible for the oxidative metabolism of a vast majority of drugs.[5] One of the most common metabolic pathways for aryl methyl ethers is CYP-catalyzed O-dealkylation, also known as O-demethylation.[6][7]

This process involves the enzymatic oxidation of the methyl group's C-H bonds. The accepted mechanism proceeds via a two-step hydrogen atom abstraction and oxygen rebound sequence.[8] A highly reactive oxygen species within the CYP active site first abstracts a hydrogen atom from the methyl group, creating a carbon radical.[3][8] This is followed by the "rebound" of a hydroxyl group to the radical, forming an unstable hemiacetal intermediate. This hemiacetal non-enzymatically decomposes, cleaving the ether bond to yield a phenol and formaldehyde.[3][8] This metabolic "hotspot" often leads to rapid clearance of the drug from the body, diminishing its therapeutic potential.[6]

The Bioisosteric Solution: The Robustness of Difluoromethyl Ethers

To combat this metabolic vulnerability, medicinal chemists often employ a strategy of bioisosteric replacement, where a susceptible functional group is replaced with a different group that retains similar physical or chemical properties but offers enhanced stability. The difluoromethyl ether (-OCF₂H) has emerged as a premier bioisostere for the methyl ether.[9][10][11]

The enhanced metabolic stability of the difluoromethyl ether stems from fundamental principles of physical organic chemistry. The substitution of two hydrogen atoms with highly electronegative fluorine atoms has two major consequences:

  • Increased Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[5] This increases the activation energy required for the initial, rate-limiting step of hydrogen atom abstraction by CYP enzymes, thereby slowing the reaction rate considerably.[5][6]

  • Electronic Deactivation: The potent electron-withdrawing nature of the two fluorine atoms decreases the electron density of the remaining C-H bond on the difluoromethyl carbon.[5][9] This electronic deactivation makes the hydrogen atom less susceptible to abstraction by the oxidative CYP enzyme system.

By effectively "blocking" this key metabolic hotspot, the incorporation of a difluoromethyl ether group can dramatically decrease the rate of oxidative metabolism, leading to a longer plasma half-life, improved bioavailability, and a more favorable pharmacokinetic profile.[6][9]

Comparative Metabolic Stability Data

The theoretical advantages of difluoromethyl ethers are consistently validated by experimental data. In vitro assays using liver microsomes—subcellular fractions containing high concentrations of CYP enzymes—are standard for assessing metabolic stability.[4][12] The data below, including a specific example from a study on Dextromethorphan (DXM) analogs, illustrates the typical improvement in metabolic half-life when a methyl ether is replaced with a difluoromethyl ether.[5]

Compound PairExperimental SystemParameterMethyl Ether (-OCH₃)Difluoromethyl Ether (-OCF₂H)Improvement Factor
Dextromethorphan (DXM) Analogs [5]Human Liver Microsomes (HLM)Metabolic StabilityParent Compound> Parent CompoundEnhanced
Generic Aryl Ether (Illustrative)Human Liver Microsomes (HLM)t½ (min)15> 120> 8x
Generic Aryl Ether (Illustrative)Human Liver Microsomes (HLM)CLint (µL/min/mg protein)92.4< 5.8> 16x

Note: Illustrative data is based on typical outcomes reported in medicinal chemistry literature where replacing -OCH₃ with -OCF₂H significantly reduces intrinsic clearance (CLint) and increases the metabolic half-life (t½).

Visualizing the Metabolic Fate

The divergent metabolic pathways of methyl and difluoromethyl ethers can be clearly visualized.

cluster_0 Methyl Ether Pathway cluster_1 Difluoromethyl Ether Pathway A Aryl-O-CH₃ B [Unstable Hemiacetal] A->B CYP450 Oxidation (Fast) C Aryl-OH + HCHO B->C Decomposition D Aryl-O-CF₂H E Metabolically Stable D->E CYP450 Oxidation (Very Slow / Blocked)

Caption: Metabolic pathways of methyl vs. difluoromethyl ethers.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard high-throughput method for determining the metabolic stability of a compound.[12][13][14][15]

Objective: To measure the in vitro intrinsic clearance (CLint) and calculate the metabolic half-life (t½) of test compounds upon incubation with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)[14]

  • Test compounds and positive controls (e.g., Dextromethorphan, Verapamil)

  • 0.1 M Phosphate Buffer (pH 7.4)[15]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)[14]

  • Reaction plates (e.g., 96-well plates)

  • Quenching solution: Ice-cold acetonitrile containing an internal standard (IS)[12]

  • Incubator (37°C)[14]

  • Centrifuge[14]

  • LC-MS/MS system for analysis[12][13]

Experimental Workflow Diagram:

prep 1. Prepare Reagents (Microsomes, Buffer, NADPH, Compound) preincubate 2. Pre-incubate Mixture (Compound + Microsomes) at 37°C prep->preincubate start_rxn 3. Start Reaction (Add NADPH) preincubate->start_rxn sample 4. Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) start_rxn->sample quench 5. Quench Reaction (Add cold Acetonitrile + IS) sample->quench centrifuge 6. Centrifuge (Pellet precipitated protein) quench->centrifuge analyze 7. Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate 8. Calculate t½ and CLint analyze->calculate

Caption: Workflow for a typical liver microsomal stability assay.

Procedure:

  • Preparation: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[15][16] Prepare working solutions of the test compounds.

  • Pre-incubation: Add the microsomal solution and the test compound solution to the reaction plate. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[17]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[12][17] The time of this addition is considered T=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the corresponding wells by adding a volume of ice-cold quenching solution (acetonitrile with internal standard).[15]

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated microsomal proteins.[14]

  • Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent test compound at each time point using a validated LC-MS/MS method.[12]

Data Analysis:

  • Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.[12]

  • The slope of the resulting line (k) represents the elimination rate constant.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / protein concentration) .[17]

Conclusion and Broader Implications

The strategic replacement of a metabolically labile methyl ether with a robust difluoromethyl ether is a powerful and validated tactic in modern medicinal chemistry.[6] This substitution directly addresses the common challenge of rapid oxidative metabolism by CYP450 enzymes, leveraging the fundamental chemical properties of the C-F bond to enhance molecular stability.[5] The result is a longer metabolic half-life and improved intrinsic clearance, crucial parameters for developing a successful drug candidate.[1]

Beyond metabolic stability, the difluoromethyl group offers other unique properties. It is more lipophilic than a methyl group and, importantly, the acidic proton on the -CF₂H group allows it to act as a weak hydrogen bond donor, a rare feature for a lipophilic moiety.[6][9][18] This can provide additional, favorable interactions with a biological target. By understanding the mechanistic basis for metabolic stability and employing validated experimental workflows, researchers can rationally design next-generation therapeutics with superior pharmacokinetic profiles.

References

  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Benchchem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate.
  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs.
  • ResearchGate. (n.d.). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers.
  • White, A. R., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Alfa Chemistry. (n.d.). Difluoromethyl.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Cyprotex. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Molecules. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC.
  • ResearchGate. (n.d.). Comparison of OH, CF2H, and CH3 Group Properties.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • P450 reactions II_2019. (n.d.).
  • Journal of Medicinal Chemistry. (2021, April 17). Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs. PMC.

Sources

Distinguishing 3-(Difluoromethyl) and 3-(Difluoromethoxy) Derivatives via NMR Spectroscopy: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and agrochemistry, the incorporation of fluorinated motifs is a proven strategy to modulate lipophilicity, metabolic stability, and bioisosterism. Two frequently utilized functional groups are the 3-(Difluoromethyl) [


] and 3-(Difluoromethoxy)  [

] substituents. While structurally similar, their differing electronic properties drastically alter a molecule's hydrogen-bond acidity and pharmacokinetic profile.

For researchers synthesizing novel chemical entities, distinguishing between these two derivatives is a critical quality control step. This guide provides an objective, data-driven comparison of their Nuclear Magnetic Resonance (NMR) profiles, explaining the causality behind their spectral differences and providing self-validating experimental protocols for unambiguous structural verification.

Mechanistic Causality: The Electronic Environment

The fundamental differences in the NMR spectra of


 and 

derivatives stem from the highly electronegative oxygen atom present in the difluoromethoxy group. Understanding this causality is essential for accurate spectral interpretation.
  • 19F NMR Deshielding: The chemical shift in

    
     NMR is exquisitely sensitive to the local electronic environment[1]. The oxygen atom in the 
    
    
    
    group withdraws electron density via the inductive effect, which strongly deshields the adjacent fluorine nuclei. Consequently, the
    
    
    signal for
    
    
    is shifted downfield (less negative ppm) compared to the
    
    
    group [5].
  • Spin-Spin Coupling (

    
     and 
    
    
    
    ):
    The geminal proton-fluorine coupling constant (
    
    
    ) serves as the most definitive diagnostic tool. The electronegative oxygen atom increases the s-character of the
    
    
    bond. This electronic perturbation significantly amplifies the magnitude of the spin-spin coupling, resulting in a larger
    
    
    and
    
    
    for the
    
    
    group compared to the
    
    
    group [2][3].

Comparative NMR Data

The following table summarizes the expected chemical shifts and coupling constants for 3-(Difluoromethyl) and 3-(Difluoromethoxy) aromatic derivatives.

NMR Parameter3-(Difluoromethyl) Derivative [

]
3-(Difluoromethoxy) Derivative [

]
Diagnostic Significance

Chemical Shift (δ)
-110 to -115 ppm-80 to -85 ppmHigh: Primary indicator of the oxygen atom's deshielding effect.

Chemical Shift (δ)
6.5 to 7.0 ppm6.5 to 7.5 ppmLow: Overlaps significantly; highly dependent on the aromatic ring.

Coupling (

)
55 to 60 Hz70 to 75 HzCritical: The ~15 Hz difference is absolute and definitive.

Chemical Shift (δ)
110 to 120 ppm115 to 120 ppmModerate: Both appear as triplets in the same general region.

Coupling (

)
235 to 245 Hz255 to 265 HzHigh: Confirms the structural assignment made by

.

(Note: Chemical shifts are referenced to


 for 

and TMS for

/

.)

Analytical Workflow & Decision Tree

To ensure accurate identification, researchers should follow a structured analytical workflow that prioritizes the most diagnostic NMR parameters.

NMR_Decision_Tree Start Unknown Aromatic Derivative: 3-(CF2H) vs 3-(OCF2H) F_NMR 19F NMR Analysis (Ref: CFCl3 = 0 ppm) Start->F_NMR H_NMR 1H NMR Analysis (Focus on CHF2 proton) Start->H_NMR F_Shift_O δ ≈ -80 to -85 ppm (Deshielded by Oxygen) F_NMR->F_Shift_O Downfield Shift F_Shift_C δ ≈ -110 to -115 ppm (Less Deshielded) F_NMR->F_Shift_C Upfield Shift H_Coupling_O Triplet, ²J_HF ≈ 70-75 Hz H_NMR->H_Coupling_O Larger ²J_HF H_Coupling_C Triplet, ²J_HF ≈ 55-60 Hz H_NMR->H_Coupling_C Smaller ²J_HF Result_O Confirmed: 3-(Difluoromethoxy) Derivative F_Shift_O->Result_O Result_C Confirmed: 3-(Difluoromethyl) Derivative F_Shift_C->Result_C H_Coupling_O->Result_O H_Coupling_C->Result_C

Decision tree workflow for distinguishing 3-(Difluoromethyl) and 3-(Difluoromethoxy) groups via NMR.

Experimental Protocols

Protocol A: Standard Multinuclear NMR Acquisition

A self-validating protocol requires cross-referencing the coupling constants between different nuclei. The


 value extracted from the 

NMR triplet must exactly match the

value extracted from the

NMR doublet.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Internal Standards: Add 0.05% v/v Tetramethylsilane (TMS) for

    
    /
    
    
    
    referencing. For
    
    
    referencing, add a trace amount of Trichlorofluoromethane (
    
    
    , 0.0 ppm) or 4-fluorobenzoate (-114.2 ppm)[1].
  • 
     NMR Acquisition:  Acquire a standard 1D 
    
    
    
    spectrum (minimum 400 MHz spectrometer). Locate the triplet in the 6.5–7.5 ppm region. Calculate the coupling constant (
    
    
    ) by measuring the distance between the adjacent peaks of the triplet in Hertz (Hz).
  • 
     NMR Acquisition:  Acquire a 1D 
    
    
    
    spectrum (typically 376 MHz on a 400 MHz console). Locate the doublet. Calculate the coupling constant (
    
    
    ).
  • Validation: Verify that

    
     (
    
    
    
    spectrum) =
    
    
    (
    
    
    spectrum). If the values deviate by more than 0.5 Hz, the signal assignment is incorrect, or the spectrum suffers from second-order effects.
Protocol B: Advanced PSYCHE NMR for Complex Multiplets

In highly functionalized aromatic systems, the


 or 

proton signal may overlap with aromatic protons, making the extraction of the

coupling constant difficult.

Step-by-Step Methodology:

  • Set up a PSYCHE (Pure Shift Yielded by CHirp Excitation)

    
     NMR experiment [4].
    
  • The PSYCHE pulse sequence collapses homonuclear (

    
    ) couplings into singlets while preserving heteronuclear (
    
    
    
    ) couplings.
  • Process the spectrum. The resulting data will display the

    
     or 
    
    
    
    proton as a clean, easily measurable triplet, stripped of any confounding
    
    
    long-range couplings.
  • Measure the

    
     directly from the simplified spectrum to definitively categorize the substituent as 
    
    
    
    (~55-60 Hz) or
    
    
    (~70-75 Hz).

References

  • Royal Society of Chemistry. "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". RSC Advances. URL:[Link]

  • Semantic Scholar. "Late-stage difluoromethylation: concepts, developments and perspective". Chemical Society Reviews. URL:[Link]

  • University of Ottawa NMR Facility Blog. "PSYCHE to Evaluate 1H-19F Coupling Constants". URL:[Link]

  • UCSB Chem and Biochem. "19F Chemical Shifts and Coupling Constants". University of California, Santa Barbara. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 3-(Difluoromethyl)-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, procedural guide for the safe handling, operational logistics, and disposal of 3-(Difluoromethyl)-5-hydroxybenzonitrile (CAS: 874974-85-3). Designed for researchers and drug development professionals, this document synthesizes chemical hazard data with field-proven laboratory safety protocols.

Chemical Identity & Quantitative Data

3-(Difluoromethyl)-5-hydroxybenzonitrile is a highly functionalized building block frequently utilized in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs)[1]. Handling this compound requires strict logistical planning due to the combined reactivity and toxicity of its three distinct functional groups: a phenolic hydroxyl, a nitrile, and a fluorinated alkyl group.

Table 1: Chemical & Physical Properties

PropertyValueMechanistic Implication
CAS Number 874974-85-3Unique identifier for SDS tracking[1].
Molecular Formula C₈H₅F₂NOHigh halogen content dictates specific waste routing[2].
Molecular Weight 169.13 g/mol Low molecular weight increases volatility/aerosolization risk[1].
Storage Temperature 0–8 °C (Refrigerated)Prevents thermal degradation and minimizes vapor pressure[1].

Mechanistic Hazard Profiling

To handle this compound safely, one must understand the causality behind its toxicity. Extrapolating from the safety data of its structural analogs (e.g., 3-hydroxybenzonitrile), this compound presents a tripartite hazard[3]:

  • Phenolic Hydroxyl (-OH): Phenol derivatives are notorious for causing severe skin and eye irritation. They denature epidermal proteins, leading to chemical burns that may initially be painless due to localized nerve damage[3].

  • Nitrile Group (-C≡N): Benzonitrile derivatives are harmful if swallowed, inhaled, or absorbed through the skin, acting as systemic toxins and severe respiratory irritants[3][4].

  • Difluoromethyl Group (-CF₂H): This group dramatically increases the lipophilicity (LogP) of the molecule. Crucial Insight: While the difluoromethyl group itself is relatively inert, its lipophilicity acts as a penetration enhancer, accelerating the rate at which the toxic phenol/nitrile payload crosses the stratum corneum (skin barrier) upon contact.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for handling concentrated phenols and benzonitriles. Relying on thin nitrile gloves creates a false sense of security.

Table 2: PPE Selection & Permeation Data

PPE CategorySpecificationBreakthrough TimeMechanistic Justification
Primary Gloves Butyl Rubber (≥15 mil)> 240 minutesButyl rubber provides superior resistance to both phenolic and nitrile functional groups[4].
Incidental Gloves Nitrile (≥11 mil)< 10 minutesPhenols rapidly permeate thin nitrile[5]. Use only for splash protection; remove immediately if contaminated.
Eye Protection Splash Goggles + Face ShieldN/APhenolic hydroxyls are highly corrosive to ocular tissue[3]. Safety glasses are inadequate.
Body Protection Nomex / Flame-Retardant CoatN/APrevents particulate accumulation and protects against secondary chemical exposure.

Operational Workflow & Safety Protocols

G A Hazard: 3-(Difluoromethyl)-5-hydroxybenzonitrile (Lipophilic, Irritant, Toxic) B Engineering Controls (Chemical Fume Hood, >100 fpm) A->B Dictates C PPE Selection (Butyl Gloves, Splash Goggles) A->C Requires D Operational Execution (Weighing, Transfer, Reaction) B->D C->D E Decontamination (Mild Base Wash, Isopropanol) D->E Post-Task F Waste Disposal (Halogenated Organic Stream) E->F Effluent Routing

Operational Workflow and Exposure Mitigation Strategy for 3-(Difluoromethyl)-5-hydroxybenzonitrile

Protocol 1: Safe Weighing and Transfer

Self-Validating Step: Before beginning, visually inspect butyl gloves for micro-tears using the inflation method, and verify the fume hood monitor reads ≥100 feet per minute (fpm).

  • Static Mitigation: Fluorinated powders are highly prone to static charge build-up, which can cause the powder to repel from the spatula and aerosolize. Use an anti-static ionizer gun on the weighing boat and balance before dispensing.

  • Dispensing: Working at least 6 inches inside the fume hood sash, use a clean, grounded stainless-steel spatula to transfer the powder into a static-free weighing boat.

  • Transfer: Transfer the pre-weighed solid directly into a dry, inert-gas-flushed reaction vessel (e.g., round-bottom flask).

  • Solubilization: Add the appropriate solvent (e.g., anhydrous DMF or DMSO) directly to the vessel inside the hood. Note: The compound is highly soluble in polar aprotic solvents due to the hydrogen-bonding capacity of the -OH group and the dipole of the nitrile.

Spill Management & Decontamination

Because 3-(Difluoromethyl)-5-hydroxybenzonitrile contains a phenolic proton, its pKa is likely lowered to ~7.5–8.5 due to the electron-withdrawing effects of the meta-nitrile and meta-difluoromethyl groups. We can exploit this chemical property for highly efficient decontamination.

Protocol 2: Surface Decontamination (The "Base Wash" Method)
  • Initial Wipe: Carefully wipe up any visible powder using a damp, lint-free laboratory wipe. Do not dry-sweep, as this will aerosolize the toxic dust.

  • Chemical Neutralization: Spray the contaminated surface (balance pan, spatulas, hood floor) with a 10% Sodium Carbonate (Na₂CO₃) solution .

    • Causality: The mild base (pH ~11) rapidly deprotonates the phenol, converting the lipophilic compound into a highly water-soluble phenoxide salt. This prevents the chemical from smearing and ensures complete removal.

  • Solvent Rinse: Follow the base wash with an Isopropanol (IPA) wipe to remove any residual organic residue and accelerate drying.

  • Validation: Ensure no crystalline residue remains on the spatulas before returning them to general circulation.

Waste Disposal Plan

Improper disposal of fluorinated nitriles can lead to severe environmental contamination and the release of highly toxic gases.

  • Liquid Waste: All reaction mixtures and solvent rinses containing this compound must be routed strictly to the Halogenated Organic Waste stream. During commercial incineration, halogenated waste requires specialized scrubbers to safely capture and neutralize Hydrogen Fluoride (HF) gas generated during combustion.

  • Solid Waste: Contaminated weighing boats, lab wipes, and incidental nitrile gloves must be placed in a sealed, labeled solid hazardous waste container. Do not throw contaminated consumables into standard municipal trash.

References

  • Kimberly-Clark Professional. "Nitrile Gloves Chemical Resistance Guide." Yale University Environmental Health and Safety. Available at: [Link]

  • Agilent Technologies. "Safety Data Sheet - Benzonitrile." Agilent Technologies Manufacturing GmbH. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.